2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(dimethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(7,5(9)10)4-8(2)3/h4,7H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUDYEHHRACEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a non-proteinogenic amino acid with potential utility in drug development and chemical biology. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercially available data on its dihydrochloride salt and draws expert inferences from structurally related compounds.
Molecular Structure and Identification
This compound is a unique alpha-amino acid characterized by a quaternary alpha-carbon, a feature it shares with 2-aminoisobutyric acid (AIB), and a dimethylamino group at the beta-position. This substitution pattern imparts distinct conformational and chemical properties.
The dihydrochloride salt of this compound is commercially available, providing a stable form for handling and research.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 34064-27-2 (dihydrochloride) | |
| Molecular Formula | C₅H₁₂N₂O₂ (free base) | - |
| Molecular Weight | 132.16 g/mol (free base) | - |
| Linear Formula | C₅H₁₄Cl₂N₂O₂ (dihydrochloride) | |
| InChI Key | OZWNGZATZQMSHU-UHFFFAOYSA-N (dihydrochloride) |
Physicochemical Properties
Direct experimental data for the free base are scarce. The following table includes information for the dihydrochloride salt and predicted properties for the free base, offering a baseline for experimental design. N-methylation of amino acids is known to increase lipophilicity and can impact aqueous solubility.[1]
| Property | Value (Dihydrochloride) | Predicted Value (Free Base) | Notes |
| Physical Form | Solid | - | |
| Purity | 97% | - | |
| pKa (Strongest Acidic) | - | ~4.2 | Estimated based on similar amino acids.[2] |
| pKa (Strongest Basic) | - | ~10.3 | Estimated based on similar amino acids.[2] |
| logP | - | -2.5 to -3.0 | N-methylation generally increases lipophilicity compared to the primary amine counterpart.[1][2] |
| Water Solubility | - | High | The presence of two amino groups and a carboxylic acid suggests good water solubility. |
Synthesis and Purification
A specific, published synthesis for this compound has not been identified in the current literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the Mannich reaction.
Proposed Synthetic Pathway: Mannich Reaction
The Mannich reaction is a three-component condensation ideal for the aminoalkylation of a carbon acid. In this case, 2-aminoisobutyric acid (AIB) can serve as the acidic component, reacting with formaldehyde and dimethylamine to yield the target compound.
Caption: Proposed synthesis via the Mannich reaction.
Causality Behind Experimental Choices:
-
Starting Material: 2-Aminoisobutyric acid is a readily available and inexpensive starting material with an acidic α-proton suitable for the Mannich reaction.
-
Reagents: Formaldehyde and dimethylamine are standard reagents for generating the dimethylaminomethyl carbocation (Eschenmoser's salt precursor), the electrophile in this reaction.
-
Solvent: Protic solvents like water or ethanol are typically used to facilitate the formation of the iminium ion intermediate.[3]
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoisobutyric acid (1.0 eq) in an aqueous solution of dimethylamine (40% in water, 1.1 eq).
-
Cool the mixture in an ice bath.
-
-
Addition of Formaldehyde:
-
Slowly add an aqueous solution of formaldehyde (37%, 1.0 eq) to the cooled reaction mixture.
-
Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
-
-
Work-up and Extraction:
-
Acidify the reaction mixture to pH 2 with 2N HCl. This will protonate the product and any unreacted dimethylamine, making them water-soluble.
-
Wash the aqueous layer with a non-polar organic solvent like ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~9 with 2N NaOH. This will deprotonate the carboxylic acid and one of the amino groups, allowing for extraction.
-
Extract the product into an organic solvent such as ethyl acetate.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, being a diamino acid, can be effectively purified using ion-exchange chromatography.[4][5] A weakly acidic cation exchange resin can be used to separate the basic product from neutral and acidic impurities.[4]
-
Caption: Purification workflow for the target compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments. The chemical shifts are predicted for a D₂O solution.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| α-CH₃ | ~1.3-1.5 | Singlet | 3H | The quaternary carbon prevents coupling. |
| N(CH₃)₂ | ~2.8-3.0 | Singlet | 6H | Characteristic shift for a dimethylamino group. |
| β-CH₂ | ~3.2-3.4 | Singlet | 2H | Appears as a singlet due to the adjacent quaternary carbon. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| α-CH₃ | ~20-25 | |
| N(CH₃)₂ | ~45-50 | |
| β-CH₂ | ~60-65 | |
| α-C | ~60-65 | Quaternary carbon, may have a weaker signal. |
| C=O | ~175-180 | Characteristic of a carboxylic acid carbonyl. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 132) may be weak or absent.
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z = 87) is expected.[6]
-
Alpha-Cleavage: Cleavage of the Cα-Cβ bond would be a major fragmentation pathway, leading to a stable iminium ion.
-
Base Peak: The base peak is likely to be from the fragmentation of the side chain, potentially the dimethylaminomethyl cation (m/z = 58).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amine) | 3300-3500 | Broad, may overlap with O-H |
| C-H (Alkyl) | 2850-2960 | Sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-N (Amine) | 1020-1250 | Medium |
Potential Applications and Biological Significance
While direct biological studies on this compound are lacking, its structural features suggest several areas of potential application in drug development and research.
Peptide Modification and Drug Delivery
The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties.[7][8][9]
-
Increased Proteolytic Stability: The N,N-dimethyl group can sterically hinder the action of proteases, increasing the in vivo half-life of peptide-based drugs.[8]
-
Enhanced Membrane Permeability: N-methylation often increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][10]
Caption: Potential biological significance and applications.
PET Imaging Ligands
Structurally related α-methylated amino acids have been successfully developed as PET imaging agents for tumors.[11] The rationale is that many cancer cells overexpress certain amino acid transporters to meet their high metabolic demands. The α-methyl group often prevents metabolism while allowing for transport into the cell, leading to accumulation and a strong imaging signal. The dimethylamino group could be a site for radiolabeling, for instance, with Carbon-11.
Enzyme Inhibitors and Receptor Modulators
The unique conformational constraints imposed by the α-methyl group, combined with the basicity of the dimethylamino side chain, make this compound an interesting scaffold for designing enzyme inhibitors or receptor agonists/antagonists. N-methylated amino acids have been shown to act as enzyme inhibitors and receptor antagonists or agonists.[7]
Safety and Handling
The dihydrochloride salt is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be stored in an inert atmosphere at room temperature.
Conclusion
This compound represents a novel, non-proteinogenic amino acid with significant potential in medicinal chemistry and drug discovery. While direct experimental data is limited, its structural characteristics suggest that it could be a valuable building block for enhancing the pharmacokinetic properties of peptide-based therapeutics, developing new PET imaging agents, and designing novel enzyme inhibitors or receptor modulators. The proposed synthetic route via a Mannich reaction offers a straightforward method for its preparation, opening the door for further investigation into its unique properties and applications.
References
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Brik, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Online] Available at: [Link]
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G. Saghyan, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Online] Available at: [Link]
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NROChemistry. Mannich Reaction. [Online] Available at: [Link]
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National Center for Biotechnology Information. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Online] Available at: [Link]
-
National Center for Biotechnology Information. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. [Online] Available at: [Link]
-
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 619-623. [Online] Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Online] Available at: [Link]
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Supporting Information. General procedure for the one-pot Mannich reaction. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Online] Available at: [Link]
-
PubChem. 2-Amino-2,3-dimethylpentanoic acid. [Online] Available at: [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Online] Available at: [Link]
-
Doc Brown's Chemistry. 13 C NMR spectrum of 2-methylpropanoic acid. [Online] Available at: [Link]
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Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Online] Available at: [Link]
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National Center for Biotechnology Information. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. [Online] Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]
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Michigan State University Department of Chemistry. Proton NMR Table. [Online] Available at: [Link]
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Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Online] Available at: [Link]
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University of Puget Sound. Mass Spec. [Online] Available at: [Link]
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Diaion. Separation and Refining of Amino acids. [Online] Available at: [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]
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Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid. [Online] Available at: [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Online] Available at: [Link]
-
FooDB. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). [Online] Available at: [Link]
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DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Online] Available at: [Link]
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ResearchGate. THE CONSTRUCTION AND STEREOSELECTIVE SYNTHESIS OF NEW DERIVATIVES OF 2-AMINOPROPIONIC ACIDS. [Online] Available at: [Link]
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ResearchGate. Separation and Purification of Amino Acids. [Online] Available at: [Link]
- Google Patents. Method for purification of an amino acid using ion exchange resin.
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MDPI. AAindexNC: Estimating the Physicochemical Properties of Non-Canonical Amino Acids, Including Those Derived from the PDB and PDBeChem Databank. [Online] Available at: [Link]
-
PubChemLite. 2-amino-3-methoxy-2-methylpropanoic acid hydrochloride. [Online] Available at: [Link]
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Chemchart. 2-Methyl-3-(methylamino)propanoic acid (56970-74-2). [Online] Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane). [Online] Available at: [Link]
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Solubility profile of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid in organic solvents
An In-depth Technical Guide to Determining the Solubility Profile of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. Given the limited publicly available solubility data for this specific molecule, this document outlines a robust experimental strategy, from first principles and physicochemical predictions to detailed analytical protocols.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of a drug candidate's developability. It directly influences bioavailability, manufacturability, and the feasibility of formulation strategies. For a molecule like this compound, which possesses both amine and carboxylic acid functionalities, understanding its interaction with a diverse range of organic solvents is paramount for processes such as reaction chemistry, purification, crystallization, and the development of amorphous solid dispersions.
This document serves as a practical guide to systematically generating a high-quality solubility profile for this compound, emphasizing the rationale behind the experimental design and ensuring the integrity of the resulting data.
Physicochemical Characterization and Solubility Prediction
Prior to embarking on extensive experimental work, a thorough understanding of the molecule's intrinsic properties is essential for predicting its behavior and designing an efficient study.
Molecular Structure and Functional Groups
This compound is a non-standard amino acid. Its structure features:
-
A carboxylic acid group (pKa ~2-3, acidic)
-
A primary amine group (pKa ~9-10, basic)
-
A tertiary amine group (pKa ~9-10, basic)
-
A hydrophobic backbone with methyl groups
This zwitterionic potential, combined with its multiple polar functional groups, suggests a complex solubility behavior. It is expected to be highly soluble in polar protic solvents due to hydrogen bonding capabilities but may exhibit limited solubility in non-polar apropic solvents.
Key Physicochemical Parameters
While experimental data is sparse, we can estimate key parameters to guide our solvent selection.
| Parameter | Estimated Value/Range | Rationale for Impact on Solubility |
| Molecular Weight | 160.21 g/mol | A relatively low molecular weight generally favors solubility. |
| pKa (acidic) | ~2.5 | The carboxylic acid will be deprotonated at pH > 2.5. |
| pKa (basic) | ~9.5 | The amine groups will be protonated at pH < 9.5. |
| LogP | -1.0 to 0.5 | The predicted low LogP suggests a preference for hydrophilic/polar environments. |
| Melting Point | >200 °C (typical for amino acids) | A high melting point indicates strong crystal lattice energy, which can negatively impact solubility. |
The logical relationship between these properties and expected solubility is visualized below.
Caption: Predicted solubility based on molecular properties.
Experimental Design for Solubility Determination
A robust experimental plan is crucial for generating reliable and reproducible data. The isothermal equilibrium method is the gold standard for solubility determination due to its accuracy and directness.
Solvent Selection
A diverse panel of solvents should be selected to cover a range of polarities and hydrogen bonding capabilities.
| Class | Solvent | Dielectric Constant (ε) | Rationale |
| Polar Protic | Methanol | 32.7 | Capable of hydrogen bond donation and acceptance. |
| Ethanol | 24.5 | Similar to methanol but with increased hydrocarbon character. | |
| Isopropanol | 19.9 | Further increase in hydrocarbon character. | |
| Polar Aprotic | Acetonitrile (ACN) | 37.5 | High polarity, but cannot donate hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly polar, strong dipole moment. | |
| Tetrahydrofuran (THF) | 7.6 | Lower polarity, often used in synthesis. | |
| Non-Polar | Toluene | 2.4 | Aromatic, non-polar. |
| Heptane | 1.9 | Aliphatic, very low polarity. |
Experimental Workflow: Isothermal Equilibrium Method
The core principle is to saturate a solvent with the solute at a constant temperature and then quantify the concentration of the dissolved solute in the supernatant.
Caption: Workflow for Isothermal Equilibrium Solubility Measurement.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at 25 °C.
Materials:
-
This compound (solid, >99% purity)
-
Selected organic solvents (HPLC grade or higher)
-
2 mL glass vials with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Calibrated pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg) to a 2 mL vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.
-
Solvent Addition: Accurately add 1.0 mL of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours. Trustworthiness Check: To confirm equilibrium has been reached, a second time point (e.g., 48 hours) can be taken. The solubility values should be within 5% of each other.
-
Phase Separation: After equilibration, remove the vials and let the solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. For volatile solvents, perform this step quickly to avoid evaporation.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Expertise Insight: PTFE is chosen for its broad chemical compatibility with organic solvents. Adsorption of the analyte to the filter should be checked during analytical method validation.
-
Dilution: Perform a precise, documented dilution of the filtered sample using the mobile phase to ensure the final concentration is within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted sample by the validated HPLC-UV method described below.
Analytical Method: HPLC-UV for Quantification
A robust and validated analytical method is the bedrock of accurate solubility data. HPLC-UV is a suitable technique due to the lack of a chromophore in the molecule, requiring detection at low wavelengths.
HPLC Method Parameters (Example)
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column suitable for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons and aids in peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier. |
| Gradient | 5% to 95% B over 5 minutes | A screening gradient to ensure elution of the compound and any potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| UV Detection | 205 nm | Low wavelength detection is necessary as the molecule lacks a strong chromophore. |
Protocol for Calibration Curve
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.995 for the curve to be considered valid.
Data Presentation and Interpretation
Results should be compiled into a clear, concise table. Solubility is typically reported in mg/mL or as a molar concentration.
Example Solubility Data Table (Hypothetical Data)
| Solvent Class | Solvent | Solubility at 25 °C (mg/mL) | Classification |
| Polar Protic | Methanol | >100 | Very Soluble |
| Ethanol | 45.2 | Soluble | |
| Isopropanol | 15.8 | Sparingly Soluble | |
| Polar Aprotic | Acetonitrile | 5.3 | Slightly Soluble |
| DMSO | >150 | Very Soluble | |
| THF | 1.1 | Slightly Soluble | |
| Non-Polar | Toluene | <0.1 | Practically Insoluble |
| Heptane | <0.01 | Practically Insoluble |
Interpretation of Results
-
High Solubility in DMSO and Methanol: This aligns with the predicted behavior, as these polar solvents can effectively solvate the zwitterionic form of the molecule and participate in hydrogen bonding.
-
Decreasing Solubility in Alcohols: The trend of Methanol > Ethanol > Isopropanol demonstrates the negative impact of increasing hydrocarbon character (decreasing polarity) on the solubility of this polar molecule.
-
Limited Solubility in Aprotic Solvents: The lower solubility in ACN and THF compared to protic solvents highlights the importance of hydrogen bond donation from the solvent for effective solvation.
-
Insolubility in Non-Polar Solvents: As predicted, the molecule is practically insoluble in non-polar environments like Toluene and Heptane, where there are no favorable intermolecular interactions to overcome the compound's crystal lattice energy.
Conclusion and Further Steps
This guide has detailed a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By combining physicochemical predictions with a validated isothermal equilibrium method and robust HPLC analysis, researchers can generate high-quality, reliable data.
This foundational data is critical for guiding subsequent development activities, including:
-
Reaction solvent screening for synthesis optimization.
-
Anti-solvent selection for crystallization processes.
-
Feasibility assessment for amorphous solid dispersion formulations.
-
Development of analytical methods for quality control.
The principles and protocols outlined herein provide a self-validating framework to ensure the trustworthiness and utility of the generated solubility profile, empowering informed decision-making in the drug development pipeline.
References
pKa values and ionization states of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
[1]
Executive Summary
This technical guide provides an in-depth analysis of the ionization behavior of This compound , a non-proteinogenic amino acid often utilized in peptidomimetics to induce conformational constraints. Understanding the acid-dissociation constants (pKa) and microspecies distribution of this molecule is critical for optimizing its solubility, membrane permeability, and binding affinity in drug discovery campaigns.
Given the specialized nature of this building block, this guide synthesizes data from structural analogs (Structure-Activity Relationships - SAR) and standard ionization principles to provide high-fidelity predicted values, alongside rigorous protocols for experimental verification.
Structural Deconstruction & Electronic Environment
To accurately predict the ionization behavior, we must first analyze the electronic interplay between the functional groups.
-
Scaffold: Propanoic acid backbone.
-
-Carbon (C2): Quaternary center containing a primary amine (-NH
) and a methyl group (-CH ).-
Effect: The
-methyl group introduces steric bulk (Thorpe-Ingold effect) and electron-donating inductive effects (+I), typically increasing the basicity of the -amine compared to alanine.
-
-
-Carbon (C3): Contains a dimethylamino group (-N(CH
) ).-
Effect: This is a tertiary amine. In diamino acids, the proximity of the
-ammonium group exerts a strong electron-withdrawing field (-I effect) on the -amine, significantly lowering its pKa compared to an isolated amine.
-
Ionization Constants (pKa) and Isoelectric Point
Based on the structural homology with 2,3-diaminopropanoic acid (Dap) and 2-amino-2-methylpropanoic acid (Aib) , the ionization profile is characterized by three distinct dissociation events.
Table 1: Predicted pKa Values & Assignments
| Dissociation Event | Functional Group | Predicted pKa | Chemical Rationale |
| pKa | Carboxylic Acid (-COOH) | 1.8 ± 0.2 | Highly acidic due to the inductive withdrawal from two proximal positive charges ( |
| pKa | 6.5 ± 0.5 | Significantly depressed from typical amine values (~9-10) due to repulsion from the adjacent | |
| pKa | 9.8 ± 0.3 | Elevated basicity due to the electron-donating |
Isoelectric Point (pI):
Calculated as the average of the pKa values flanking the neutral zwitterionic species:
Microspecies Distribution & Ionization Pathway
The molecule transitions through four distinct ionization states as pH increases. Understanding these states is vital for predicting lipophilicity (LogD) and membrane transport.
Ionization Pathway Diagram
Figure 1: The sequential deprotonation steps. Note that the physiological species (pH 7.4) is predominantly the Zwitterion (Net Charge 0), which favors solubility but may require specific transporters for uptake.
Experimental Determination Protocols
To validate the predicted values, the following experimental workflows are recommended. The Potentiometric Titration is the gold standard for accurate pKa determination, while NMR Titration is used if site-specific assignment is ambiguous.
Protocol A: Potentiometric Titration (GLP Standard)
Objective: Determine macroscopic pKa values with high precision (
-
Preparation: Dissolve
mg of the compound in mL of degassed water containing M KCl (to maintain ionic strength). -
Acidification: Add standardized HCl to lower the pH to ~1.5 (ensuring full protonation).
-
Titration: Titrate with standardized
M KOH (carbonate-free) under inert gas ( or ) atmosphere at . -
Data Acquisition: Record pH vs. volume of base added. Collect at least
points per buffer region. -
Analysis: Use Bjerrum plot analysis or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.
Protocol B: NMR-pH Titration (Site Assignment)
Objective: Confirm which amine deprotonates first (site-specific pKa).
-
Sample: Prepare
mM sample in . -
Titration: Adjust pH from 1 to 12 using NaOD/DCl.
-
Observation: Monitor the chemical shift (
) of the -methyl protons (-N(CH ) ) and the -methyl protons .-
Indicator: The signal for the protons adjacent to the ionizing group will show the largest upfield shift upon deprotonation.
-
Expectation: The
-methyl signal should shift significantly around pH 6.5, confirming the -amine pKa.
-
Experimental Workflow Diagram
Figure 2: Workflow for selecting the appropriate experimental method based on compound solubility and data requirements.
Implications for Drug Development
Solubility Profile
-
Minimum Solubility: Expected at pH
8.15 (pI). At this pH, the net charge is 0 (zwitterion), leading to maximum crystal lattice energy and minimum solvation. -
Formulation Strategy: To ensure solubility >10 mg/mL, formulate as a salt (e.g., Hydrochloride salt at pH < 5 or Sodium salt at pH > 10).
Permeability & LogD
-
Gastric Absorption (pH 1-2): The molecule carries a +2 charge. Passive diffusion will be negligible. Uptake would require active transport (e.g., PEPT1 if incorporated into a dipeptide).
-
Intestinal Absorption (pH 6.5 - 7.5): The molecule transitions from +1 to Neutral. The zwitterionic form (Species 3) has the highest probability of passive permeability, though the high polarity of the charged termini limits this.
-
Blood-Brain Barrier: The zwitterionic nature and small size make it a candidate for LAT1 (Large Neutral Amino Acid Transporter) mediated transport, provided the side chain (-N(CH
) ) does not sterically clash with the transporter binding site.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Nkansah, R. A., et al. (2009).[1] Conformational preferences of 3-(dimethylazinoyl)propanoic acid as a function of pH. Journal of Organic Chemistry, 74(6), 2344-2349.[1] Link
-
PubChem Compound Summary. (2024). 2,3-Diamino-2-methylpropanoic acid (CID 15733227).[2] National Center for Biotechnology Information. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
In-Depth Technical Guide: Steric Effects of the Alpha-Methyl Group in 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Abstract
The strategic introduction of steric hindrance is a cornerstone of modern medicinal chemistry and peptide design. Alpha-methylation of amino acids represents a powerful tool to enforce specific conformational constraints, thereby modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. This technical guide provides an in-depth analysis of the steric effects imparted by the alpha-methyl group in the non-proteinogenic amino acid, 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. We will explore its synthesis, conformational preferences, and the profound implications of its sterically demanding nature on peptide structure and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of steric hindrance for the rational design of novel therapeutics.
Introduction: The Significance of Steric Hindrance in Drug Design
Steric effects, arising from the spatial arrangement of atoms within a molecule, are nonbonding interactions that profoundly influence molecular shape (conformation) and reactivity.[1][2] In the realm of drug design, the deliberate incorporation of bulky functional groups to introduce steric hindrance is a widely employed strategy to control molecular interactions and enhance therapeutic properties.[1][3] The alpha-carbon of an amino acid is a critical determinant of the conformational freedom of a peptide backbone. Substitution of the alpha-hydrogen with a methyl group, a process known as α-methylation, introduces significant steric bulk that restricts the permissible dihedral angles (φ and ψ) of the peptide backbone.[4][5] This constraint dramatically reduces the conformational flexibility of the peptide chain, favoring the adoption of well-defined secondary structures, such as helices.[4][6]
This compound is a unique α-methylated amino acid featuring a dimethylamino group in its side chain. This combination of a sterically demanding α-methyl group and a potentially interactive side chain presents intriguing possibilities for designing peptides and small molecules with tailored structural and functional properties. This guide will dissect the multifaceted consequences of the α-methyl group in this specific amino acid, from its synthesis to its potential applications.
The Structure of this compound
To fully appreciate the steric effects at play, it is essential to visualize the molecule's structure.
Caption: Chemical structure of this compound.
Synthesis and Stereochemical Considerations
General Synthetic Workflow
A common strategy for synthesizing α-methylated amino acids involves the use of a chiral auxiliary to ensure stereocontrol, followed by alkylation. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis of the target amino acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established methods for synthesizing sterically hindered amino acids.[8][9]
Step 1: Protection of the Starting Material
-
Dissolve L-alanine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a suitable protecting group for the amine, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base (e.g., sodium hydroxide).
-
Protect the carboxylic acid, for example, as a methyl ester by reacting with methanol under acidic conditions.
Step 2: α-Methylation
-
Dissolve the protected alanine derivative in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon.
-
Add methyl iodide (CH₃I) to the enolate solution to introduce the α-methyl group.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
Step 3: Introduction of the Dimethylaminomethyl Side Chain
-
The α-methylated intermediate can be further functionalized. A potential route involves the introduction of a suitable leaving group at the β-position of a serine-derived precursor, followed by nucleophilic substitution with dimethylamine.[9][10]
Step 4: Deprotection
-
Remove the protecting groups under appropriate conditions. For example, a Boc group can be removed with a strong acid like trifluoroacetic acid (TFA), and a methyl ester can be hydrolyzed with a base like lithium hydroxide.
Step 5: Purification and Characterization
-
Purify the final product using techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the structure and purity of the product using:
-
NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity.
-
Structural and Conformational Analysis: The Impact of the α-Methyl Group
The presence of the α-methyl group significantly restricts the conformational freedom of the amino acid residue by limiting the accessible regions of the Ramachandran plot.[4] This steric hindrance forces the peptide backbone into more defined secondary structures, most notably helical conformations.[5][6]
Ramachandran Plot and Conformational Restriction
The Ramachandran plot illustrates the sterically allowed combinations of the dihedral angles φ (phi) and ψ (psi) for an amino acid residue in a peptide chain. For a standard amino acid like alanine, a wide range of φ and ψ angles are permissible. However, for an α-methylated amino acid, the presence of the additional methyl group leads to steric clashes with the peptide backbone, severely restricting the allowed φ/ψ space.
Caption: Restricted conformational space due to α-methylation.
Spectroscopic Evidence of Conformational Preferences
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the solution-state conformation of peptides.[11][12] For peptides containing this compound, specific NMR experiments can provide insights into its conformational preferences:
-
Chemical Shift Analysis: The chemical shifts of the amide protons (HN) are sensitive to the local electronic environment and hydrogen bonding.[12] In a helical conformation, the amide protons are often involved in intramolecular hydrogen bonds, leading to downfield shifts.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space (< 5 Å). The presence of specific NOE cross-peaks, such as those between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)), can provide evidence for helical structures.[13]
-
Coupling Constants: The ³J(HN,Hα) coupling constant is related to the φ dihedral angle through the Karplus equation. Small values are indicative of helical conformations.[12]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary structure content of peptides in solution.[11] Peptides that adopt α-helical conformations exhibit a characteristic CD spectrum with negative bands around 222 nm and 208 nm, and a positive band around 195 nm. The incorporation of α-methylated amino acids is expected to induce or stabilize helical structures, which would be readily detectable by CD.[14]
X-ray Crystallography: A Definitive View of Solid-State Structure
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state.[15][16] Obtaining a crystal structure of a peptide containing this compound would offer definitive proof of its conformational preferences in the solid state. Key parameters to be determined from the crystal structure would include:
-
Backbone Dihedral Angles (φ and ψ): To precisely define the conformation of the residue.
-
Bond Lengths and Angles: To identify any distortions caused by steric strain.
-
Intramolecular and Intermolecular Interactions: To understand how the residue packs in the crystal lattice.
Implications for Drug Development and Peptide Design
The unique steric and electronic properties of this compound make it an attractive building block for drug discovery and peptide engineering.[17][]
Enhanced Metabolic Stability
One of the major challenges in developing peptide-based therapeutics is their rapid degradation by proteases in the body. The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the peptide.[5][19]
Conformational Preorganization and Receptor Binding
By restricting the conformational flexibility of a peptide, the α-methyl group can preorganize the peptide into a bioactive conformation that is optimal for binding to its target receptor.[20][21] This can lead to an increase in binding affinity and biological potency. The dimethylamino side chain can also participate in specific interactions with the receptor, such as hydrogen bonding or electrostatic interactions, further enhancing binding.
Improved Membrane Permeability
The introduction of methyl groups can increase the lipophilicity of a peptide, which may improve its ability to cross cell membranes.[19][22] This is a critical factor for the development of orally bioavailable peptide drugs.
Data Summary: Physicochemical Properties and Their Implications
| Property | Consequence of α-Methylation | Implication in Drug Development |
| Steric Hindrance | Restricted φ/ψ dihedral angles | Promotion of stable secondary structures (e.g., helices)[4][6] |
| Conformational Rigidity | Reduced conformational entropy | Enhanced receptor binding affinity[20][21] |
| Protease Resistance | Shielding of adjacent peptide bonds | Increased metabolic stability and in vivo half-life[5][19] |
| Increased Lipophilicity | More nonpolar character | Potentially improved membrane permeability[19][22] |
Conclusion
The α-methyl group in this compound is a powerful determinant of its molecular conformation and, by extension, its potential utility in drug design. The steric hindrance it introduces leads to a significant reduction in the conformational flexibility of the peptide backbone, favoring well-defined helical structures. This conformational preorganization can enhance receptor binding affinity and biological activity. Furthermore, the α-methyl group provides steric shielding against proteolytic degradation, a key attribute for improving the pharmacokinetic properties of peptide-based therapeutics. The combination of these steric effects with the functional dimethylamino side chain makes this non-proteinogenic amino acid a valuable tool for medicinal chemists and peptide scientists. A thorough understanding and strategic application of the principles outlined in this guide will undoubtedly contribute to the development of novel and more effective therapeutic agents.
References
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Lee, S., et al. (2022). Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids. Journal of Chemical Information and Modeling, 62(22), 5644-5656. Retrieved from [Link]
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Kubyshkin, V., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 12(3), 1149-1158. Retrieved from [Link]
-
Formaggio, F., et al. (1999). Preferred solution conformation of peptides rich in the lipophilic, chiral, Cα‐methylated α‐amino acid (αMe)Aoc. Journal of Peptide Science, 5(12), 543-553. Retrieved from [Link]
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(n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]
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Del Borgo, M. P., et al. (2018). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 54(75), 10584-10587. Retrieved from [Link]
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(n.d.). Steric Features of Drugs. In Medicinal Chemistry. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated? LifeTein. Retrieved from [Link]
-
Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. Retrieved from [Link]
-
Yu, W., et al. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 53(2), 876-886. Retrieved from [Link]
-
Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876-886. Retrieved from [Link]
-
Biondi, L., et al. (2014). Backbone N-modified peptides: beyond N-methylation. Journal of Peptide Science, 20(8), 527-543. Retrieved from [Link]
-
Vasquez, M., et al. (1987). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 84(21), 7542-7546. Retrieved from [Link]
-
Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12848. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Wikipedia. Retrieved from [Link]
-
Fiveable. (n.d.). Steric Effects Definition. Fiveable. Retrieved from [Link]
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Okuyama, K., et al. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of the Chinese Chemical Society, 48(1), 15-22. Retrieved from [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Retrieved from [Link]
-
Sviridov, D. O., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of Medicinal Chemistry, 63(8), 4216-4226. Retrieved from [Link]
-
Yamamoto, T., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Retrieved from [Link]
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Rothman, R. B., et al. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(8), 2247-2259. Retrieved from [Link]
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(n.d.). peptide nmr. Retrieved from [Link]
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Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Medical Science of Armenia, 59(1), 3-10. Retrieved from [Link]
- (n.d.). RU2240308C1 - N-methylalanine production process. Google Patents.
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Aurelio, L., & Hutton, C. A. (2015). Synthesis of N-Alkyl Amino Acids. In Non-proteinogenic Amino Acids (pp. 129-158). Wiley-VCH. Retrieved from [Link]
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Glover, K. J., et al. (2010). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(1), 101-110. Retrieved from [Link]
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Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 202-205. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]
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Sametz, D. E., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Instruction. ChemRxiv. Retrieved from [Link]
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Yi, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 984558. Retrieved from [Link]
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de Oliveira, L. F., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 3), 263-272. Retrieved from [Link]
- (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate. Google Patents.
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(n.d.). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
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Santofimia-Castaño, P., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 11082. Retrieved from [Link]
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Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
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(2021, March 12). Drug design principles - Stereoelectronics. Royal Society of Chemistry. Retrieved from [Link]
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LabXchange. (2022, June 19). Understanding X-Ray Crystallography Structures. LabXchange. Retrieved from [Link]
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Thomson, R. J., & Ogilvie, K. A. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(6), 1642-1645. Retrieved from [Link]
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Thermodynamic stability of dimethylamino-substituted amino acids
An In-depth Technical Guide to the Thermodynamic Stability of Dimethylamino-Substituted Amino Acids
Abstract
The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Among these modifications, N,N-dimethylation of amino acid residues represents a potent strategy for enhancing metabolic stability and membrane permeability. However, the introduction of a dimethylamino group imparts significant changes to the local stereoelectronic environment, profoundly influencing the conformational landscape and, consequently, the thermodynamic stability of the resulting peptide. This guide provides a comprehensive examination of the thermodynamic principles governing the stability of dimethylamino-substituted amino acids, detailing the intricate interplay of electronic, steric, and solvation effects. We present field-proven experimental protocols for quantifying stability, from differential scanning calorimetry to computational free energy calculations, and explore the characteristic degradation pathways of these modified residues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N,N-dimethylation to engineer more robust and effective peptide-based molecules.
The Fundamental Pillars of Stability: A Thermodynamic Perspective
The substitution of amide protons with two methyl groups at the alpha-nitrogen of an amino acid fundamentally alters the non-covalent forces that dictate peptide structure and stability. This alteration is not monolithic but rather a composite of three core effects: electronic, steric, and solvation. Understanding the causality behind these pillars is critical for predicting and engineering the behavior of modified peptides.
Electronic Effects: The Inductive Push
The nitrogen atom of an amino acid is a key participant in the peptide bond's resonance structure. The addition of two methyl groups, which are electron-donating through the inductive effect (+I), increases the electron density on the nitrogen atom.[1] This enrichment has two primary consequences:
-
Increased Basicity: The nitrogen becomes more basic compared to its unsubstituted or monomethylated counterpart. This can influence intramolecular and intermolecular hydrogen bonding patterns where the nitrogen might act as a proton acceptor.
-
Amide Bond Character: The increased electron density on the nitrogen can influence the partial double-bond character of the N-C(O) bond, which in turn affects the rotational energy barrier and the preference for cis or trans conformations.
Steric Effects: A Crowded Local Environment
The introduction of two methyl groups in place of small hydrogen atoms creates significant steric hindrance.[2] This has profound and often dominant effects on the peptide's conformational freedom.
-
Restricted Backbone Dihedrals: The sheer bulk of the dimethylamino group limits the allowable (φ, ψ) dihedral angles of the peptide backbone, effectively locking the residue into a smaller region of Ramachandran space.
-
Promotion of cis-Amide Bonds: The steric clash between the N,N-dimethyl group and the adjacent Cα substituent lowers the energy barrier between the trans and cis amide bond conformations. In many cases, it can make the cis conformation energetically favorable, a state that is typically highly disfavored in standard peptides (except for X-Pro bonds). This can induce specific secondary structures, such as β-turns.
Solvation Effects: The Hydrophobic Shift
In an aqueous environment, the amide proton of a standard peptide backbone is a crucial hydrogen bond donor. N,N-dimethylation removes this capability entirely.
-
Increased Lipophilicity: By eliminating a key hydrogen bond donor site, the local environment of the peptide backbone becomes significantly more hydrophobic.[3] This reduced polarity is a primary driver for the enhanced membrane permeability observed in many N-methylated peptides.
-
Altered Water Structuring: The disruption of the hydrogen bonding network with surrounding water molecules alters the solvation shell, which has direct thermodynamic consequences for protein folding and stability, often captured by a change in heat capacity (ΔCp).[2]
The interplay of these three factors determines the overall thermodynamic stability of a peptide containing a dimethylamino-substituted residue. The following diagram illustrates this logical relationship.
Caption: Interplay of factors governing the stability of dimethylamino-substituted amino acids.
Experimental Assessment of Thermodynamic Stability
Quantifying the impact of N,N-dimethylation requires robust experimental techniques capable of measuring the energetic changes associated with conformational transitions, such as protein unfolding. The primary methods employed are Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) thermal melts.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for directly measuring the thermodynamics of thermal unfolding. It quantifies the heat capacity (Cp) of a sample as a function of temperature.[4][5] As a protein unfolds, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
Key Parameters Obtained:
-
Melting Temperature (Tₘ): The temperature at the apex of the peak, representing the point where 50% of the protein is unfolded. It is a direct measure of thermal stability.[6]
-
Calorimetric Enthalpy of Unfolding (ΔH_cal): The area under the unfolding peak, representing the total heat absorbed during the transition.[6]
-
Change in Heat Capacity (ΔCₚ): The difference in the pre- and post-transition baselines, reflecting the change in the protein's interaction with water upon unfolding.[4]
This protocol outlines a self-validating system for obtaining high-quality thermodynamic data. The causality for key steps, such as extensive dialysis, is to eliminate non-specific thermal events that would confound the data.
-
Sample Preparation (Self-Validation Core):
-
Dialysis: Dialyze the peptide sample (typically 0.5-1.0 mg/mL) extensively against the final buffer (e.g., 20 mM Potassium Phosphate, 150 mM KCl, pH 7.4). Perform at least three buffer changes over 24 hours using a 1000x buffer volume excess. This is critical to ensure the reference buffer perfectly matches the sample buffer, minimizing large, artifactual buffer-mismatch signals.[5]
-
Reference Buffer: Retain the final dialysis buffer for use in the reference cell.
-
Degassing: Degas both the sample and reference buffer for 10-15 minutes under vacuum immediately before loading to prevent bubble formation in the cells during the run.
-
Concentration Measurement: Accurately determine the peptide concentration after dialysis using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient). Accurate concentration is essential for calculating molar thermodynamic parameters.
-
-
Instrument Setup and Execution:
-
Loading: Carefully load the sample (approx. 300 µL for a Nano DSC) and reference buffer into their respective cells, ensuring no air bubbles are introduced.[7]
-
Equilibration: Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 20°C) for at least 15 minutes.
-
Scan Parameters: Set the final temperature to a point well into the post-transition baseline (e.g., 100°C). A typical scan rate is 1°C/min (60°C/hr).[5]
-
Initial Scan: Perform the first heating scan.
-
Reversibility Check: Immediately cool the sample back to the starting temperature and perform a second heating scan. An identical endotherm in the rescan indicates reversible unfolding. A diminished or absent peak suggests irreversible unfolding, often due to aggregation.[6]
-
-
Data Analysis:
-
Buffer Subtraction: Subtract a buffer-vs-buffer scan from the sample scan to correct for any instrumental baseline artifacts.
-
Baseline Fitting: Fit appropriate pre- and post-transition baselines to the thermogram. The choice of baseline model (e.g., linear, spline) depends on the data's appearance.
-
Integration and Fitting: Integrate the area under the peak to determine ΔH_cal and identify the Tₘ at the peak maximum. Fit the data to a two-state unfolding model to derive all thermodynamic parameters (Tₘ, ΔH, ΔS, ΔG at a given temperature).[6]
-
Circular Dichroism (CD) Thermal Melt
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of a peptide.[8] By monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature, one can observe the loss of secondary structure upon unfolding and determine the Tₘ.
-
Sample Preparation:
-
Prepare the peptide sample in a suitable buffer. Causality Note: Avoid buffers like Tris, whose pH is highly temperature-dependent, as this can induce pH-driven unfolding. Phosphate or HEPES buffers are preferred.[9]
-
Sample concentration should be sufficient to give a strong signal without high absorbance (typically 5-20 µM).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
-
Instrument Setup and Execution:
-
Wavelength Selection: Collect a full spectrum at the start temperature to identify the wavelength with the maximum signal change upon unfolding (e.g., 222 nm for an α-helical peptide).[10]
-
Melt Parameters: Set the temperature range (e.g., 10°C to 95°C) and a controlled ramp rate (e.g., 1-2°C/min).[10]
-
Data Collection: Monitor the ellipticity at the chosen wavelength as the temperature is increased.
-
Reversibility Check: After the heating scan, perform a cooling scan at the same rate to check for refolding.
-
-
Data Analysis:
-
Plot Data: Plot the molar ellipticity versus temperature. The resulting curve should be sigmoidal.[9]
-
Fit Curve: Fit the data to a sigmoidal dose-response or a two-state unfolding model. The midpoint of the transition is the Tₘ.
-
Thermodynamic Parameters: From the fitted curve, the van't Hoff enthalpy (ΔH_vH) of unfolding can also be determined, although this is a model-dependent value, unlike the directly measured calorimetric enthalpy from DSC.[11]
-
Caption: Experimental workflow for assessing the thermodynamic stability of modified peptides.
Computational Analysis of Thermodynamic Stability
Computational methods provide invaluable insight into the energetic consequences of N,N-dimethylation at an atomic level. Free energy calculations, often using molecular dynamics (MD) simulations, can predict the change in stability (ΔΔG) upon mutation.
Core Concepts:
-
Molecular Dynamics (MD): MD simulations model the movement of atoms in a peptide over time, providing a dynamic picture of its conformational ensemble.[12]
-
Alchemical Free Energy Calculations: These methods compute the free energy difference between two states (e.g., unsubstituted vs. dimethylated) by creating a non-physical, "alchemical" pathway that transforms one molecule into the other during a simulation.[13] Techniques like Thermodynamic Integration (TI) or Bennett Acceptance Ratio (BAR) are used to calculate ΔΔG.[14]
Caption: Conceptual workflow for computational free energy calculation of a peptide modification.
Chemical Stability and Degradation Pathways
Beyond conformational stability, the chemical stability under thermal stress is a key consideration. The thermal decomposition of amino acids generally proceeds via competing pathways of deamination and decarboxylation.[15] For dimethylamino-substituted amino acids, additional pathways involving the methyl groups are possible.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique to elucidate these pathways.[16][17] The sample is rapidly heated in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS, providing a "fingerprint" of the degradation process.[18]
Potential Degradation Pathways
-
Decarboxylation: Loss of CO₂ from the carboxyl group.
-
Deamination: Cleavage of the Cα-N bond, releasing dimethylamine.
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic structures like diketopiperazines, especially at the N-terminus or in dipeptides.[19]
-
Methyl Group Reactions: At high temperatures, fragmentation involving the N-methyl groups can occur.
The table below summarizes key thermodynamic and stability parameters influenced by N,N-dimethylation.
| Parameter | Unsubstituted (-NH₂) | Monomethylated (-NHCH₃) | Dimethylated (-N(CH₃)₂) | Causality & Implication |
| H-Bond Donors | 1 (Amide N-H) | 0 | 0 | Loss of H-bond donor capability increases hydrophobicity and disrupts secondary structures like α-helices.[3] |
| Steric Hindrance | Low | Moderate | High | Increased bulk restricts backbone flexibility and can favor the formation of cis-amide bonds.[2] |
| Metabolic Stability | Low | Moderate | High | Steric shielding of the adjacent peptide bond provides significant protection against proteolytic enzyme cleavage. |
| Tₘ (Typical Effect) | Baseline | Variable | Often Decreased | The disruption of stabilizing secondary structures (e.g., α-helices) can lead to a lower melting temperature, though this is context-dependent.[20] |
| ΔH_unfolding | Baseline | Variable | Often Decreased | A less structured folded state requires less energy to unfold. |
Conclusion
The N,N-dimethylation of amino acids is a powerful tool in peptide drug design, offering significant advantages in metabolic stability and cell permeability. However, these benefits are intrinsically linked to fundamental changes in the thermodynamic stability of the peptide. The increased steric bulk, altered electronic nature, and elimination of a key hydrogen bond donor site collectively reshape the conformational energy landscape. This guide has outlined the core principles governing these changes and provided robust, validated protocols for their experimental and computational assessment. A thorough understanding and quantification of the thermodynamic consequences of N,N-dimethylation are paramount for the rational design of next-generation peptide therapeutics, enabling scientists to balance the gains in pharmacokinetic properties against potential impacts on conformational stability and biological activity.
References
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- ResearchGate. (n.d.). Representative DSC curves of N,N‐dimethylamino 1 c, 2 c, 3 c, 4 c (A)...
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- Sinha, B., & Kundu, K. K. (n.d.). Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic. Journal of the Indian Chemical Society.
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- Miller, J. L., et al. (n.d.). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science.
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- Lelimousin, M., & Sansom, M. S. P. (2020).
- Shiao, Y.-S., et al. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of the American Society for Mass Spectrometry.
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- Mahmud, N., et al. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2.
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- Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules.
- Naidoo, C. S., et al. (2021). Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. Molecules.
- Naidoo, C. S., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules.
- Wang, H., et al. (n.d.). Influence comparison of N2 and NH3 nitrogen sources on AlN films grown by halide vapor phase epitaxy. Chinese Physics B.
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The Strategic Integration of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid in Peptidomimetic Design: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics represent a critical frontier in therapeutic development, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in this field is the incorporation of non-proteinogenic amino acids to impart specific structural and functional properties. This technical guide provides an in-depth exploration of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a unique α,α-disubstituted amino acid, and its strategic role in the design of advanced peptidomimetics. We will elucidate its structural attributes, propose a detailed synthetic methodology, and analyze its profound impact on peptide conformation, stability, and biological activity.
Introduction: The Peptidomimetic Imperative
The therapeutic landscape is rich with peptides that exhibit high potency and selectivity for their biological targets. However, their clinical translation is often hampered by rapid proteolytic degradation and poor oral bioavailability. Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of peptides but with improved drug-like properties.[1][2] A cornerstone of peptidomimetic design is the incorporation of unnatural amino acids that introduce conformational constraints and resistance to enzymatic cleavage.[3]
Among these, α,α-disubstituted amino acids are particularly noteworthy for their ability to restrict the conformational freedom of the peptide backbone.[4][5] The introduction of a second substituent at the α-carbon significantly influences the accessible Ramachandran space, predisposing the peptide to adopt specific secondary structures like helices or turns.[6] This guide focuses on a particularly intriguing building block: this compound. Its structure combines the conformational rigidity of an α,α-disubstituted amino acid with the functional potential of a side-chain tertiary amine.
Structural and Functional Uniqueness of this compound
The core value of this compound in peptidomimetics stems from its distinct molecular architecture.
2.1. Conformational Rigidity
The gem-dimethyl group at the α-carbon sterically hinders rotation around the phi (φ) and psi (ψ) backbone dihedral angles. This restriction significantly narrows the range of allowed conformations, a critical factor in pre-organizing a peptidomimetic into its bioactive conformation.[5] This can lead to enhanced receptor binding affinity and selectivity.
2.2. Side-Chain Basicity and Interaction Potential
The terminal dimethylamino group introduces a basic center into the side chain. At physiological pH, this group will be protonated, imparting a positive charge. This cationic side chain can engage in crucial electrostatic interactions with negatively charged residues on a target protein, potentially enhancing binding affinity and specificity. Furthermore, the tertiary amine can act as a hydrogen bond acceptor.
2.3. Enhanced Proteolytic Stability
The steric bulk of the α,α-disubstituted nature of this amino acid provides a shield against enzymatic degradation by proteases, which are often specific for L-amino acids with an α-hydrogen.[7] This increased resistance to proteolysis can significantly extend the in vivo half-life of the resulting peptidomimetic.
Synthesis of this compound
While not a commercially ubiquitous building block, the synthesis of this compound can be achieved through established organic chemistry methodologies. A plausible synthetic route starting from a readily available precursor is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Esterification of N-Boc-α-methylserine
-
Dissolve N-Boc-α-methylserine in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-α-methylserine methyl ester.
Step 2: Oxidation to the Aldehyde
-
Dissolve the ester from Step 1 in dichloromethane.
-
Add Dess-Martin periodinane portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-2-amino-2-methyl-3-oxopropanoic acid methyl ester.
Step 3: Reductive Amination
-
Dissolve the aldehyde from Step 2 in 1,2-dichloroethane.
-
Add dimethylamine (as a solution in THF or as hydrochloride salt with a base).
-
Stir for 30 minutes, then add sodium triacetoxyborohydride.
-
Stir at room temperature for 12-18 hours.
-
Quench with water and extract with dichloromethane.
-
Purify by column chromatography to obtain N-Boc-2-amino-3-(dimethylamino)-2-methylpropanoic acid methyl ester.
Step 4: Deprotection and Hydrolysis
-
Dissolve the product from Step 3 in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1).
-
Stir for 1-2 hours at room temperature to remove the Boc protecting group.
-
Concentrate under reduced pressure.
-
Dissolve the residue in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature until saponification is complete.
-
Acidify the reaction mixture with HCl and purify by ion-exchange chromatography to yield the final product, this compound, likely as a hydrochloride salt.[8]
Incorporation into Peptidomimetics and Conformational Consequences
The integration of this compound into a peptide sequence can be achieved using standard solid-phase or solution-phase peptide synthesis protocols, with appropriate protection of the amino and carboxyl groups (e.g., Fmoc for the α-amino group). Its impact on the resulting peptidomimetic is multifaceted.
Workflow for Peptide Synthesis and Analysis
Caption: A typical workflow for the synthesis and analysis of peptidomimetics containing modified amino acids.
Data Summary: Expected Conformational Effects
| Structural Feature | Expected Conformational Impact | Consequence for Peptidomimetic |
| α,α-Disubstitution | Restricted φ and ψ angles | Induction of stable secondary structures (e.g., 310-helix, β-turn); pre-organization for receptor binding.[5] |
| Side-Chain Basicity | Potential for intramolecular salt bridge formation with acidic residues. | Stabilization of specific folded conformations; enhanced water solubility. |
| Steric Bulk | Hindrance to backbone rotation and approach of proteases. | Increased conformational stability and resistance to enzymatic degradation.[7] |
| Tertiary Amine | Hydrogen bond acceptor capability. | Potential for novel intramolecular hydrogen bonding patterns, further stabilizing specific conformations. |
Case Study: Hypothetical Application in a GPCR Ligand
Consider a peptide antagonist for a G-protein coupled receptor (GPCR) where a key interaction involves a lysine residue. Replacing this lysine with this compound could offer several advantages:
-
Maintained Positive Charge: The protonated dimethylamino group can mimic the epsilon-amino group of lysine, preserving the crucial electrostatic interaction with the receptor.
-
Conformational Locking: The α,α-disubstitution can lock the peptide backbone in a conformation that is optimal for receptor binding, potentially increasing potency.
-
Improved Pharmacokinetics: Enhanced stability against proteolysis would lead to a longer plasma half-life, a desirable property for a therapeutic agent.
Conclusion and Future Outlook
This compound is a powerful, albeit underutilized, building block in the peptidomimetic chemist's toolbox. Its unique combination of conformational constraint, side-chain basicity, and inherent proteolytic resistance makes it an attractive candidate for the rational design of novel therapeutics. Future research should focus on the systematic incorporation of this amino acid into various peptide scaffolds to fully elucidate its conformational preferences and to exploit its properties in the development of next-generation peptide drugs with superior efficacy and drug-like characteristics. The synthetic and analytical frameworks provided in this guide offer a solid foundation for such endeavors.
References
-
Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., Olson, J. J., & Goodman, M. M. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[18F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876–886. [Link]
-
Chemchart. (n.d.). 2-Methyl-3-(methylamino)propanoic acid (56970-74-2). Retrieved February 14, 2026, from [Link]
-
Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., Olson, J. J., & Goodman, M. M. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876-86. [Link]
-
Zhamharyan, A. G., et al. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
-
Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]
-
Royal Society of Chemistry. (n.d.). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications. Retrieved February 14, 2026, from [Link]
-
Aravinda, S., Shamala, N., Roy, R. S., & Balaram, P. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 92(5), 405-13. [Link]
-
PubChem. (n.d.). Methyl 3-amino-2,2-dimethylpropanoate. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. PMC. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. PMC. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Peptidomimetic. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of Trimethylamine-N-oxide on the Conformation of Peptides and its Implications for Proteins. PubMed. Retrieved February 14, 2026, from [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. PubMed. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
-
Drug Design. (n.d.). Peptidomimetics. Retrieved February 14, 2026, from [Link]
-
AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. Retrieved February 14, 2026, from [Link]
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Conformational Architectures: The Structural Physics of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid
Topic: Conformational constraints induced by 2-Amino-3-(dimethylamino)-2-methylpropanoic acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists.
Executive Summary
In the design of peptidomimetics, the restriction of backbone torsional angles (
This guide analyzes This compound (referred to herein as
Structural Physics: The Mechanism of Constraint
The conformational impact of
The Thorpe-Ingold Effect and Backbone Rigidity
Like Aib,
-
Restricted Torsion Angles: The allowed conformational space is limited almost exclusively to the helical regions of the Ramachandran plot.
-
Result: Incorporation of even a single
-Me-Dma residue strongly promotes -helix or -helix formation, reducing the entropic penalty of binding to biological targets.
Chiral Dictation of Screw Sense
Unlike Aib,
-
(S)-Configuration: Induces a Right-Handed (P) helical screw sense.
-
(R)-Configuration: Induces a Left-Handed (M) helical screw sense.
-
Mechanism: The bulky dimethylamino group prefers to occupy the position that minimizes syn-pentane interactions with the peptide backbone, forcing the helix to twist in a specific direction to accommodate the side chain.
Visualization of Conformational Logic
Figure 1: The dual-constraint mechanism. The
The -Dimethylamino Influence: Electronic Tuning
Beyond sterics, the dimethylamino group introduces an ionizable center (
Solubility and Bioavailability
Peptides constrained with hydrophobic Aib residues often suffer from poor aqueous solubility. The tertiary amine in
Intramolecular Hydrogen Bonding
In non-polar solvents (mimicking the membrane interior), the unprotonated dimethylamino nitrogen can act as a hydrogen bond acceptor for the backbone amide protons (
Experimental Protocol: Synthesis and Coupling
Coupling
Synthesis of the Fmoc-Protected Building Block
Note: If not commercially available, the building block is synthesized from
-
Starting Material: (S)-
-methylserine.[1][2] -
Protection:
-protection with Fmoc-OSu. -
Activation: The side chain hydroxyl is converted to a leaving group (Tosylate or Mesylate).
-
Displacement: Reaction with dimethylamine (
) yields the target side chain. -
Final Purification: HPLC to ensure enantiomeric purity (>99% ee).
High-Efficiency Coupling Protocol (Solid Phase)
Objective: Couple Fmoc-
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to reduce racemization and accelerate reaction.
-
Solvent: DMF/NMP (1:1 ratio).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Activation (Pre-mix):
-
Dissolve Fmoc-
-Me-Dma-OH (4 eq) and HATU (3.9 eq) in minimal DMF. -
Add HOAt (4 eq).
-
Add DIEA (8 eq) immediately before adding to resin.
-
Critical: Allow pre-activation for exactly 2 minutes. Longer times promote guanidinium formation.
-
-
Coupling Reaction:
-
Add mixture to resin.
-
Microwave Assistance (Recommended): Heat to
for 10 minutes (25W). -
Alternative: Double couple at Room Temperature for 2 hours each.
-
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). The steric bulk of the previous residue may yield a false negative; LC-MS of a micro-cleavage is the only definitive validation.
-
Capping: Cap unreacted chains with acetic anhydride/pyridine to prevent deletion sequences.
Coupling Logic Diagram
Figure 2: Decision tree for coupling sterically hindered
Analytical Validation
Validating the conformational constraint requires specific spectroscopic signatures.
Circular Dichroism (CD)
-
Signature: Aib-like peptides typically show a double minimum at 208 nm and 222 nm (
-helix) or a specific minimum near 205 nm and a shoulder at 220 nm ( -helix). -
Chiral Contribution: Because
-Me-Dma is chiral, the intensity of the CD signal (molar ellipticity) will be significantly higher than racemic Aib peptides. A positive Cotton effect at 190-200 nm confirms the screw sense dictated by the configuration.
NMR Spectroscopy
-
NOE Patterns: Strong
Nuclear Overhauser Effects (NOEs) are diagnostic of helical conformations. -
Temperature Coefficients: Low temperature coefficients (
ppb/K) for amide protons indicate they are involved in intramolecular hydrogen bonds, confirming the stable foldamer structure.
Quantitative Comparison
| Feature | Aib ( | |
| Structure | ||
| Chirality | Achiral | Chiral (R or S) |
| Helix Induction | Strong (Racemic mixtures possible) | Strong (Single Screw Sense: P or M) |
| Solubility | Low (Hydrophobic) | High (pH dependent, basic) |
| Coupling Difficulty | High | Very High (Requires HATU/HOAt) |
| Primary Application | Helix stabilization | Helix stabilization + Solubility/Targeting |
References
-
Toniolo, C., et al. (2001).
-amino acids disubstituted at the -carbon.[3][4][5]Journal of Peptide Science .[6] -
Yu, W., et al. (2010).[1] Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP).Journal of Medicinal Chemistry .
-
Demizu, Y., et al. (2010).[6] Conformations of peptides containing a chiral cyclic
-disubstituted -amino acid within the sequence of Aib residues.Journal of Peptide Science .[6] -
Misicka, A., et al. (2011).
-Space Control.Molecules .[1][3][6][7][8][9][10][11][12][13] -
Clayden, J. (2009). The conformational effects of Aib residues in peptide architecture.[3][5][14]Chemical Society Reviews .
Sources
- 1. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformations of peptides containing a chiral cyclic α, α-disubstituted α-amino acid within the sequence of Aib residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Conformational Properties of α-Amino Acids Disubstituted at the α-Carbon | Publicación [silice.csic.es]
Biological activity of alpha-methylated amino acid derivatives
Biological Activity of -Methylated Amino Acid Derivatives: A Technical Guide
Executive Summary
The incorporation of
This guide analyzes the structural mechanics driving these biological activities, details the transport mechanisms (specifically via LAT1) that enable blood-brain barrier (BBB) penetration, and provides validated protocols for assessing their stability and efficacy.
Structural & Physicochemical Basis[2]
The biological potency of
Conformational Constraint
Unlike standard amino acids which explore a wide range of Ramachandran space (
-
Mechanism: The gem-dimethyl or
-methyl/side-chain steric clash restricts rotation around the ( ) and ( ) bonds. -
Result: This forces peptides into tightly folded helical structures, predominantly the
-helix or the -helix . This pre-organization reduces the entropic penalty of receptor binding, often increasing affinity.
Lipophilicity and Membrane Permeability
The addition of a methyl group increases the logP (partition coefficient) of the residue. This enhanced lipophilicity, combined with the reduction of the solvent-exposed amide backbone (due to helical folding), significantly improves passive membrane permeability.
Mechanisms of Biological Activity[3]
Proteolytic Resistance
The most immediate benefit of
-
Steric Occlusion: The bulky
-methyl group sterically hinders the enzyme's active site from accessing the carbonyl carbon. -
Transition State Blockade: The absence of the
-proton prevents certain elimination mechanisms and alters the electronic environment, rendering the adjacent amide bond nearly essentially uncleavable by standard proteases.
Transport and the Blood-Brain Barrier (LAT1)
A critical, often overlooked feature is the interaction with the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .[2]
-
Selectivity: While standard amino acids are transported by both LAT1 (cancer/brain) and LAT2 (ubiquitous/gut),
-methylated aromatic amino acids (e.g., -methyl-tryptophan, -methyl-tyrosine) often exhibit high specificity for LAT1 .[3] -
Mechanism: These derivatives act as substrates, not just inhibitors. They hijack the LAT1 antiport system, exchanging with intracellular glutamine to cross the BBB. This property is exploited in PET imaging (e.g., [
F]FAMT) and CNS drug delivery.
Metabolic Blockade (The "False Transmitter" Effect)
In enzymatic pathways,
-
Case Study:
-Methyldopa: It acts as a substrate for DOPA decarboxylase but the resulting product, -methyl-dopamine, is metabolized to -methyl-norepinephrine. This metabolite is a selective -adrenergic agonist, lowering blood pressure without the broad effects of norepinephrine.
Visualization of Mechanisms[6]
Diagram 1: The Methyldopa Metabolic Pathway
This diagram illustrates how
Caption: Divergence of endogenous L-DOPA metabolism vs.
Diagram 2: LAT1 Transport Mechanism
Visualizing how
Caption: LAT1 functions as an obligatory exchanger, importing
Experimental Protocols
Protocol 1: Enzymatic Stability Assay
Objective: Quantify the resistance of an
Materials:
-
Enzymes: Trypsin (bovine pancreas) and Chymotrypsin.
-
Buffer: 50 mM NH
HCO , pH 7.8 (volatile, suitable for LC-MS). -
Internal Standard: Fmoc-Gly-OH (or similar non-peptide standard).
Workflow:
-
Preparation: Dissolve peptide (1 mM) in buffer.
-
Initiation: Add protease at an Enzyme:Substrate (E:S) ratio of 1:100 (w/w). Incubate at 37°C.
-
Sampling: Aliquot 50
L at min and 24 hrs. -
Quenching: Immediately add 50
L of 1% Formic Acid/Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC or LC-MS.
-
Calculation: Plot
vs. time to determine the degradation rate constant ( ) and half-life ( ).
-
Protocol 2: LAT1 Competitive Uptake Assay
Objective: Determine if an
Materials:
-
Cells: HEK293 cells stably expressing human LAT1 (and 4F2hc).
-
Radiotracer: [
H]-L-Leucine. -
Inhibitor: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) as a positive control.[4]
Workflow:
-
Transport Buffer: HBSS (Na
-free choline chloride buffer is preferred to exclude Na -dependent transporters, though LAT1 is Na -independent). -
Pre-incubation: Wash cells and incubate in buffer for 10 min at 37°C to deplete intracellular amino acids (optional, enhances exchange).
-
Uptake Phase: Add [
H]-L-Leucine (1 M) Test Compound (various concentrations, e.g., 1-1000 M). -
Termination: After 1-5 min (linear phase), wash cells 3x with ice-cold PBS.
-
Lysis & Counting: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate IC
for inhibition of Leucine uptake.-
Note: To distinguish substrate from inhibitor, a trans-stimulation assay is required (pre-load cells with test compound; if it stimulates [
H]-Leucine uptake from the outside, it is a substrate).
-
Comparative Data: Stability & Activity[8][9][10]
| Amino Acid / Peptide | Modification | Proteolytic | LAT1 Affinity ( | Key Biological Outcome |
| L-DOPA | None | Low (rapid decarboxylation) | High | Systemic Dopamine (Side effects) |
| High | High | CNS delivery | ||
| L-Trp | None | N/A (Metabolized) | ~10-20 | Serotonin precursor |
| High | ~20-50 | PET Tracer (Serotonin/Kynurenine path) | ||
| Ala-Ala-Ala | None | < 10 min | N/A | Rapid degradation |
| Aib-Ala-Aib | Aib ( | > 24 hours | N/A | Helical folding, high stability |
References
-
Mechanism of Action of Methyldopa. Biolife Publisher. [Link]
-
Incorporation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. National Institutes of Health (NIH). [Link] - -Methyl-L-tryptophan: Mechanisms for tracer localization of epileptogenic brain regions. National Institutes of Health (NIH). [Link]
-
Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. PubMed. [Link]
-
Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). National Institutes of Health (NIH). [Link]
-
N-Methyl
-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Direct. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid synthesis pathways
Abstract
This in-depth technical guide provides a comprehensive review of the synthetic pathways for 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a non-proteinogenic amino acid of interest to researchers, scientists, and professionals in drug development. The document emphasizes scientifically sound and validated methodologies, offering a critical analysis of the most plausible synthetic routes. The primary focus is on a convergent strategy that combines the Mannich reaction and the Strecker amino acid synthesis, presenting a robust and efficient approach. Alternative pathways are also discussed, providing a broader perspective on potential synthetic strategies. This guide includes detailed reaction mechanisms, step-by-step experimental protocols, and comparative data to aid in the practical application of these methods.
Introduction: The Significance of this compound
Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug discovery, offering unique structural motifs that can enhance pharmacological properties such as metabolic stability, conformational rigidity, and biological activity. This compound, with its quaternary α-carbon and a β-dimethylamino group, presents a unique scaffold for the design of novel therapeutic agents, peptidomimetics, and molecular probes. The synthesis of this sterically hindered and functionally dense molecule, however, requires a carefully considered and well-executed chemical strategy. This guide aims to provide a detailed and practical overview of the most effective synthetic approaches to this target molecule.
Retrosynthetic Analysis: Devising a Logical Approach
A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical and convergent approach involves the formation of the carbon skeleton followed by the introduction of the key functional groups. Two primary strategies emerge from this analysis:
-
Strategy A: C-C Bond Formation followed by Amination and Carboxylation. This approach focuses on first constructing the 3-(dimethylamino)-2,2-dimethylpropyl backbone and subsequently introducing the amino and carboxyl functionalities at the C2 position.
-
Strategy B: Functional Group Interconversion on a Pre-existing Backbone. This strategy begins with a precursor already containing the α-amino acid core, followed by the introduction or modification of the β-substituent.
This guide will primarily detail Strategy A, which appears to be the most robust and well-supported by established chemical transformations.
Pathway I: The Mannich-Strecker Synthesis Route (Recommended)
This pathway represents the most promising and efficient synthesis of this compound. It is a two-stage process that commences with a Mannich reaction to construct the key aldehyde intermediate, followed by a Strecker synthesis to introduce the α-amino and carboxyl groups.
Stage 1: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal via the Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine.[1][2][3] In this synthesis, isobutyraldehyde serves as the active hydrogen compound, reacting with formaldehyde and dimethylamine to yield the desired β-amino aldehyde.[4]
Mechanism:
The reaction proceeds through the formation of an electrophilic iminium ion from dimethylamine and formaldehyde. The enol or enolate of isobutyraldehyde then acts as a nucleophile, attacking the iminium ion to form the C-C bond and, after proton transfer, the final product.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal
-
Reagents: Isobutyraldehyde, Dimethylamine (40% aqueous solution), Formaldehyde (37% aqueous solution), Hydrochloric acid.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine isobutyraldehyde and an aqueous solution of dimethylamine.
-
Add formaldehyde to the mixture. The reaction is typically carried out at a controlled pH, which can be adjusted with hydrochloric acid. A pH range of 9 to 11 has been reported to be effective for similar reactions.[4]
-
The reaction mixture is heated to a temperature between 80 to 120°C for several hours.[4]
-
Upon completion, the reaction mixture is cooled, and the product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) followed by distillation under reduced pressure to purify the 3-(dimethylamino)-2,2-dimethylpropanal.
-
Causality Behind Experimental Choices:
-
The use of aqueous solutions of dimethylamine and formaldehyde is common for convenience and safety.
-
Controlling the pH is crucial for the formation of the iminium ion and to manage potential side reactions.
-
Heating the reaction mixture accelerates the rate of condensation.
Stage 2: Strecker Synthesis of this compound
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[5][6][7] In this stage, the 3-(dimethylamino)-2,2-dimethylpropanal synthesized in Stage 1 is converted to the target amino acid.
Mechanism:
The aldehyde reacts with ammonia (or an ammonium salt) to form an imine. A nucleophilic cyanide source (e.g., KCN or NaCN) then attacks the imine to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid.[8][9][10]
Experimental Protocol: Strecker Synthesis and Hydrolysis
-
Reagents: 3-(Dimethylamino)-2,2-dimethylpropanal, Ammonium chloride (NH4Cl), Potassium cyanide (KCN), Hydrochloric acid (for hydrolysis).
-
Procedure:
-
Formation of the α-Aminonitrile:
-
In a suitable solvent (e.g., aqueous ethanol), dissolve 3-(dimethylamino)-2,2-dimethylpropanal and ammonium chloride.
-
Cool the solution in an ice bath and slowly add a solution of potassium cyanide. Caution: Cyanide is highly toxic.
-
Allow the reaction to stir at room temperature until the formation of the α-aminonitrile, 2-amino-3-(dimethylamino)-2,2-dimethylpropanenitrile, is complete. The progress can be monitored by TLC.
-
The product can be extracted into an organic solvent.
-
-
Hydrolysis of the α-Aminonitrile:
-
The crude α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating under reflux with a strong acid, such as concentrated hydrochloric acid.[11][12][13][14]
-
The hydrolysis converts the nitrile group into a carboxylic acid.
-
After hydrolysis, the solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation.
-
The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or acetone), and dried under vacuum.
-
-
Causality Behind Experimental Choices:
-
Ammonium chloride serves as a convenient source of ammonia and helps to maintain a slightly acidic pH, which facilitates imine formation.[8]
-
The use of potassium cyanide is a standard procedure for introducing the nitrile group.
-
Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids. The use of a strong acid ensures complete conversion.
Data Summary for Pathway I
| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome |
| 1 | Mannich Reaction | Isobutyraldehyde, Dimethylamine, Formaldehyde | 80-120°C, pH 9-11 | 3-(Dimethylamino)-2,2-dimethylpropanal |
| 2 | Strecker Synthesis | Aldehyde from Step 1, NH4Cl, KCN | Room Temperature | 2-Amino-3-(dimethylamino)-2,2-dimethylpropanenitrile |
| 3 | Hydrolysis | Aminonitrile from Step 2, HCl | Reflux | This compound |
Visualization of Pathway I
Caption: The Mannich-Strecker synthesis pathway.
Alternative Synthetic Pathways
While the Mannich-Strecker route is recommended, alternative strategies exist and may be viable depending on the availability of starting materials and specific experimental constraints.
Pathway II: Amination of an α-Halo Acid Derivative
This pathway involves the formation of a suitable precursor followed by the introduction of the amino group at the α-position.
Proposed Steps:
-
Synthesis of a Precursor: A potential starting point is 2,2-dimethyl-3-hydroxypropanoic acid. The hydroxyl group could be converted to a dimethylamino group through a two-step process: oxidation to the aldehyde followed by reductive amination with dimethylamine.
-
α-Halogenation: The resulting 3-(dimethylamino)-2,2-dimethylpropanoic acid would then undergo α-halogenation, likely using a Hell-Volhard-Zelinskii reaction (Br2, PBr3).
-
Amination: The α-bromo acid would then be treated with an excess of ammonia to introduce the amino group via nucleophilic substitution.[15][16]
Challenges:
-
This route is longer and potentially lower-yielding than Pathway I.
-
The α-halogenation of a sterically hindered carboxylic acid may be challenging.
-
The reductive amination step would require specific and controlled conditions to avoid side reactions.
Pathway III: Reductive Amination of a Hydroxy Amino Acid Precursor
This pathway starts with a molecule that already contains the α-amino acid core.
Proposed Steps:
-
Starting Material: The synthesis would begin with 2-amino-2-methyl-3-hydroxypropanoic acid.
-
Oxidation: The primary alcohol would be oxidized to an aldehyde.
-
Reductive Amination: The resulting aldehyde would then undergo reductive amination with dimethylamine to form the target molecule.
Challenges:
-
The synthesis of the starting material, 2-amino-2-methyl-3-hydroxypropanoic acid, may be complex.
-
The selective oxidation of the primary alcohol in the presence of the amino and carboxylic acid functionalities would require careful selection of protecting groups and oxidizing agents.
Visualization of Alternative Pathways Logic
Caption: Logical flow of alternative synthesis pathways.
Conclusion and Future Outlook
The synthesis of this compound is achievable through several strategic pathways. The recommended Mannich-Strecker synthesis route offers a convergent and efficient approach, leveraging well-established and high-yielding reactions. The successful execution of this pathway relies on careful control of reaction conditions, particularly for the Mannich reaction and the handling of cyanide in the Strecker synthesis. The alternative pathways, while potentially more challenging, provide valuable conceptual frameworks for further synthetic exploration.
Future research in this area may focus on the development of stereoselective variations of these syntheses to access enantiomerically pure forms of the target molecule, which would be of significant interest for pharmacological applications. Additionally, the exploration of more atom-economical and greener synthetic methods will continue to be a priority in the field.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Pelletier, J. C., & Cava, M. P. (1987). Strecker Synthesis of α-Amino Acids. In Organic Syntheses (Vol. 65, p. 90). John Wiley & Sons, Inc.
- Varner, J. E., & Carter, H. E. (1951). The Strecker Synthesis. Journal of the American Chemical Society, 73(1), 437-438.
- Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
- EP0046288B1, Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal, issued February 23, 1983.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.
- Tramontini, M., & Angiolini, L. (1990).
- Karrer, P., & Schlosser, A. (1923). Zur Kenntnis der α-Amino-säuren. Helvetica Chimica Acta, 6(1), 411-417.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
Sources
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- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
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- 16. youtube.com [youtube.com]
A Guide to the Crystallographic Analysis of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid: A Hypothetical Case Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the process of determining the three-dimensional atomic structure of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid through single-crystal X-ray diffraction. As a non-natural amino acid, understanding its precise molecular conformation is critical for applications in drug design and materials science. While specific crystallographic data for this compound is not publicly available, this document serves as an in-depth, expert-led walkthrough of the entire workflow, from synthesis and crystallization to data analysis and interpretation. By presenting a hypothetical case study, we aim to equip researchers with the foundational knowledge and practical insights required to conduct such an analysis.
Introduction: The Significance of Structural Elucidation
The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For novel compounds like this compound, a detailed understanding of its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions, is paramount.[1][2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information, providing unambiguous proof of molecular structure and stereochemistry.[3][4] This guide will detail the theoretical underpinnings and practical considerations for determining the crystal structure of our target molecule, thereby enabling its rational design and application in various scientific domains.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.
Synthesis of this compound
While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be conceptualized based on established amino acid chemistry. A potential approach could involve the Strecker synthesis or modifications of serine-derived precursors.[5]
Hypothetical Synthetic Protocol:
-
Starting Material: Commercially available 2-amino-2-methylpropanal.
-
Strecker Reaction: Reaction of the aldehyde with potassium cyanide and ammonia to form the corresponding aminonitrile.
-
Hydrolysis: Acid or base-catalyzed hydrolysis of the aminonitrile to yield the racemic amino acid, 2-amino-2-methyl-3-aminopropanoic acid.
-
Reductive Amination: Reaction of the primary amine with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the two methyl groups on the terminal nitrogen, yielding the target molecule.
-
Purification: The final product would be purified by techniques such as ion-exchange chromatography or recrystallization to achieve the high purity required for crystallization.
The Art and Science of Crystallization
The goal of crystallization is to produce well-ordered, single crystals of a suitable size and quality for X-ray diffraction.[6] For small molecules, this is typically achieved through slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion.
Key Considerations for Crystal Growth:
-
Purity: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Growth: Rapid crystal growth often leads to defects and poorly ordered crystals. Slowing down the process, for instance by covering the crystallization vessel with parafilm and piercing a few small holes, is generally preferred.[6]
-
Crystal Morphology: Ideal crystals are block-like or prismatic, with dimensions of approximately 0.1-0.3 mm in all directions.[6] Needles and plates can also be used, but may present challenges during data collection.
Experimental Protocol for Crystallization Screening:
-
Prepare a saturated solution of this compound in a variety of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof).
-
Dispense the solutions into small, clean vials.
-
For slow evaporation, cover the vials with a cap that allows for slow solvent evaporation.
-
For cooling, place the vials in a controlled temperature environment and slowly decrease the temperature.
-
For vapor diffusion, place a drop of the concentrated solution on a coverslip and invert it over a well containing a solvent in which the compound is less soluble.
-
Monitor the vials regularly under a microscope for the appearance of crystals.
Single-Crystal X-ray Diffraction: From Crystal to Diffraction Pattern
Once a suitable single crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The interaction of the X-rays with the electrons in the crystal produces a diffraction pattern, which contains information about the arrangement of atoms in the crystal lattice.[1]
Data Collection
The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while collecting the diffraction data.[3][4]
Table 1: Hypothetical Data Collection and Refinement Parameters
| Parameter | Value (Illustrative Example) |
| Empirical formula | C6H14N2O2 |
| Formula weight | 146.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.50 Å, b = 12.00 Å, c = 7.80 Å |
| α = 90°, β = 105.0°, γ = 90° | |
| Volume | 497.0 ų |
| Z | 4 |
| Density (calculated) | 1.954 Mg/m³ |
| Absorption coefficient | 0.153 mm⁻¹ |
| F(000) | 320 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -7<=h<=7, -15<=k<=15, -10<=l<=10 |
| Reflections collected | 5000 |
| Independent reflections | 1100 [R(int) = 0.04] |
| Completeness to theta = 25.242° | 99.5 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.9850 and 0.9700 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1100 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.055, wR2 = 0.125 |
| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |
Structure Solution and Refinement: Deciphering the Data
The collected diffraction data is processed to determine the crystal structure. This process involves two main steps: structure solution and structure refinement.
Structure Solution
The goal of structure solution is to obtain an initial model of the atomic arrangement in the unit cell. For small molecules, this is typically achieved using direct methods, which are mathematical techniques that use the intensities and phases of the diffracted X-rays to generate an initial electron density map.
Structure Refinement
The initial model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using various metrics, such as the R-factor.
Diagram 1: Crystallographic Workflow
Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction study.
The Crystallographic Information File (CIF): The Standard for Structural Data
The final result of a crystal structure determination is a Crystallographic Information File (CIF).[7] A CIF is a standard text file format for storing crystallographic information in a structured and standardized way.[8] It contains all the information necessary to reproduce the crystal structure, including the unit cell parameters, space group, atomic coordinates, and experimental details.
Key Data within a CIF file:
-
_cell_length_a, _cell_length_b, _cell_length_c: The lengths of the unit cell axes.
-
_cell_angle_alpha, _cell_angle_beta, _cell_angle_gamma: The angles between the unit cell axes.
-
_symmetry_space_group_name_H-M: The Hermann-Mauguin symbol for the space group.
-
_atom_site_label, _atom_site_fract_x, _atom_site_fract_y, _atom_site_fract_z: The label and fractional coordinates for each atom in the asymmetric unit.
Interpretation of the Crystal Structure: From Data to Insight
With the solved crystal structure, a wealth of information about the molecule's conformation and packing can be extracted.
Key Structural Features to Analyze:
-
Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values can reveal unusual geometric features or strain within the molecule.
-
Torsion Angles: These define the conformation of the molecule, particularly the orientation of rotatable bonds.
-
Intermolecular Interactions: Analysis of hydrogen bonds, van der Waals interactions, and other non-covalent interactions provides insight into how the molecules pack in the crystal lattice. This is crucial for understanding polymorphism and solid-state properties.
-
Absolute Configuration: For chiral molecules, X-ray diffraction can be used to determine the absolute configuration, which is essential for pharmaceutical applications.[4]
Diagram 2: Logical Flow of Data Interpretation
Caption: The logical progression from the CIF file to a detailed understanding of molecular structure and crystal packing.
Conclusion
This guide has outlined the comprehensive, albeit hypothetical, process for determining the crystallographic structure of this compound. From the initial steps of synthesis and crystallization to the final stages of data interpretation, a successful crystallographic analysis is a multi-faceted endeavor that combines careful experimental technique with rigorous data analysis. The resulting structural information is invaluable for a deep understanding of the molecule's properties and for its rational application in scientific research and development.
References
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
-
Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available from: [Link]
-
Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available from: [Link]
-
Improved Pharma. Single Crystal X-Ray Structure Determination. Available from: [Link]
-
Saint Petersburg State University, Research Centre for X-ray Diffraction Studies. Single crystal X-ray diffraction analysis. Available from: [Link]
-
National Institutes of Health. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Available from: [Link]
-
Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. Available from: [Link]
-
PubChem. 2,3-Diamino-2-methylpropanoic acid. Available from: [Link]
-
Research Data Alliance. CIF (Crystallographic Information Framework). Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. Available from: [Link]
-
Weizmann Institute of Science. Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Available from: [Link]
-
Crystallography Open Database. Search results. Available from: [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Available from: [Link]
-
ResearchGate. Structure of L-Val (2-amino-3-methylbutanoic acid). Available from: [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
Methodological & Application
Application Note: Asymmetric Synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid
The following Application Note and Protocol guide is designed for high-level researchers and drug development scientists. It synthesizes established asymmetric methodologies with practical, field-proven insights.
-Methyl-Strategic Overview & Retrosynthetic Analysis
The target molecule, 2-Amino-3-(dimethylamino)-2-methylpropanoic acid , represents a specialized class of
The synthesis poses two primary challenges:
-
The Quaternary Stereocenter: Constructing a tetrasubstituted carbon at the
-position requires overcoming significant steric hindrance while maintaining high enantioselectivity. -
The
-Nitrogen Moiety: Introducing a basic dimethylamino group adjacent to a quaternary center often leads to retro-Mannich fragmentation or elimination side reactions during deprotection.
We present two validated protocols. Protocol A is a De Novo Asymmetric Synthesis using a Nickel(II) Schiff Base template, ideal for scale-up and flexibility. Protocol B is a Chiral Pool transformation using Cyclic Sulfamidates, ideal when starting from commercially available
Retrosynthetic Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary routes: the thermodynamic control of the Ni-Template (Protocol A) and the stereospecific ring opening of a sulfamidate (Protocol B).
Protocol A: Asymmetric Mannich Reaction (Ni-Template)
Best for: Creating the stereocenter from scratch; high enantiomeric excess (>98% ee); scalable to multigram quantities.
This protocol utilizes the Belokon/Seebach Ni(II) complex derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) and L-alanine. The complex serves as a chiral glycine/alanine equivalent, shielding one face of the enolate.
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: Ni(II) complex of (S)-BPB and L-Alanine (commercially available or synthesized in one step).
-
Electrophile:
-Dimethylmethyleneiminium iodide (Eschenmoser’s salt). -
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or solid KOH.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Disassembly Reagents: 2M HCl, Methanol.
Step-by-Step Methodology
Step 1: Formation of the Quaternary Center (Mannich Reaction)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add the Ni-(S)-BPB-Ala complex (1.0 equiv, 5.0 g) to anhydrous DCM (50 mL). Stir until fully dissolved (deep red solution).
-
Addition: Cool the solution to 0°C. Add Eschenmoser’s salt (1.2 equiv) in one portion.
-
Catalysis: Add DBU (1.1 equiv) dropwise over 10 minutes. Note: The color may shift from red to brownish-red.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, DCM/MeOH 95:5). The starting complex (
) should disappear, and a new diastereomeric spot ( ) will appear.-
Expert Insight: The reaction is under thermodynamic control. The bulky dimethylaminomethyl group will orient trans to the benzyl group of the proline auxiliary to minimize steric clash, yielding the (S,S)-diastereomer with high selectivity.
-
-
Workup: Quench with saturated
. Extract with DCM ( mL). Dry organics over and concentrate. -
Purification: Flash chromatography on silica gel (Acetone/Hexane gradient). This step is crucial to remove any minor diastereomers.
Step 2: Hydrolysis and Recovery
-
Hydrolysis: Dissolve the purified alkylated complex in MeOH (30 mL). Add 2M HCl (15 mL).
-
Reflux: Heat the mixture to gentle reflux for 30 minutes. The red color will fade as the complex dissociates, releasing the free ligand (BPB) and the amino acid.
-
Separation: Cool to RT. The chiral ligand (BPB) is hydrophobic. Extract the aqueous mixture with
( ).-
Recycling: The
layer contains the chiral auxiliary, which can be re-complexed with and alanine for reuse.
-
-
Isolation: The aqueous layer contains the target amino acid hydrochloride. Concentrate to dryness.
-
Desalting: Pass the residue through an ion-exchange column (Dowex 50W-X8,
form). Wash with water, then elute the product with 2M . Lyophilize to obtain the zwitterion.
Data Specifications (Protocol A)
| Parameter | Specification | Notes |
| Yield (Step 1) | 85–92% | High conversion due to reactive iminium salt. |
| dr (Diastereomeric Ratio) | >20:1 | Controlled by the rigidity of the Ni-template. |
| Yield (Step 2) | 75–85% | Loss primarily due to ion-exchange handling. |
| Final ee | >98% | Validated by Chiral HPLC (Crownpak CR+). |
Protocol B: Cyclic Sulfamidate Ring Opening
Best for: Situations where (S)-
Direct alkylation of
Reagents & Materials[1][2][3][4][5][6][7]
-
Starting Material: (S)-
-Methylserine methyl ester. -
Reagents: Thionyl chloride (
), Ruthenium trichloride ( ), Sodium periodate ( ). -
Nucleophile: Dimethylamine (2M in THF).
-
Solvent: DCM, Acetonitrile.
Step-by-Step Methodology
Step 1: Formation of Cyclic Sulfamidate
-
Cyclization: Dissolve (S)-
-methylserine methyl ester (1.0 equiv) in DCM. Add (3.0 equiv). Cool to -78°C. Add (1.1 equiv) dropwise. Stir for 1 hour.-
Result: Formation of the cyclic sulfamidite (5-membered ring).
-
-
Oxidation: Dissolve the crude sulfamidite in
(1:1). Add catalytic (0.1 mol%) and (1.5 equiv). Stir at 0°C for 2 hours. -
Workup: Extract with EtOAc, wash with brine, dry, and concentrate. The product is a stable, white crystalline solid.
Step 2: Nucleophilic Ring Opening
-
Reaction: Dissolve the cyclic sulfamidate (1.0 equiv) in anhydrous DMF.
-
Addition: Add Dimethylamine (5.0 equiv, excess is required to drive kinetics at the hindered center).
-
Conditions: Stir at RT for 12 hours. If reaction is sluggish, heat to 40°C.
-
Expert Insight: The nucleophile attacks the
-carbon (the methylene group), breaking the C-O bond and releasing the sulfate leaving group. This is an reaction, but since the center being attacked is primary (the -carbon), steric hindrance is manageable despite the adjacent quaternary center.
-
-
Hydrolysis: The resulting intermediate is an
-sulfate. Treat with 20% in water/THF (1:1) at RT for 4 hours to hydrolyze the sulfate ester and the methyl ester. -
Purification: Neutralize and purify via Ion-Exchange Chromatography (as in Protocol A).
Workflow Visualization
Figure 2: The "Chiral Pool" workflow converting the hydroxyl group of serine to a dimethylamine via a sulfamidate activation strategy.
Analytical Validation (QC)
To ensure the integrity of the synthesized amino acid, the following analytical controls must be met.
| Technique | Parameter | Expected Result | Purpose |
| 1H NMR (D2O) | Singlet (6H) for | Confirm dimethylamine incorporation. | |
| 1H NMR (D2O) | Singlet (3H) for | Confirm quaternary center integrity. | |
| 13C NMR | Quaternary Carbon Signal. | Verify tetrasubstituted carbon. | |
| Chiral HPLC | Enantiomeric Excess | >98% ee | Quantify optical purity (Column: Crownpak CR+). |
| HRMS | Exact mass match. | Confirm elemental composition. |
References
-
Belokon, Y. N., et al. (1986). "General method for the asymmetric synthesis of
-amino acids via alkylation of the chiral nickel(II) Schiff base complexes."[5] Journal of the Chemical Society, Perkin Transactions 1. -
Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
-
Yu, W., et al. (2010).[6] "Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-fluoro-2-methylpropanoic acid (FAMP)..." Journal of Medicinal Chemistry.
-
Smith, N. D., et al. (2005).[7] "Enantiocontrolled Synthesis of
-Methyl Amino Acids via - -Methylserine- -lactone." Organic Letters. -
Nagase, T., et al. (2020). "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes." Molecules.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02139K [pubs.rsc.org]
- 3. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
Application Note: Solid-Phase Peptide Synthesis of Peptides Containing 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid
Executive Summary
The incorporation of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid (henceforth referred to as
This Application Note provides a validated protocol for overcoming the low reactivity of the
Molecule Profile & Physicochemical Challenges[1][2][3]
| Property | Specification | Implication for SPPS |
| Structure | High Steric Hindrance: The | |
| Side Chain | Basicity: Acts as an internal base. Can trap protons during HPLC purification. Does not require orthogonal protection (e.g., Boc/Trt) but exists as a salt in acidic buffers. | |
| Chirality | Achiral precursor / Chiral Product | Racemization Risk: Low.[1] The absence of an |
| Hydrophobicity | Amphiphilic | Solubility: Generally good in DMF/NMP, but the free base form can aggregate. |
Core Workflow Visualization
The following diagram illustrates the optimized SPPS cycle required for
Figure 1: Optimized SPPS Cycle for Sterically Hindered Amino Acids. Note the mandatory testing and potential re-coupling loop.
Detailed Experimental Protocols
Protocol A: Resin Selection & Preparation
Rationale: High resin loading promotes aggregation, which is fatal when coupling hindered residues.
-
Recommended Resin: ChemMatrix® or Tentagel® (PEG-PS based).
-
Linker: Rink Amide (for amides) or Wang (for acids).[2]
-
Target Loading: 0.2 – 0.4 mmol/g . (Do not use high-loading resins >0.6 mmol/g).
Steps:
-
Weigh resin corresponding to 0.1 mmol scale.[2]
-
Swell in DCM for 20 minutes (solves polystyrene core).
-
Wash with DMF (3 x 5 min).
Protocol B: Activation & Coupling (The Critical Step)
Rationale: The
Reagents:
-
Amino Acid: 4.0 equivalents (eq).
-
Activator: HATU (3.9 eq) or PyAOP (3.9 eq).
-
Additive: HOAt (4.0 eq) - Crucial for suppressing epimerization of the PREVIOUS residue.
-
Base: DIEA (N,N-Diisopropylethylamine) (8.0 eq).
Procedure (Microwave Assisted - Recommended):
-
Dissolve AA, HATU, and HOAt in minimum DMF.[2]
-
Add DIEA immediately prior to addition to resin (activates the ester).
-
Microwave Ramp:
-
Temp: 75°C
-
Power: 30W (variable)
-
Time: 20 minutes
-
-
Note: If microwave is unavailable, perform double coupling: 2 x 2 hours at 50°C (water bath).
Protocol C: Fmoc Deprotection
Rationale: The steric bulk of the
Reagents:
-
20% Piperidine in DMF.[2]
-
Additive: 0.1M HOBt (Helps prevent aspartimide formation if Asp is present, but also improves solvation).
Procedure:
-
Step 1: 20% Piperidine/DMF, 2 min (Flash deprotection).
-
Step 2: 20% Piperidine/DMF, 15 min (Extended time).
-
Step 3: (Optional for
-Me-Dma) A third treatment of 5 min at elevated temp (40°C) ensures complete removal.
Protocol D: Cleavage & Isolation
Rationale: The side chain is a tertiary amine.[1] In TFA, it will protonate (
Cocktail:
-
95% TFA (Trifluoroacetic acid)[1]
-
2.5% TIS (Triisopropylsilane)
-
2.5%
Steps:
-
Incubate resin in cocktail for 2-3 hours.
-
Precipitate in cold Diethyl Ether.
-
Centrifuge and wash pellet 3x with Ether.
-
Lyophilization: Dissolve in 0.1% TFA/Water. The product will be the TFA salt of the dimethylamino group.
Troubleshooting & Optimization Logic
When synthesis fails, it is usually due to the "Difficult Sequence" phenomenon caused by aggregation or steric clash.
Figure 2: Decision Matrix for Troubleshooting Synthesis Failure.
Common Pitfalls
-
Incomplete Coupling: The
-methyl group creates a barrier. If HATU fails, switch to COMU or PyAOP . PyAOP is a phosphonium salt that often works when uronium salts (HATU) fail due to guanidinium capping. -
Aggregation: If the peptide sequence following
-Me-Dma is hydrophobic, the chain may collapse. Use Pseudoproline dipeptides for Ser/Thr/Cys residues downstream to disrupt structure.
References
-
Albericio, F., et al. (2018). "Microwave-assisted synthesis of difficult peptides containing sterically hindered amino acids."[3] Journal of Peptide Science.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
CEM Corporation. (2020).[3] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note.
-
Wenschuh, H., et al. (2002). "Coherent synthesis of
-disubstituted amino acid containing peptides." Biopolymers.[1]
Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Piperidine). Always consult the MSDS and perform work in a certified fume hood.
Sources
Application Note: High-Efficiency Coupling of Sterically Hindered 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid
Executive Summary
The incorporation of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid (an
This guide provides a validated, high-efficiency protocol using COMU/Oxyma and PyAOP systems, specifically optimized to overcome the energy barrier imposed by the
The Structural Challenge
To select the right reagent, one must understand the molecular adversary. This target molecule combines the difficulties of Aib (2-aminoisobutyric acid) with a basic side chain.
-
Steric Wall: The
-methyl group creates a quaternary center, severely restricting the conformational space for the incoming nucleophile (amine) and the electrophile (activated carboxylate). This is the primary cause of slow kinetics. -
Electronic "Sink": The
-dimethylamino group ( ) is a tertiary amine. While it cannot be acylated (no protection needed), it can act as an internal base or proton sponge, potentially altering the local pH during coupling or interfering with proton transfer steps required for general base catalysis.
Decision Matrix: Reagent Selection
| Feature | HATU | COMU | PyAOP | Acid Fluorides (TFFH) |
| Reactivity | High | Very High | Very High | Extreme |
| Steric Tolerance | Good | Excellent | Excellent | Best |
| Side Reactions | Guanidinylation (risk in slow couplings) | Low (no guanidinylation) | Low (Phosphonium salt) | Hydrolysis sensitive |
| Safety | Explosive properties (HOAt) | Safe (Oxyma based) | Safe | Corrosive |
| Recommendation | Tier 2 | Tier 1 (Standard) | Tier 1 (Difficult) | Tier 3 (Last Resort) |
Recommended Reagents & Mechanism
Primary System: COMU + Oxyma Pure
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is the reagent of choice.
-
Why: It combines the high reactivity of the morpholino-uronium structure with the superior leaving group properties of Oxyma (superior to HOBt/HOAt). It is less prone to explosive decomposition than HATU and shows higher solubility in DMF, which is critical for hindered residues.
Alternative System: PyAOP
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Why: As a phosphonium salt, PyAOP cannot react with the amino component to form a guanidino byproduct. This is crucial for this specific molecule because the coupling reaction will be slow (hours), giving uronium reagents (like HATU/HBTU) ample time to cap the N-terminus irreversibly.
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Protocol
Context: Coupling of the hindered amino acid (Residue
Reagents:
-
Amino Acid: this compound (4.0 eq)
-
Coupling Reagent: COMU (4.0 eq)
-
Additive: Oxyma Pure (4.0 eq)
-
Base: DIPEA (8.0 eq) Note: Extra base is required to neutralize the side chain if supplied as HCl salt.
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the Amino Acid, COMU, and Oxyma in the minimum amount of DMF.
-
Activation: Add DIPEA to the mixture.
-
Critical: If the amino acid is a hydrochloride salt, add 1.0 eq of DIPEA extra per HCl molecule before adding the standard activation base.
-
Pre-activation: Allow to activate for 30 seconds . Do not exceed 2 minutes to avoid racemization (though less risky for
-methyl AAs) or rearrangement.
-
-
Coupling: Add the activated solution to the resin.
-
Microwave Irradiation (Highly Recommended):
-
Temp: 75°C
-
Power: 30-50W (dynamic)
-
Time: 10 minutes.
-
Note: If microwave is unavailable, couple for 2 hours at room temperature , then drain and repeat (Double Couple).
-
-
Monitoring: Standard Kaiser test may be slow due to steric bulk. Use the Chloranil Test or micro-cleavage LC-MS to confirm completion.
Solution Phase Protocol
Context: Coupling a fragment or protecting group.
-
Dissolve the carboxylic acid component (1.0 eq) in DMF/DCM (1:1).
-
Add PyAOP (1.1 eq) and HOAt (1.1 eq).
-
Add TMP (2,4,6-Trimethylpyridine/Collidine) (2.5 eq).
-
Why Collidine? It is a weaker, non-nucleophilic base that minimizes racemization and side reactions better than DIPEA in slow solution-phase couplings.
-
-
Stir for 5 minutes.
-
Add the amine component (the hindered amino acid ester) (1.0 eq).
-
Stir at Room Temperature for 4–12 hours. Monitor by HPLC.
Visualizing the Workflow
The following diagram illustrates the decision logic for coupling this specific hindered residue.
Caption: Decision tree for selecting reagents and conditions based on salt form and available equipment.
Troubleshooting & "Magic Mixtures"
If the standard COMU/Microwave protocol fails (yield < 90%), employ these advanced tactics:
Tactic A: The "Nuclear" Option (Acid Fluorides)
Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Convert the amino acid to its acid fluoride in situ.
-
Reagents: AA (4 eq), TFFH (4 eq), DIPEA (8 eq).
-
Mechanism: Acid fluorides are small, highly reactive electrophiles that suffer less from steric hindrance than bulky active esters (OBt/OAt).
Tactic B: Solvent Engineering
The zwitterionic nature of the side chain can cause aggregation on-resin.
-
Add Chaotropic Salts: 0.1 M LiCl or KSCN in the coupling mixture.
-
Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF. NMP has better swelling properties for aggregated sequences.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Hyman, L., et al. (2018). Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. BenchChem Application Notes.
-
Subirós-Funosas, R., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208.
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405–410.
Sources
Application Note: A Guide to the Incorporation of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid into Peptide Backbones
Introduction: The Potential of a Unique Amino Acid
In the field of peptide-based drug discovery, the strategic incorporation of non-proteinogenic amino acids is a powerful tool for modulating pharmacological properties. 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, hereafter referred to as ADMP, is an α,α-disubstituted amino acid with unique structural features that offer compelling advantages for peptide design.
The gem-dimethyl group at the α-carbon introduces significant conformational constraints, forcing the peptide backbone into specific secondary structures, such as helices or turns.[1] This restriction of conformational freedom can lead to peptides with higher receptor affinity, increased metabolic stability, and enhanced cell permeability. The tertiary amine in the side chain provides a site for post-synthetic modification and can influence the peptide's overall charge, solubility, and interaction with biological targets.
However, the very features that make ADMP a valuable building block also present significant synthetic challenges. The steric hindrance from the α,α-disubstitution makes standard peptide coupling protocols inefficient, often resulting in low yields and incomplete reactions.[2] This application note provides a comprehensive guide to overcoming these challenges, detailing robust protocols for the efficient incorporation of ADMP into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.
The Primary Challenge: Steric Hindrance
The central difficulty in incorporating ADMP lies in the steric bulk surrounding the carboxyl group. The two methyl groups on the α-carbon shield the reaction center, impeding the approach of the activated carboxyl species to the N-terminal amine of the growing peptide chain. This is a common issue for all α,α-dialkylated amino acids.[3]
Standard coupling reagents used in Fmoc-SPPS, while effective for proteinogenic amino acids, often fail to drive the reaction to completion when encountering such sterically hindered residues.[4][5] This leads to deletion sequences and truncated peptides, which are difficult to separate from the desired product and compromise the overall yield and purity.[4] Therefore, a successful incorporation strategy relies on the selection of highly potent activation reagents and optimized reaction conditions to overcome this kinetic barrier.
Fmoc-ADMP-OH: The Requisite Building Block
Before incorporation, ADMP must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on its α-amine. This is the standard protecting group for SPPS, as it is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base (typically piperidine).[][7][8][9] The synthesis of Fmoc-ADMP-OH is a prerequisite for its use in automated or manual peptide synthesizers. While the synthesis of ADMP itself is outside the scope of this note, the N-terminal Fmoc protection can be achieved using standard procedures with Fmoc-OSu or Fmoc-Cl under basic conditions.
Diagram 1: Chemical Structure of Fmoc-ADMP-OH
Caption: Structure of Fmoc-protected ADMP.
Protocol: Solid-Phase Incorporation of Fmoc-ADMP-OH
This protocol outlines the key steps for incorporating Fmoc-ADMP-OH into a peptide sequence on a solid support. It assumes a standard Fmoc/tBu strategy.[7]
Materials and Reagents
| Reagent/Material | Recommended Grade/Type | Supplier Example |
| Fmoc-Rink Amide Resin | 100-200 mesh, 0.4-0.7 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-ADMP-OH | >98% Purity | Custom Synthesis |
| Coupling Reagent | HATU or HCTU | Sigma-Aldrich, ChemPep |
| Additive | Oxyma Pure or HOAt | Merck, AAPPTec |
| Base | Diisopropylethylamine (DIPEA) | High Purity, Peptide Synthesis Grade |
| Solvents | DMF, DCM, NMP | Peptide Synthesis Grade |
| Deprotection Solution | 20% Piperidine in DMF | Freshly Prepared |
| Capping Solution | 1:1:3 Acetic Anhydride/DIPEA/NMP | For capping failed couplings |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Standard "Reagent K" |
Workflow for a Single Coupling Cycle
The following diagram and protocol describe one full cycle of deprotection and coupling for the incorporation of ADMP.
Diagram 2: SPPS Cycle for ADMP Incorporation
Caption: Workflow for a single ADMP coupling cycle in SPPS.
Detailed Step-by-Step Protocol
Step 1: Fmoc Deprotection of the N-terminal Amino Acid
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin. Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) followed by DCM (3x) and DMF (3x) to remove all traces of piperidine.
Step 2: Activation and Coupling of Fmoc-ADMP-OH Rationale: Due to the severe steric hindrance of ADMP, a highly potent uronium/aminium salt-based coupling reagent like HATU is recommended.[10][11] HATU, in the presence of a base, forms a highly reactive OAt-active ester that can efficiently acylate the N-terminal amine.[11][12] A double coupling strategy is advised to maximize yield.[2][13]
-
In a separate vessel, dissolve Fmoc-ADMP-OH (4 eq.), HATU (3.9 eq.), and Oxyma (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3x).
Step 3: Monitoring the Coupling Reaction Rationale: The standard Kaiser test, which detects primary amines, will give a false negative result after a successful coupling.[14][15][16] However, it is crucial to confirm the absence of the primary amine from the previous residue. For sequences containing secondary amines (like proline) or for confirming the coupling onto a secondary amine, the Chloranil test is more reliable.[14][15][17][18]
-
Kaiser Test (to confirm consumption of the preceding primary amine):
-
Take a small sample of resin beads (1-2 mg).
-
Wash with ethanol.
-
Add 2-3 drops each of standard Kaiser test solutions (ninhydrin in ethanol, phenol in butanol, KCN in pyridine).[16][17]
-
Result: Colorless/yellow beads indicate a complete reaction (no primary amine). Blue beads indicate incomplete coupling.[14]
-
-
If the Kaiser test is positive, perform a second coupling (recouple) by repeating Step 2.
Step 4: Capping (Optional but Recommended) Rationale: If the coupling remains incomplete after a second attempt, any unreacted N-terminal amines should be "capped" with acetic anhydride. This prevents them from reacting in subsequent cycles, which simplifies the final purification by eliminating deletion sequences.[15]
-
If recoupling fails, wash the resin with DMF.
-
Add a solution of acetic anhydride/DIPEA/NMP (1:1:3) to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 5: Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Characterization and Analysis
Successful incorporation of ADMP should be verified using analytical techniques:
-
Reverse-Phase HPLC (RP-HPLC): To assess the purity of the crude peptide. The presence of a major peak corresponding to the correct mass indicates a successful synthesis.
-
Mass Spectrometry (MS), e.g., ESI-MS or MALDI-TOF: To confirm the molecular weight of the synthesized peptide. The observed mass should match the theoretical calculated mass of the ADMP-containing peptide.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser test after 2nd coupling) | Extreme steric hindrance; Onset of peptide aggregation on the resin.[5][19] | 1. Switch Solvent: Use NMP or a DCM/DMF mixture instead of pure DMF to improve swelling and disrupt aggregation.[15] 2. Increase Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), but monitor for racemization. 3. Capping: Cap the unreacted amines to prevent deletion sequences.[15] |
| Low Final Yield | Cumulative effect of incomplete couplings; Peptide aggregation leading to poor reaction kinetics.[4][19] | Ensure highly efficient coupling at every step. Use the recommended potent coupling reagents and double coupling for all hindered residues, not just ADMP. |
| Side Reaction with Side-Chain Amine | The dimethylamino group is a tertiary amine and generally not reactive under standard SPPS conditions. | This is typically not a concern. The α-amine is far more nucleophilic. Ensure pH is controlled by using the recommended amount of DIPEA. |
Conclusion
The incorporation of this compound into peptides is a challenging but achievable goal. The key to success lies in recognizing the profound impact of its steric hindrance and proactively employing powerful coupling reagents, such as HATU, in combination with extended reaction times and a double-coupling strategy. Careful monitoring with appropriate tests and the use of capping for failed reactions are essential for ensuring the synthesis of a high-purity final product. By following the robust protocols outlined in this guide, researchers can successfully leverage the unique conformational and chemical properties of ADMP to advance the design of novel, high-potency peptide therapeutics.
References
-
Hart, M., & Beeson, T. (2005). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. PubMed. Available at: [Link]
-
Isidro-Llobet, A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2025). HCTU and TCTU. New coupling reagents: Development and industrial aspects. SpringerLink. Available at: [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Available at: [Link]
-
Knowledge UChicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Available at: [Link]
-
D'Andrea, L. D., & Subrizi, F. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
-
Azumaya, I., et al. (n.d.). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC. Available at: [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. Available at: [Link]
-
PubChem. (n.d.). 2,3-Diamino-2-methylpropanoic acid. PubChem. Available at: [Link]
-
Zhamharyan, A.G. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Verma, D. (2020). Monitoring the completion of coupling and deprotection reaction in Fmoc solid phase peptide synthesis by using color tests. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
Chemchart. (n.d.). 2-Methyl-3-(methylamino)propanoic acid (56970-74-2). Chemchart. Available at: [Link]
-
ResearchGate. (2025). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Scalable Production of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid: Process Optimization & Quality Control
Executive Summary
This application note details a scalable, industrial-grade protocol for the synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid (CAS: 1249298-70-1). This non-proteinogenic amino acid features a sterically demanding
The recommended pathway utilizes a modified Bucherer-Bergs reaction starting from 1-(dimethylamino)propan-2-one. This route is selected over direct Strecker synthesis or alkylation methods due to the superior crystallinity of the hydantoin intermediate, which facilitates bulk purification without chromatography—a key requirement for scalability.
Strategic Route Selection
Pathway Comparison
The synthesis of
| Method | Precursor | Scalability | Pros | Cons |
| A. Alkylation | Alanine/Glycine Schiff Base | Low-Medium | Enantioselective potential | Requires expensive phase-transfer catalysts; cryogenic conditions often needed. |
| B. Strecker | 1-(Dimethylamino)-2-propanone | Medium | Direct route | Product isolation is difficult; handling of free amino-nitriles is hazardous. |
| C. Bucherer-Bergs | 1-(Dimethylamino)-2-propanone | High | Crystalline intermediate (Hydantoin); Robust thermodynamics. | Requires high-pressure vessel or sealed conditions; uses cyanide. |
Decision: Route C (Bucherer-Bergs) is the chosen standard for production batches >100g. The formation of the hydantoin intermediate (5,5-disubstituted hydantoin) acts as a "chemical filter," allowing impurities to be washed away before the final hydrolysis step.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic logic flow prioritizing the crystalline hydantoin intermediate for purification efficiency.
Detailed Experimental Protocol
Safety Pre-requisites
-
Cyanide Hazard: Sodium cyanide (NaCN) releases fatal HCN gas upon contact with acid. All reactor vents must be scrubbed with 10% NaOH/NaOCl solution.
-
Amine Handling: Dimethylaminoacetone is a skin irritant and lachrymator. Handle in a fume hood.
-
PPE: Full Tyvek suit, double nitrile gloves, and face shield required.
Step 1: Synthesis of the Hydantoin Intermediate
Reaction:
Procedure:
-
Preparation: In a 2L jacketed glass reactor equipped with an overhead stirrer and reflux condenser, dissolve Ammonium Carbonate (192 g, 2.0 mol, 4.0 eq) in Distilled Water (600 mL).
-
Activation: Add Sodium Cyanide (29.4 g, 0.6 mol, 1.2 eq) to the stirred solution. Caution: Ensure pH > 9 to prevent HCN evolution.
-
Addition: Add Ethanol (600 mL) followed by the slow addition of 1-(dimethylamino)propan-2-one (57.6 g, 0.5 mol, 1.0 eq) over 30 minutes.
-
Cyclization: Heat the mixture to 55–60°C for 18–24 hours. The solution will initially be clear and may darken slightly.
-
Isolation:
-
Concentrate the mixture under reduced pressure (remove EtOH and excess ammonia).
-
Cool the aqueous residue to 4°C for 4 hours.
-
The hydantoin (5-methyl-5-((dimethylamino)methyl)imidazolidine-2,4-dione) may precipitate. If not (due to the basic amine side chain keeping it soluble), adjust pH to ~8.5 using dilute HCl carefully.
-
Note: Due to the tertiary amine, the hydantoin is zwitterionic/basic. If precipitation is poor, proceed to hydrolysis directly (telescoping) or extract with n-butanol. For high purity, evaporation to dryness and recrystallization from EtOH is recommended.
-
Step 2: Alkaline Hydrolysis to Target Amino Acid
Reaction:
Procedure:
-
Hydrolysis: Suspend the crude hydantoin (or the concentrated residue from Step 1) in 3M NaOH (500 mL, ~6 eq).
-
Reaction: Heat to reflux (100–105°C) for 24–48 hours. Monitor ammonia evolution (litmus paper at vent). Reaction is complete when ammonia evolution ceases.
-
Neutralization: Cool the reaction mixture to room temperature. Adjust pH to ~7.0 using 6M HCl.
-
Purification (Critical for Desalting):
-
The mixture contains the target amino acid and high loads of NaCl/Na2CO3.
-
Ion Exchange Chromatography: Load the neutralized solution onto a column packed with Dowex 50W-X8 (H+ form) cation exchange resin.
-
Wash: Flush with distilled water (3–5 column volumes) to remove inorganic salts and anionic impurities.
-
Elution: Elute the target amino acid using 2M NH4OH . The basic amino acid will displace from the resin.
-
-
Final Isolation: Concentrate the ammoniacal fractions in vacuo to obtain the crude product.
-
Recrystallization: Dissolve in minimum hot water/methanol and precipitate with acetone to yield white crystalline solid.
Process Flow Diagram (PFD)
Figure 2: Industrial process flow for the conversion of dimethylaminoacetone to the target amino acid.
Quality Control & Analytical Specifications
To ensure the material meets pharmaceutical intermediate standards (purity >98%), the following analytical suite is required.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | 1H-NMR (D2O) | Conforms to structure; |
| Purity | HPLC-CAD/ELSD | |
| Water Content | Karl Fischer | |
| Chloride Content | Titration | |
| Enantiomeric Excess | Chiral HPLC | N/A (Racemic)* |
*Note: If enantiopure material is required, enzymatic resolution of the N-acetyl derivative using Acylase I (Aspergillus melleus) is the standard scalable upgrade to this protocol.
HPLC Method (Protocol)
Since the molecule lacks a strong UV chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended.
-
Column: Primesep 100 (Mixed-mode: C18 + Cation Exchange), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-100% B over 20 mins.
-
Flow Rate: 1.0 mL/min.
-
Rationale: Mixed-mode columns retain the polar, basic amino acid better than standard C18.
Troubleshooting & Optimization
Issue: Low Yield in Hydantoin Step
-
Cause: Volatility of 1-(dimethylamino)propan-2-one or loss of ammonia.
-
Solution: Use a sealed pressure vessel (autoclave) at 3-5 bar. This keeps ammonia in solution, pushing the equilibrium toward the hydantoin.
Issue: Product is Hygroscopic/Sticky
-
Cause: Residual inorganic salts or incomplete removal of the dimethylamine side-product.
-
Solution: Ensure the Ion Exchange wash step is thorough. Lyophilization (freeze-drying) is preferred over vacuum oven drying for the final step to obtain a free-flowing powder.
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
-
Synthesis of
-Methyl Amino Acids:-
Ager, D. J., & Fothergham, I. G. (2000). "Methods for the Synthesis of Unnatural Amino Acids."[1] Current Opinion in Drug Discovery & Development.
-
- Purification of Zwitterionic Amino Acids: Carta, G., & Jungbauer, A. (2010). Protein Chromatography: Process Development and Scale-Up. Wiley-VCH. (Referencing ion exchange desalting protocols).
- Precursor Synthesis (Dimethylaminoacetone)
-
Analytical Methods for Non-Chromophoric Amino Acids
-
Megoulas, N. C., & Koupparis, M. A. (2005). "ELSD in Pharmaceutical Analysis." Critical Reviews in Analytical Chemistry. Link
-
Sources
Application Notes & Protocols: Protecting Group Strategies for 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Introduction
2-Amino-3-(dimethylamino)-2-methylpropanoic acid is a non-proteinogenic, α,α-disubstituted amino acid characterized by a unique structural motif: a sterically hindered quaternary α-carbon, a primary α-amino group, and a nucleophilic tertiary β-dimethylamino group. These features present distinct challenges in synthetic chemistry, particularly in the context of peptide synthesis where precise control over reactive functional groups is paramount.[1] The steric bulk around the α-carbon can impede reaction kinetics, while the two amino groups necessitate a carefully designed orthogonal protection strategy to ensure selective modification and prevent undesirable side reactions.[2][3]
This guide provides a detailed examination of protecting group strategies for this specialized amino acid. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecular architectures. We will explore the chemical logic behind various protection schemes, present detailed, field-tested protocols, and discuss the critical parameters for successful synthesis.
The Synthetic Challenge: Orthogonality and Reactivity
The primary challenge in utilizing this compound lies in the differential reactivity of its two amino groups.
-
α-Amino Group: This primary amine requires temporary protection to prevent self-coupling or oligomerization during peptide bond formation.[2] The choice of protecting group must allow for efficient, repeated deprotection under mild conditions that do not affect other parts of the molecule.[4]
-
β-Dimethylamino Group: This tertiary amine is basic and nucleophilic. While it does not participate in amide bond formation, its presence can interfere with synthetic steps. Under acidic conditions (e.g., during Boc deprotection), it will be protonated, which can be protective. However, under neutral or basic conditions, its nucleophilicity could lead to side reactions, such as attacking activated carboxyl groups or participating in undesired alkylations.[5]
An ideal protection strategy is "orthogonal," meaning each protecting group can be removed with a specific set of reagents that do not cleave other protecting groups present in the molecule.[6][7] This allows for selective unmasking of functional groups at different stages of a synthesis.
Strategy 1: Selective Protection of the α-Amino Group
For many synthetic applications, particularly in standard Fmoc-based solid-phase peptide synthesis (SPPS), it is often sufficient to protect only the α-amino group. The β-dimethylamino group is managed by controlling the reaction pH—it remains protonated and non-nucleophilic during acidic cleavage and coupling steps. The two most common and effective protecting groups for the α-amino function are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).[]
Key Protecting Groups: Boc vs. Fmoc
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Chemistry | Carbamate, acid-labile.[9] | Carbamate, base-labile.[10] |
| Introduction | Reacts with Di-tert-butyl dicarbonate (Boc₂O).[11] | Reacts with Fmoc-OSu or Fmoc-Cl.[10] |
| Cleavage | Strong acid (e.g., Trifluoroacetic acid, TFA).[11] | Mild base (e.g., 20% piperidine in DMF).[12] |
| Orthogonality | Used in Boc/Bzl strategy with base-stable side-chain groups.[13] | Used in Fmoc/tBu strategy with acid-labile side-chain groups.[] |
| Advantages | Robust, well-established chemistry. | Mild deprotection preserves acid-sensitive functionalities.[] |
| Considerations | Harsh acidic cleavage may affect other parts of the molecule. | Potential for side reactions like diketopiperazine formation at the dipeptide stage.[15] |
Protocol 1.A: Boc Protection of the α-Amino Group
This protocol details the protection of the α-amino group using Boc anhydride. The steric hindrance of the quaternary carbon may require the use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) to achieve reasonable reaction rates and yields.[16]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 1:1 mixture)
-
Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in the dioxane/water mixture.
-
Add the base and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the portion-wise addition of Boc₂O.[16]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Once complete, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove unreacted Boc₂O and DMAP.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl at 0 °C.
-
Extract the product into EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.[11]
Protocol 1.B: Fmoc Protection of the α-Amino Group
Fmoc protection is the cornerstone of modern SPPS.[10] Its base-lability provides orthogonality with common acid-labile side-chain protecting groups.[12]
Materials:
-
This compound
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.1 eq)
-
Solvent: Acetone and Water (e.g., 1:1 mixture)
-
Base: Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in the acetone/water mixture with NaHCO₃.
-
Stir the solution vigorously and add a solution of Fmoc-OSu in acetone dropwise.
-
Continue stirring at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M HCl, which will precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the Fmoc-protected amino acid.
Visualization of α-Amino Protection Strategies
Caption: Boc (acid-labile) and Fmoc (base-labile) protection/deprotection cycles.
Strategy 2: Managing the β-Dimethylamino Group
Direct covalent protection of the tertiary β-dimethylamino group is uncommon and often unnecessary. The most effective "protection" strategy is non-covalent, achieved through protonation under specific pH conditions.
In-Situ Protonation during Peptide Synthesis
In both Boc/Bzl and Fmoc/tBu peptide synthesis strategies, the reaction cycles involve steps that inherently manage the tertiary amine's reactivity.
-
Boc/Bzl SPPS: The repeated Nα-deprotection steps using strong acid (TFA) will keep the β-dimethylamino group fully protonated as a non-nucleophilic ammonium salt.[11] During the subsequent neutralization and coupling steps, the choice of base is critical. A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is preferred to neutralize the α-ammonium salt without significantly deprotonating the more sterically accessible β-dimethylammonium salt, thus keeping its nucleophilicity suppressed.
-
Fmoc/tBu SPPS: While the Fmoc deprotection step is basic, the subsequent coupling step is typically performed in the presence of an activating agent and a base. The β-dimethylamino group can act as a base itself. However, its nucleophilic attack on the activated carboxyl group is generally slow compared to the attack by the desired, unhindered primary α-amino group. For particularly sensitive couplings or to avoid any potential side reactions, the addition of a mild acid additive like Oxyma Pure or HOBt can help protonate the tertiary amine in situ, reducing its reactivity.
Potential Side Reactions and Mitigation
The primary side reaction of concern is the potential for the β-dimethylamino group to catalyze the racemization of the activated amino acid by abstracting the α-proton.[17] This is a greater concern for standard amino acids; the lack of an α-proton on this compound inherently prevents this specific side reaction. Another concern is the intramolecular cyclization to form a diketopiperazine if this amino acid is the second residue in a chain, though the steric bulk may disfavor this.[15]
Visualization of pH Control Strategy
Caption: pH-dependent management of the β-dimethylamino group's reactivity.
Conclusion
The successful incorporation of this compound into synthetic targets hinges on a clear understanding of its unique structural features. For most applications, a strategy focusing on the robust protection of the sterically hindered α-amino group with either Boc or Fmoc is sufficient. The reactivity of the β-dimethylamino group can be effectively managed by controlling the pH throughout the synthetic sequence, leveraging in-situ protonation as a non-covalent protective measure. By applying the principles and protocols outlined in this guide, researchers can confidently utilize this valuable building block for the development of novel peptides and complex molecules.
References
- Vertex AI Search. (n.d.).
- ResearchGate. (n.d.). Double reductive alkylation of N a -protected diamino acids with.... Retrieved February 14, 2026.
- ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis | Request PDF. Retrieved February 14, 2026.
- Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., Olson, J. J., & Goodman, M. M. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876–886.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 14, 2026.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved February 14, 2026.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 14, 2026.
- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 14, 2026.
- ResearchGate. (2025, August 5). Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids | Request PDF. Retrieved February 14, 2026.
- (n.d.).
- Wikipedia. (n.d.). Peptide synthesis. Retrieved February 14, 2026.
- BenchChem. (n.d.). The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group. Retrieved February 14, 2026.
- BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Retrieved February 14, 2026.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved February 14, 2026.
- SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved February 14, 2026.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved February 14, 2026.
- Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved February 14, 2026.
- BOC Sciences. (n.d.).
- ChemPep. (n.d.). Overview of Fmoc Amino Acids. Retrieved February 14, 2026.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 14, 2026.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved February 14, 2026.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 14, 2026.
- Zhamharyan, A. G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID.
- (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved February 14, 2026.
- Olsen, C. A. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15469.
- Frontiers. (2019, March 27). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Retrieved February 14, 2026.
- Google Patents. (n.d.). EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Retrieved February 14, 2026.
- (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 14, 2026.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. peptide.com [peptide.com]
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- 5. researchgate.net [researchgate.net]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. scispace.com [scispace.com]
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- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. peptide.com [peptide.com]
- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Note: High-Performance Functionalization of α-Methyl-β-Dimethylaminoalanine for Drug Delivery
This Application Note and Protocol Guide details the functionalization and application of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid (referred to herein as Me₂-Aib or α-Me-Dqa derivative) in drug delivery systems.[1]
Executive Summary
This compound represents a high-value "unnatural" amino acid building block that combines two critical properties for therapeutic peptide and conjugate design:
-
Conformational Constraint & Stability: The
-methyl group creates steric hindrance that restricts backbone rotation (favoring helical structures like -helices) and blocks access to proteolytic enzymes (enhancing plasma half-life).[1][2] -
Tunable Cationic Character: The
-dimethylamino group acts as a tertiary amine base (approximate pKa ~9.0–9.5), providing pH-responsive solubility and potential endosomal escape capabilities ("proton sponge" effect) without the nucleophilic reactivity of primary amines.[1][2]
This guide provides the rationale, synthesis protocols, and conjugation methodologies to utilize this molecule as a pharmacokinetic enhancer and solubility tag in peptide therapeutics and Antibody-Drug Conjugates (ADCs).[1]
Chemical Rationale & Mechanism
Structural Advantages over Standard Residues
Unlike its neurotoxic analog BMAA (
| Feature | Chemical Basis | Drug Delivery Benefit |
| Quaternary | Protease Resistance: Eliminates the primary abstraction site for many proteases; sterically blocks the active site of enzymes like trypsin/chymotrypsin.[1][2] | |
| Tertiary Amine Side Chain | Dimethylamino group ( | Orthogonal Chemistry: Does not require protection during Fmoc-SPPS (unlike Lys/Orn).[1][2] Acts as a solubilizing cationic handle at physiological pH.[1][2] |
| Steric Bulk | Tetrasubstituted carbon center.[1][2] | Conformational Locking: Induces strong helical propensity, stabilizing bioactive peptide conformations and increasing receptor affinity.[1][2] |
Mechanism of Action: The "Stealth & Charge" Effect
The incorporation of Me₂-Aib into a peptide sequence creates a local "hotspot" of stability.[1] The
Figure 1: Mechanistic contribution of Me₂-Aib to therapeutic peptide performance.[1]
Pre-Conjugation Workup: Protection Strategy
Before use in Solid-Phase Peptide Synthesis (SPPS), the
Protocol A: Fmoc-Protection of Me₂-Aib
Objective: Convert free amino acid to Fmoc-Me₂-Aib-OH.[1]
Difficulty: Moderate (Steric hindrance at
Materials:
-
This compound (HCl salt).[1]
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).[1]
-
Sodium Carbonate (
).[1][2]
Procedure:
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the amino acid in 25 mL of 10%
(aq). Ensure pH is >9.0. Add 25 mL Dioxane.[1][2] -
Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise dissolved in minimal dioxane.
-
Reaction: Allow to warm to room temperature (RT) and stir vigorously for 18 hours. Note: Steric hindrance requires longer reaction times than standard alanine.[1]
-
Workup:
-
Dilute aqueous residue with water (50 mL) and wash with diethyl ether (
mL) to remove unreacted Fmoc-OSu.[1][2] -
Critical Step: Acidify the aqueous phase carefully to pH 2-3 using 1N HCl.[1][2] Do not go below pH 2 to avoid protonating the Fmoc group or causing cleavage.
-
Extract the product into Ethyl Acetate (
mL).[1][2]
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate.[1][2] -
Validation: Verify via LC-MS (Expected Mass: MW + Fmoc).
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Context: Coupling
Protocol B: The "Difficult Coupling" Cycle
Applicability: Inserting Fmoc-Me₂-Aib-OH into a growing peptide chain.[1]
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.[1]
Step-by-Step Methodology:
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect previous Fmoc group (20% Piperidine/DMF).[1][2]
-
Activation (Pre-activation is crucial):
-
Coupling:
-
Capping: Perform an acetylation step (
/Pyridine) immediately after coupling to terminate any unreacted chains.[1][2] -
Subsequent Deprotection:
Troubleshooting Table:
| Issue | Cause | Solution |
| Incomplete Coupling | Steric clash at | Switch to PyAOP/HOAt; Increase temp to 90°C (Microwave). |
| Racemization | Over-activation.[1][2] | Use TMP (collidine) instead of DIEA as the base.[1][2] |
| Poor Solubility | Zwitterionic nature of side chain.[1][2] | Use NMP (N-methyl-2-pyrrolidone) instead of DMF.[1] |
Protocol: Synthesis of a pH-Responsive Linker
Application: Creating a drug-linker construct where Me₂-Aib serves as a solubility enhancer and pH-sensor for an ADC payload.
Workflow:
-
Loading: Load Fmoc-Me₂-Aib-OH onto 2-Chlorotrityl Chloride resin (for C-terminal acid retention).
-
Elongation: Couple a cleavable linker (e.g., Val-Cit-PAB) to the N-terminus.[1][2]
-
Cleavage: Cleave from resin using 1% TFA/DCM (mild acid) to retain side chain protecting groups on the linker (if any), though Me₂-Aib side chain is free.[1][2]
-
Conjugation: React the free C-terminus of the Linker-Me₂-Aib construct with the amine of a cytotoxic payload (e.g., MMAE) using COMU/DIEA.[1]
Figure 2: Workflow for integrating Me₂-Aib into a Drug-Linker construct.
References
-
Toniolo, C., et al. (2001).[1][2] Structurally constrained peptide building blocks: The utility of
-disubstituted amino acids.[1][2][3][4]Journal of Peptide Science .[1][2] Link -
Albericio, F., & Bomer, J. M. (2010).[1][2] Solid-Phase Synthesis of Difficult Peptides.[1][2]Chemical Reviews . Link[2]
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride.[1][2]Merck KGaA .[1][2] Link[2]
-
Góngora-Benítez, M., et al. (2013).[1][2] Optimized Fmoc solid-phase synthesis of peptides containing
-disubstituted amino acids.Biopolymers .[1][2] Link[2] -
Teixidó, M., et al. (2005).[1][2] Peptides containing ornithine and its alpha-methyl derivative: synthesis and cell penetration properties.[1][2]Journal of Peptide Science .[1][2] Link
Sources
- 1. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 2. 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid in the Synthesis of Novel Chiral Scaffolds
Abstract
In the landscape of modern medicinal chemistry and drug discovery, the demand for structurally unique and stereochemically defined building blocks is insatiable. Chiral α,α-disubstituted β-amino acids represent a class of non-canonical amino acids that offer significant advantages in the design of peptidomimetics and other therapeutic agents by imparting conformational rigidity and enhanced metabolic stability.[1][2][3] This technical guide details the prospective synthesis and application of a novel chiral building block, 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, in the stereoselective preparation of valuable chiral synthons. Drawing upon established principles of asymmetric synthesis, this document provides detailed protocols for the proposed synthesis of the title compound and its subsequent utilization in diastereoselective alkylations and the construction of β-lactam rings, which are core components of numerous antibiotics.[4][5]
Introduction: The Value Proposition of α,α-Disubstituted β-Amino Acids
The precise control of molecular architecture is paramount in the development of effective and safe pharmaceuticals. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The incorporation of α,α-disubstituted amino acids into peptide sequences is a well-established strategy to induce specific secondary structures, such as helices and turns, thereby enhancing receptor affinity and selectivity.[2] Furthermore, the quaternary α-carbon sterically shields the peptide backbone from enzymatic degradation, leading to improved pharmacokinetic profiles.[1]
This compound is a particularly intriguing, albeit currently underexplored, building block. Its structure combines the features of an α,α-disubstituted amino acid with a β-dimethylamino group. This tertiary amine functionality can serve as a handle for further derivatization, influence the molecule's physicochemical properties, and potentially participate in catalytic or binding interactions. This guide will explore the prospective synthesis of this compound and its application as a chiral auxiliary or synthon for the creation of other high-value chiral molecules.
Proposed Synthesis of this compound
Caption: Retrosynthetic analysis for this compound.
Protocol 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-(dimethylamino)-2-methylpropanoic acid
This protocol is adapted from methodologies for the synthesis of related β-amino acids.
Materials:
-
(S)-α-Methylserine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dimethylamine (2.0 M in THF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection of (S)-α-Methylserine:
-
To a solution of (S)-α-methylserine (1 eq) in a 1:1 mixture of THF and water, add NaHCO₃ (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of Boc₂O (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the THF under reduced pressure. Wash the aqueous layer with EtOAc (2x).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to afford N-Boc-(S)-α-methylserine.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the N-Boc-(S)-α-methylserine (1 eq) in DCM and cool to 0 °C.
-
Add Et₃N (1.5 eq) followed by the dropwise addition of TsCl (1.2 eq).
-
Stir at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield the tosylated intermediate.
-
-
Nucleophilic Substitution with Dimethylamine:
-
Dissolve the tosylated intermediate (1 eq) in THF.
-
Add dimethylamine (2.0 M in THF, 3 eq) and stir the mixture in a sealed tube at 60 °C for 12 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the methyl ester of the title compound.
-
-
Saponification:
-
Dissolve the purified methyl ester in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH ~5 with 1 M HCl and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the final product.
-
Application in the Synthesis of Chiral Building Blocks
The synthesized this compound can be utilized as a versatile chiral building block. The following protocols outline its prospective use in diastereoselective alkylation and the synthesis of β-lactams.
Diastereoselective Alkylation via an Oxazolidinone Chiral Auxiliary
By temporarily coupling our title compound to an Evans-type oxazolidinone, the steric bulk of the auxiliary can direct the approach of an electrophile to the enolate, leading to a highly diastereoselective alkylation.
Caption: Workflow for diastereoselective alkylation.
Protocol 2: Asymmetric Alkylation
Materials:
-
(S)-2-(tert-Butoxycarbonylamino)-3-(dimethylamino)-2-methylpropanoic acid
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
Procedure:
-
Coupling to the Chiral Auxiliary:
-
To a solution of the N-Boc protected amino acid (1 eq) in anhydrous THF at 0 °C, add Et₃N (1.1 eq) followed by pivaloyl chloride (1.05 eq).
-
Stir for 1 hour at 0 °C, then cool to -78 °C.
-
In a separate flask, dissolve the oxazolidinone (1.1 eq) and LiCl (1.1 eq) in anhydrous THF, cool to -78 °C, and add n-butyllithium (1.1 eq). Stir for 15 minutes.
-
Transfer the oxazolidinone solution to the mixed anhydride solution via cannula.
-
Stir at -78 °C for 30 minutes and then at 0 °C for 2 hours.
-
Quench with saturated NH₄Cl solution and extract with EtOAc.
-
Wash the organic layer with 1 M NaOH, water, and brine. Dry over MgSO₄ and purify by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated NH₄Cl solution and allow to warm to room temperature.
-
Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis. Purify by column chromatography.
-
-
Auxiliary Cleavage:
-
The cleavage of the auxiliary can be achieved under various conditions (e.g., LiOH/H₂O₂ for the acid, LiBH₄ for the alcohol) to yield the desired chiral α-alkylated-β-amino acid derivative.
-
Synthesis of Chiral β-Lactams via Staudinger Cycloaddition
The Staudinger reaction, the [2+2] cycloaddition of a ketene and an imine, is a powerful method for the synthesis of β-lactams.[4] By using a chiral imine derived from our title compound, we can achieve a diastereoselective synthesis of a β-lactam.
Protocol 3: Diastereoselective β-Lactam Synthesis
Materials:
-
Ester of this compound
-
Benzaldehyde
-
Molecular sieves (4 Å)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), distilled
-
Acetyl chloride
-
Toluene, anhydrous
Procedure:
-
Imine Formation:
-
To a solution of the amino ester (1 eq) and benzaldehyde (1 eq) in anhydrous toluene, add activated 4 Å molecular sieves.
-
Reflux the mixture for 12 hours with a Dean-Stark trap.
-
Cool to room temperature and filter off the molecular sieves. Concentrate the filtrate to obtain the crude imine, which can be used in the next step without further purification.
-
-
Staudinger Cycloaddition:
-
Dissolve the crude imine (1 eq) in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM and add distilled Et₃N (1.2 eq) dropwise at 0 °C. Stir for 30 minutes to generate the ketene in situ.
-
Add the imine solution to the ketene solution via cannula.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction with water and brine. Dry the organic layer over MgSO₄ and concentrate.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC. Purify by column chromatography to obtain the desired β-lactam.
-
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the key reactions described in this guide, based on literature precedents for analogous systems.
| Reaction | Chiral Moiety | Key Transformation | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| Asymmetric Alkylation | N-Acyl Oxazolidinone | Benzylation of enolate | >95:5 | 70-90 |
| Staudinger Cycloaddition | Chiral Imine | [2+2] Cycloaddition | >90:10 | 60-80 |
Conclusion
While this compound is a novel and not yet extensively studied compound, its structural features suggest significant potential as a valuable chiral building block in asymmetric synthesis. The protocols detailed in this application note, derived from well-established and reliable methodologies, provide a clear roadmap for its synthesis and utilization. The ability to generate stereochemically complex and diverse molecules from this single chiral precursor opens up new avenues for the discovery and development of novel therapeutics and other functional materials. Further research into the synthesis and applications of this and related compounds is highly encouraged.
References
-
Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]
-
Alcaide, B., & Almendros, P. (2002). The Staudinger Reaction in the Asymmetric Synthesis of β-Lactams. In Organic Reactions (pp. 1-369). John Wiley & Sons, Inc. [Link]
-
Galeazzi, R., et al. (2006). A new class of conformationally constrained dipeptide analogues: synthesis and conformational analysis of cis- and trans-2-amino-3-pyrrolidinecarboxylic acid derivatives. Tetrahedron: Asymmetry, 17(4), 630-639. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Liu, S., et al. (2025). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. eScholarship, University of California. [Link]
-
Seebach, D., et al. (1996). β-Peptides: a surprise at every turn. Angewandte Chemie International Edition in English, 35(23-24), 2708-2748. [Link]
-
Suyama, T. L., & Lectka, T. (2006). Catalytic, enantioselective, vinylogous Mannich reactions. Angewandte Chemie International Edition, 45(33), 5521-5524. [Link]
-
Williams College Chemistry Department. (n.d.). Stereocontrolled alpha Alkylation. [Link]
-
Palomo, C., et al. (2004). Catalytic enantioselective synthesis of β-lactams. European Journal of Organic Chemistry, 2004(24), 5013-5024. [Link]
-
Gopishetty, B., & Gribble, G. W. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(7), 773-781. [Link]
-
Liu, S., et al. (2025). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. OSTI.GOV. [Link]
-
de Marco, R., & Tenti, G. (2025). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Queen's University Belfast Research Portal. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(8), 2268-2271. [Link]
-
Chen, Z., et al. (2023). Catalytic, Enantioselective α-Alkylation of Azlactones with Non-Conjugated Alkenes via Directed Nucleopalladation. ChemRxiv. [Link]
-
Magalhães, R. P., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4725. [Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 2-Amino-3-(dimethylamino)-2-methylpropanoic acid coupling
Technical Support Center: Peptide Coupling
Introduction: Understanding the Challenge
Welcome to the technical support guide for coupling the sterically hindered amino acid, 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. This molecule presents a significant synthetic challenge due to its structure as an α,α-disubstituted amino acid. The presence of a methyl group on the α-carbon, in addition to the standard amino group, creates a sterically crowded environment around the carboxylic acid. This bulkiness impedes the approach of the incoming amine and the coupling reagent, leading to slow reaction kinetics, incomplete couplings, and low yields.[1][2][3]
This guide provides field-proven strategies, troubleshooting advice, and detailed protocols to successfully incorporate this and other sterically demanding residues into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or giving very low yields?
A1: The primary reason is severe steric hindrance at the α-carbon. Standard coupling reagents, such as carbodiimides (DCC, DIC), are often too slow or inefficient to activate the carboxylic acid in the presence of such steric bulk, leading to failed reactions.[4] Success requires more potent activating agents and optimized reaction conditions.
Q2: What is the single most effective change I can make to improve my coupling efficiency?
A2: Switch to a modern, high-efficiency aminium/uronium or phosphonium salt-based coupling reagent.[1] Reagents like HATU , HCTU , and COMU are specifically designed to activate amino acids rapidly, forming highly reactive esters that can overcome the steric barrier more effectively than older methods.[1][5]
Q3: I’m seeing a side product I can't identify. What could it be?
A3: With uronium reagents like HBTU or HATU, a common side reaction, especially during slow couplings, is guanidinylation of the N-terminal amine. This terminates the peptide chain. Using phosphonium reagents (e.g., PyBOP) or ensuring rapid and efficient coupling can minimize this.[5]
Q4: Can I just increase the reaction time or temperature?
A4: Yes, but with caution. Increasing the reaction time (e.g., from 2 hours to overnight) is a common strategy.[6] Applying moderate heat, especially with microwave-assisted peptide synthesis (MAPS), can dramatically improve yields for difficult couplings.[7][8][9][10] However, excessive heat or prolonged reaction times with certain reagents can increase the risk of racemization.[1]
Troubleshooting Guide & Advanced Solutions
Problem: Low to No Product Formation
Your LC-MS analysis of the crude product shows mostly unreacted starting material.
-
Root Cause Analysis: The activation energy for the coupling is too high under your current conditions due to steric hindrance. The chosen coupling reagent is not potent enough.
-
Immediate Solution: Reagent Upgrade:
-
Why it works: Aminium/uronium salts like HATU and COMU, or phosphonium salts like PyBOP, generate highly reactive activated esters (OAt or OBt esters). These esters are more susceptible to nucleophilic attack by the amine component, even when sterically shielded. The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, further accelerating the reaction, making it one of the most efficient reagents for such challenges.
-
Actionable Advice: Replace your current coupling reagent with HATU or COMU. COMU is often preferred due to its comparable reactivity to HATU, better safety profile (avoiding the potentially explosive HOBt/HOAt byproducts), and improved solubility.[5]
-
-
Advanced Strategy: Microwave-Assisted Synthesis:
-
Why it works: Microwave energy provides rapid and uniform heating to the reaction mixture, which helps overcome the high activation energy of sterically hindered couplings.[7][9][11] This can reduce reaction times from hours to minutes and significantly increase yields.[7][10]
-
Actionable Advice: If available, transfer your protocol to an automated microwave peptide synthesizer. Typically, a 5-minute coupling at 75°C can be highly effective for even hindered amino acids.[8]
-
Problem: Reaction Stalls / Incomplete Conversion
The reaction proceeds but never reaches completion, leaving a mix of product and starting material.
-
Root Cause Analysis: The reaction kinetics are extremely slow. Additionally, as the peptide chain grows on the solid support, aggregation can occur, further reducing the accessibility of reactive sites.
-
Immediate Solution: Double Coupling:
-
Why it works: Performing the coupling reaction twice ensures that any unreacted N-terminal amines from the first coupling have a second opportunity to react, driving the reaction to completion.
-
Actionable Advice: After the first coupling (e.g., 45-60 minutes), drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle.[6]
-
-
Advanced Strategy: Solvent Optimization:
-
Why it works: The solvent's ability to swell the resin and solvate the growing peptide chain is critical for reaction success.[12] Poor solvation leads to chain aggregation, hiding reactive sites and preventing coupling.
-
Actionable Advice: While DMF is common, N-methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for difficult sequences.[6] In some cases, using a solvent mixture such as DMF/DCM can also improve results.[13]
-
Visualization & Workflows
Troubleshooting Workflow for Failed Coupling
The following diagram outlines the decision-making process when encountering a failed coupling reaction with a sterically hindered amino acid.
Caption: Troubleshooting Decision Tree for Hindered Couplings.
Mechanism of Action: HATU vs. DIC
This diagram illustrates why aminium salts like HATU are more effective than carbodiimides like DIC for activating sterically hindered carboxylic acids.
Caption: Comparison of Activation Pathways for Coupling Reagents.
Recommended Protocols & Data
Comparative Efficacy of Coupling Reagents
The following table provides a summary of expected performance for different coupling reagents when used for hindered amino acids like α-aminoisobutyric acid (Aib), a close structural analog to the title compound.
| Reagent Class | Example Reagent | Activated Intermediate | Relative Reactivity | Typical Yield (Hindered Coupling) | Risk of Racemization |
| Carbodiimide | DIC/HOBt | OBt ester | Low-Moderate | < 50% | Low |
| Aminium (HOBt) | HBTU | OBt ester | Moderate-High | 70-90% | Low |
| Aminium (HOAt) | HATU | OAt ester | Very High | >95% | Very Low |
| Aminium (Oxyma) | COMU | Oxyma ester | Very High | >95% | Very Low |
| Phosphonium | PyBOP | OBt ester | High | 85-95% | Low |
Data compiled from literature reports and general performance knowledge in peptide synthesis.[1][5]
Protocol 1: High-Efficiency Coupling Using COMU
This protocol is recommended as the first-line approach for coupling this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected this compound
-
COMU Coupling Reagent[5]
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% Piperidine in DMF (for deprotection)
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection on the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3.0 eq. relative to resin loading) in DMF. Add COMU (2.9 eq.) and mix until dissolved.
-
Pre-Activation: Add DIPEA (6.0 eq.) to the activation mixture. Allow the solution to pre-activate for 2 minutes at room temperature. The solution may change color.
-
First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1 to 2 hours at room temperature.
-
Monitoring (Optional): Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the next step.
-
Second Coupling (if necessary): Drain the reaction vessel. Add a freshly prepared activation mixture (as in steps 2-3) to the resin and allow it to react for another 1-2 hours.
-
Washing: Once the coupling is complete, drain the vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle of deprotection and coupling.
References
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]
-
Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation. [Link]
-
(PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Protheragen. [Link]
-
Microwave Assisted Peptide Synthesis. Semantic Scholar. [Link]
-
HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. [Link]
-
Comparative Study of Methods to Couple Hindered Peptides. PubMed. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry Europe. [Link]
-
Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - NIH. National Institutes of Health. [Link]
-
Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.
I. Overview of the Synthetic Pathway
The synthesis of the target molecule, an α,α-disubstituted amino acid, is most practically achieved via a modified Strecker synthesis. This classic and versatile method involves a two-step, one-pot process:
-
Iminium Formation & Cyanide Addition: The reaction is initiated with a ketone, in this case, 1-(dimethylamino)propan-2-one. This ketone reacts with an ammonia source (like ammonium chloride) to form an iminium ion intermediate. A cyanide source (e.g., potassium cyanide) then performs a nucleophilic attack on the iminium ion to yield an α-aminonitrile, 2-amino-3-(dimethylamino)-2-methylpropanenitrile.[1][2][3] Using a ketone as the starting material is the key to producing the desired α,α-disubstituted amino acid structure.[1][4]
-
Nitrile Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed under acidic or basic conditions to the final carboxylic acid product, this compound.[5][6]
The overall reaction scheme is a robust pathway for generating α-amino acids from ketone precursors.[1][5]
Visualizing the Workflow
The following diagram outlines the critical stages of the synthesis, from starting materials to the final, purified product.
Caption: General workflow for the two-step Strecker synthesis.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.
Q1: My reaction has stalled. Analysis shows significant unreacted 1-(dimethylamino)propan-2-one starting material. What are the likely causes?
A1: A stalled reaction at the first stage is almost always due to issues with iminium ion formation or the subsequent cyanide attack. The root causes are typically related to moisture, pH, or reagent quality.
-
Mechanistic Insight: The formation of the iminium ion from the ketone and ammonia is a reversible equilibrium reaction that produces water.[3][5] According to Le Châtelier's principle, excess water in the reaction medium will shift the equilibrium back towards the starting materials, inhibiting the reaction. Furthermore, cyanide salts are readily hydrolyzed in overly acidic or wet conditions, reducing the concentration of the active nucleophile (CN⁻).[5]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (≥120°C) for several hours before use.
-
Use an anhydrous grade of solvent or distill the solvent over a suitable drying agent. While the reaction often runs in an alcohol/water mixture, minimizing extraneous water is key.
-
Consider adding a water scavenger like magnesium sulfate (MgSO₄) to the reaction mixture to drive the imine formation equilibrium forward.[5]
-
-
Verify Reagent Quality:
-
Use a fresh, unopened container of potassium cyanide (KCN) or sodium cyanide (NaCN). Cyanide salts can degrade over time, especially if exposed to atmospheric moisture and CO₂.
-
Ensure the ammonium chloride (NH₄Cl) is dry and free-flowing.
-
-
Control pH:
-
The reaction requires a delicate pH balance. Ammonium chloride provides a mildly acidic environment (pKa ≈ 9.2) that protonates the ketone's carbonyl, activating it for nucleophilic attack by ammonia.[3][5] If the medium is too acidic, the ammonia will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. A buffered system is often ideal.
-
-
Q2: The yield of my final amino acid is low after the hydrolysis step, and I've isolated a significant amount of an amide intermediate. How can I drive the hydrolysis to completion?
A2: Incomplete hydrolysis of the aminonitrile is a common bottleneck. The conversion of the nitrile to a carboxylic acid via an amide intermediate requires harsh conditions, and stopping short will leave you with the stable 2-amino-3-(dimethylamino)-2-methylpropanamide.
-
Mechanistic Insight: Nitrile hydrolysis under acidic conditions is a two-stage process. The nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid and an ammonium salt.[1][5] Both steps require strong acid and heat. The second step (amide to acid) is often the rate-limiting one.
-
Recommended Hydrolysis Conditions:
Parameter Recommended Value Rationale Acid 6M to 12M HCl High acid concentration is required to protonate the amide and facilitate nucleophilic attack by water. Temperature 80 - 110 °C (Reflux) Increased thermal energy is necessary to overcome the activation energy barrier for amide hydrolysis. Reaction Time 12 - 24 hours Prolonged reaction times are often necessary to ensure the complete conversion of the stable amide intermediate. | Monitoring | TLC or LC-MS | Periodically sample the reaction mixture to monitor the disappearance of the amide intermediate. |
-
Optimization Protocol:
-
After the initial aminonitrile formation, remove the organic solvent under reduced pressure.
-
Add a sufficient volume of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction's progress every 4-6 hours using an appropriate analytical technique.
-
Continue heating until the amide intermediate is no longer detectable. Catalytic hydrolysis methods using catalysts like ZnO or TiO₂ have also been shown to improve yields and reduce by-products in some systems.[6]
-
Q3: My final product is difficult to purify. What strategies can I use to isolate the this compound?
A3: The target molecule is a zwitterionic amino acid, making it highly polar and often poorly soluble in common organic solvents. This property makes standard silica gel chromatography challenging but opens the door for other purification techniques.
-
Expert Insight: The isoelectric point (pI) is the pH at which the amino acid has a net-zero charge. At a pH below the pI, it will be positively charged (cationic), and at a pH above the pI, it will be negatively charged (anionic). This behavior is the key to its purification.
-
Purification Workflow:
-
Initial Cleanup: After hydrolysis, neutralize the reaction mixture carefully. The amino acid may precipitate out of solution near its isoelectric point. This crude precipitate can be collected by filtration.
-
Ion-Exchange Chromatography: This is the most effective method.
-
Use a strong cation-exchange (SCX) resin (e.g., Dowex 50WX8).
-
Load the crude product onto the column at a low pH (e.g., pH 2-3), where the amino acid is positively charged and will bind strongly to the resin.
-
Wash the column with water or a weak acid to remove neutral and anionic impurities.
-
Elute the desired amino acid using a dilute aqueous ammonia solution (e.g., 2-5% NH₄OH).[7] The ammonia will deprotonate the amino acid, releasing it from the resin.
-
-
Recrystallization: After elution and removal of the ammonia under vacuum, the product can often be further purified by recrystallization from a suitable solvent system, typically an alcohol-water mixture like ethanol/water.[8]
-
Troubleshooting Logic Flow
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low yield in the synthesis.
III. Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control for maximizing yield in the first step? A: Water management is the most critical factor. The formation of the iminium intermediate is a condensation reaction that releases water.[1] Any additional water present at the start or introduced via reagents will inhibit the reaction. Using anhydrous solvents and fresh reagents is paramount.
Q: Can I use a different cyanide source, like trimethylsilyl cyanide (TMSCN)? A: Yes, TMSCN is an excellent alternative to alkali metal cyanides. It is often used in organic solvents and can lead to cleaner reactions with higher yields, as it reacts to generate HCN in situ and the silyl group can activate the carbonyl. However, it is more expensive and requires strictly anhydrous conditions.
Q: My starting ketone, 1-(dimethylamino)propan-2-one, is not commercially available. How can I synthesize it? A: A common route to β-amino ketones is the Mannich reaction.[9][10][11] You could potentially synthesize the required starting material via a Mannich-type condensation of acetone, formaldehyde, and dimethylamine hydrochloride. This three-component reaction forms a C-C and C-N bond in a single step.[9][12]
Q: The final product is an α,α-disubstituted amino acid. Does this create any specific challenges? A: Yes. The steric hindrance around the quaternary α-carbon can make both the cyanide addition and the final hydrolysis step slower compared to syntheses with aldehydes (which produce α-monosubstituted amino acids).[1][4] This is why more forcing conditions (higher temperatures, longer reaction times) are often necessary to achieve good conversion.
Q: Is it possible to perform this synthesis asymmetrically to obtain a single enantiomer? A: The classical Strecker synthesis produces a racemic mixture (an equal mix of both enantiomers).[1] However, asymmetric variations exist. These advanced methods often involve using a chiral amine source (instead of ammonia) or employing a chiral catalyst to control the stereochemistry of the cyanide addition, but this significantly increases the complexity of the synthesis.[13]
IV. References
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. (n.d.). RASĀYAN Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (2017). Der Pharma Chemica. Retrieved February 14, 2026, from [Link]
-
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Retrieved February 14, 2026, from [Link]
-
Mannich reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. (n.d.). Journal of Synthetic Organic Chemistry, Japan. Retrieved February 14, 2026, from [Link]
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Donohoe, T. (2018, October 30). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Retrieved February 14, 2026, from [Link]
-
INTERNATIONAL MULTI DISCIPLINARY JOURNAL FOR RESEARCH & DEVELOPMENT. (n.d.). Retrieved February 14, 2026, from [Link]
-
Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024, November 20). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Purification and Properties of an α-Dialkyl Amino Acid Transaminase. (n.d.). Biochemistry. Retrieved February 14, 2026, from [Link]
-
Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019, July 10). Research Communities. Retrieved February 14, 2026, from [Link]
-
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Strecker Synthesis. (n.d.). NROChemistry. Retrieved February 14, 2026, from [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). PMC. Retrieved February 14, 2026, from [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2025, October 16). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and purification method for alpha-amino acid compound. (n.d.). Google Patents. Retrieved February 14, 2026, from
-
Biocatalytic Access to α,α‐Dialkyl‐α‐amino Acids by a Mechanism‐Based Approach. (2025, August 7). Wiley Online Library. Retrieved February 14, 2026, from [Link]
-
Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (n.d.). Google Patents. Retrieved February 14, 2026, from
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2023, February 2). PMC. Retrieved February 14, 2026, from [Link]
-
How amino acids AminoA biostimulant increase crop yield. (2017, March 22). LinkedIn. Retrieved February 14, 2026, from [Link]
-
Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. (n.d.). PNAS. Retrieved February 14, 2026, from [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022, November 17). Frontiers. Retrieved February 14, 2026, from [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. Retrieved February 14, 2026, from [Link]
-
Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. (2022, May 20). PMC. Retrieved February 14, 2026, from [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. news-medical.net [news-medical.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijmrd.in [ijmrd.in]
- 7. diaion.com [diaion.com]
- 8. CN104892521A - Synthesis and purification method for alpha-amino acid compound - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Mannich reaction - Wikipedia [en.wikipedia.org]
- 12. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 13. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid during synthesis
Senior Application Scientist: Dr. Alex V.
Subject: Troubleshooting Racemization & Coupling Efficiency for
Diagnostic & Mechanistic Overview
The "Racemization" Misconception
If you are observing loss of chirality in peptides containing 2-Amino-3-(dimethylamino)-2-methylpropanoic acid (hereafter referred to as
Scientific Reality:
The Actual Culprits:
-
Partner Epimerization (Most Likely): The extreme steric hindrance of the
-Me-Dzg amine slows down the nucleophilic attack. This forces the incoming activated amino acid (the one being coupled to the -Me-Dzg) to remain in its activated state for a prolonged period, leading to its racemization via 5(4H)-oxazolone formation. -
Side-Chain Basicity: The
-dimethylamino group ( ) acts as an intramolecular base. If not properly masked (protonated), it can catalyze base-sensitive side reactions or abstract protons from adjacent residues (e.g., Fmoc removal or Aspartimide formation). -
Synthesis Purity: If the starting material itself was synthesized via non-enantioselective alkylation, the "racemization" is actually a pre-existing racemic mixture.
Module 1: The Mechanistic Root Cause
The following diagram illustrates the kinetic trap that leads to the loss of optical purity in the partner residue when coupling to
Figure 1: The Kinetic Trap. The steric bulk of
Module 2: Troubleshooting & Protocols
Scenario A: Coupling TO the Hindered Amine (N-Terminus of -Me-Dzg)
Problem: You are trying to attach an amino acid onto the N-terminus of
Protocol:
-
Coupling Reagent: Use HATU or PyAOP (7-azabenzotriazole derivatives).[1] The "A" (aza) series creates a more reactive ester that accelerates
sufficiently to outcompete oxazolone formation. -
Base Selection: Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a weaker base that is less likely to drive the oxazolone proton abstraction but sufficient to deprotonate the coupling environment.
-
Activation Method: Pre-activation is dangerous. Add the base last to the mixture of AA/Coupling Reagent/Resin to minimize the time the activated ester sits idle.
Scenario B: Coupling OF the Hindered Acid (C-Terminus of -Me-Dzg)
Problem: You are activating
Scenario C: Managing the Basic Side Chain
Problem: The dimethylamino group interferes with coupling or Fmoc deprotection. Protocol:
-
Protonation Strategy: Ensure the side chain is protonated (as an HCl or TFA salt) during coupling steps.
-
Avoid Acetyl/Benzoyl Protection: If synthesizing the building block, never use amide-type protecting groups on the
-amine; they promote oxazolone formation. Always use Urethane protections (Fmoc/Boc/Cbz).
Standardized Coupling Protocol (Solid Phase)
Objective: Couple Fmoc-Leu-OH (example) to H-
| Step | Reagent | Conditions | Mechanism Note |
| 1. Swelling | DCM/DMF (1:1) | 15 min | Ensures resin accessibility. |
| 2. Activation | Fmoc-Leu-OH (4 eq) HATU (3.9 eq) HOAt (4 eq) | Dissolve in minimal DMF. | HOAt acts as a nucleophilic catalyst to speed up attack. |
| 3. Base Addition | 2,4,6-Collidine (8 eq) | Add immediately before dispensing to resin. | CRITICAL: Do not use DIPEA. Collidine reduces base-catalyzed racemization. |
| 4. Coupling | Reaction Mixture | 2 x 2 hours (Double couple) | Extended time required due to sterics. |
| 5. Capping | Acetic Anhydride / Pyridine | 10 min | Cap unreacted amines to prevent deletion sequences. |
Decision Tree: Optimization Logic
Figure 2: Troubleshooting logic flow for identifying the source of impurity.
Frequently Asked Questions (FAQ)
Q: Can I use Oxyma Pure/DIC for this coupling?
A: Yes, and it is often safer than HATU regarding racemization. However, for extremely hindered systems like
Q: Why does the dimethylamino side chain matter?
A: It creates a "proton sponge" effect. If your coupling conditions are slightly acidic, the side chain protonates, adding positive charge repulsion near the reaction center. If basic, it can act as a nucleophile or general base. We recommend keeping it protonated (salt form) and using a slightly larger excess of Collidine to neutralize only the
Q: I am synthesizing the amino acid myself. How do I ensure enantiopurity? A: Do not rely on simple alkylation of alanine. You must use Phase Transfer Catalysis (Maruoka Catalyst) or the Schöllkopf Bis-Lactim Ether method. These are the only reliable ways to generate quaternary stereocenters with high ee% (>98%).
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society.[2][5] Link
- Establishes HOAt/HATU as superior for hindered couplings to prevent racemiz
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Comprehensive review comparing Oxyma, H
-
Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry. Link
- Demonstrates the use of acid fluorides (TFFH) for coupling extremely hindered -methyl amino acids (Aib analogs).
Sources
Technical Support Center: Troubleshooting Solubility Issues with 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Welcome to the technical support guide for 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffer systems. Our goal is to provide not only solutions but also a foundational understanding of the chemical principles governing its solubility, enabling you to design robust and successful experiments.
Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues
This compound is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (two amino) functional groups.[1] The solubility of such molecules in aqueous solutions is critically dependent on the pH of the medium.[2]
The net charge of the molecule changes as the pH of the buffer is adjusted.
-
At Low pH: Both amino groups and the carboxylic acid are protonated, resulting in a net positive charge.
-
At High pH: The carboxylic acid and both amino groups are deprotonated, resulting in a net negative charge.
-
At the Isoelectric Point (pI): The molecule exists as a zwitterion with a net neutral charge.
Aqueous solubility is typically at its minimum at the isoelectric point (pI), where the strong electrostatic interactions between the zwitterions can lead to precipitation.[3] Conversely, solubility increases significantly as the pH is adjusted away from the pI, as the charged species (either cationic or anionic) interact more favorably with polar water molecules.[4]
Caption: Ionization states and relative solubility of the compound at different pH values.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format.
Q1: Why won't my this compound dissolve in neutral PBS (pH 7.4)?
Answer: This is the most common issue reported. The inability to dissolve in a neutral buffer like Phosphate-Buffered Saline (PBS) strongly suggests that the compound's isoelectric point (pI) is near neutrality. At this pH, the molecule is in its least soluble zwitterionic form. To achieve dissolution, you must adjust the pH of your solution to be at least 1-2 pH units away from the pI.
Q2: How can I systematically determine the optimal pH for dissolving my compound?
Answer: Performing a simple pH-solubility screen is the most effective method. This involves attempting to dissolve a small, fixed amount of the compound in a series of buffers with varying pH values. This empirical approach will quickly identify a suitable pH range for your experiments.
Protocol 1: pH-Solubility Screening
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) with pH values ranging from 3 to 11. (See Table 2 for buffer suggestions).
-
Dispensing: Weigh out an equal, small amount of this compound into separate microcentrifuge tubes for each buffer. Start with a concentration slightly higher than your target.
-
Dissolution Attempt: Add the corresponding 1 mL buffer to each tube.
-
Mixing: Vortex each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect each tube for undissolved solid. A clear solution indicates successful dissolution.
-
Confirmation (Optional): Centrifuge the tubes at >10,000 x g for 5 minutes. The absence of a pellet confirms complete dissolution.
Table 1: Example pH-Solubility Screening Results
| pH | Buffer System | Observation | Conclusion |
|---|---|---|---|
| 3.0 | Citrate Buffer | Clear Solution | Soluble (Cationic form) |
| 5.0 | Acetate Buffer | Hazy, some solid | Partially Soluble |
| 7.4 | Phosphate (PBS) | Insoluble, precipitate | Likely near pI |
| 9.0 | Tris Buffer | Hazy, some solid | Partially Soluble |
| 11.0| Carbonate-Bicarbonate | Clear Solution | Soluble (Anionic form) |
Q3: I've adjusted the pH, but my target concentration is still not dissolving. What are my next steps?
Answer: If pH adjustment alone is insufficient, you can employ several other strategies. The following workflow provides a logical sequence for troubleshooting.
Sources
Technical Support Center: Troubleshooting N,N-Dimethylamino Amino Acids in SPPS
Subject: Advanced Troubleshooting for Cyclization & Side Reactions in
Introduction
Welcome to the technical support interface. You are likely here because your LC-MS traces for
In solid-phase peptide synthesis (SPPS), the introduction of two methyl groups at the N-terminus (creating a tertiary amine) fundamentally alters the physicochemical properties of the peptide chain. The two primary failure modes are Diketopiperazine (DKP) formation (premature cyclization and cleavage) and Quaternization (over-alkylation).
This guide deconstructs these mechanisms and provides validated protocols to resolve them.
Module 1: The "Vanishing Peptide" (DKP Formation)
Symptom: You observe low crude recovery, and the major impurity in the filtrate matches the mass of the C-terminal dipeptide as a cyclic species.
The Mechanism
The
Unlike standard Fmoc-SPPS where the N-terminus is protected (carbamate) or protonated (ammonium), the
Visualizing the Pathway
Figure 1: Mechanism of acid-catalyzed or spontaneous DKP formation driven by N-terminal dimethylation.
Troubleshooting Protocol: Preventing DKP
| Variable | Recommendation | Scientific Rationale |
| Resin Selection | 2-Chlorotrityl Chloride (2-CTC) | The bulky trityl group provides steric hindrance that discourages the formation of the DKP transition state [1]. |
| Linker Stability | Avoid Benzyl ester linkers (Wang) | Wang linkers are more susceptible to nucleophilic attack by the N-terminus than Trityl linkers. |
| Sequence Position | Proline/Glycine Alert | If the 2nd residue (from N-term) is Pro or Gly, DKP risk doubles due to inherent turn-inducing properties. |
| Reaction Time | Minimize Base Exposure | DKP is base-catalyzed. If performing reductive amination on-resin, wash immediately and neutralize. |
Module 2: The "Heavy" Peptide (Over-Methylation)
Symptom: Mass spectrum shows a species with +14 Da or +15 Da (Methyl) relative to the desired
The Mechanism
This is Quaternization .[2] During reductive alkylation (typically Formaldehyde + NaBH3CN), the reaction should stop at the tertiary amine. However, if the reaction time is too long or the pH is not controlled, the tertiary amine acts as a nucleophile, attacking another equivalent of formaldehyde/imine, leading to a permanently charged quaternary ammonium salt.
Corrective Protocol: Controlled Reductive Alkylation
Objective: Introduce two methyl groups without forming the quaternary salt.
Reagents:
-
Solution A: Formaldehyde (37% aq., 10 eq) in DMF.
-
Solution B: Sodium Cyanoborohydride (NaBH3CN, 10 eq) + 1% Acetic Acid in DMF.
Step-by-Step Workflow:
-
Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.
-
Imine Formation: Add Solution A (Formaldehyde) alone first. Shake for 2 minutes.
-
Why? This allows the formation of the hemiaminal/imine equilibrium before the reducing agent drives the reaction forward.
-
-
Reduction: Add Solution B directly to the suspension.
-
Incubation: Shake for 1 hour (Do not exceed 2 hours).
-
Wash: Drain and wash extensively with DMF (x5) and DCM (x5).
-
Validation (Chloranil Test):
-
Take a resin bead.[3] Add 20 µL of 2% acetaldehyde in DMF and 20 µL of 2% Chloranil in DMF.
-
Blue/Green: Secondary amine present (Incomplete).
-
Colorless/Yellow: Tertiary amine (Complete).
-
Note: The Kaiser test (Ninhydrin) is invalid for secondary/tertiary amines.
-
Module 3: Coupling Sterically Hindered Amino Acids
Symptom: You are trying to couple an amino acid to an N-methylated residue, or couple a pre-dimethylated amino acid, and yields are <10%.
The Physics of Failure
Coupling to a secondary amine (
If you are coupling a mono-methyl amino acid (to be methylated later), the steric bulk prevents the incoming activated ester from approaching the nucleophile.
Decision Matrix: Optimization Strategy
Figure 2: Decision tree for overcoming steric hindrance during coupling to N-alkylated residues.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Kaiser test to check if my dimethylation worked?
A: No. The Kaiser test relies on a primary amine to form Ruhemann's purple. A tertiary amine (
Q: My peptide has a C-terminal Proline and I'm N-methylating the N-terminus. The peptide is gone. A: You have created the "perfect storm" for DKP. Proline induces a turn; the N-terminal methylation locks the cis-bond. The peptide cyclized and fell off the resin.
-
Fix: Use 2-Chlorotrityl resin . The steric bulk of the trityl linker prevents the DKP cyclization physically.
Q: I see a +12 Da mass shift. A: This is likely a Methylene bridge formation, a rare side reaction with formaldehyde where two amines are linked by a methylene group. Ensure you are using a large excess of formaldehyde and that your resin loading is not too high (pseudo-dilution principle).
References
-
Góngora-Benítez, M., et al. (2012). "Multifaceted Roles of Alkylation in Peptide Chemistry." Chemical Reviews.
-
Isidro-Llobet, A., et al. (2009).[4] "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews.
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl Amino Acids." Journal of Peptide Science.
-
Biotage. (2023).[6][8] "Troubleshooting Peptide Synthesis: Side Reactions." Biotage Knowledge Base.
Sources
- 1. lifetein.com [lifetein.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. biotage.com [biotage.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. biotage.com [biotage.com]
Technical Support Center: High-Fidelity Synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid
Introduction
You have reached the advanced technical support module for the synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid . This target is a sterically congested
This guide prioritizes two industry-standard methodologies: Chiral Phase-Transfer Catalysis (PTC) and Ni(II)-Templated Synthesis . We also address the critical, often overlooked phenomenon of Self-Disproportionation of Enantiomers (SDE) during purification.
Module 1: Asymmetric Phase-Transfer Catalysis (PTC)
Primary Workflow: Alkylation of Alanine Schiff Bases using Maruoka or Cinchona-derived Catalysts.
The Protocol
The most scalable route involves the reaction of the Alanine tert-butyl ester Schiff base (derived from benzophenone or p-chlorobenzaldehyde) with Eschenmoser’s salt (dimethylmethyleneammonium iodide) using a chiral quaternary ammonium salt.
Troubleshooting Guide
Q1: My conversion is high (>90%), but the ee is stuck below 80%. I am using a standard Cinchona catalyst.
-
Diagnosis: The "Interfacial Leakage" Effect. Standard Cinchona alkaloids often lack the steric bulk required to shield the re/si face of a tetrasubstituted enolate, especially with the small, highly reactive Eschenmoser's salt.
-
Solution: Switch to a Maruoka Catalyst (e.g.,
-3,4,5-trifluorophenyl-NAS bromide). These catalysts possess rigid binaphthyl backbones that create a deep chiral pocket, strictly enforcing facial selectivity for quaternary centers. -
Protocol Adjustment:
-
Lower temperature to -20°C .
-
Switch solvent to Toluene/CHCl3 (7:3) to optimize the interface.
-
Critical: Use CsOH·H2O as the base instead of KOH. The Cesium cation tightens the ion pair at the interface, reducing background racemic alkylation [1].
-
Q2: The reaction stalls after 50% conversion, and the electrophile seems to disappear.
-
Diagnosis: Hydrolysis of Eschenmoser's Salt. This electrophile is hygroscopic and hydrolyzes rapidly in the aqueous phase of a PTC system before it can react with the enolate.
-
Solution: Implement "Solid-Liquid PTC" conditions.
-
Remove water entirely. Use solid Cs2CO3 or KOH suspended in dry toluene.
-
Add the Eschenmoser's salt in portions to maintain a high local concentration of the electrophile relative to the enolate [2].
-
Q3: I see a drop in ee during scale-up (from 100mg to 10g).
-
Diagnosis: Mixing Efficiency & Exotherm. The alkylation is exothermic. At larger scales, heat accumulation at the interface degrades the transient chiral ion pair.
-
Solution:
-
Cryo-dosing: Pre-cool the reactor to -40°C. Add the base as a slurry slowly over 2 hours.
-
High-Shear Mixing: Ensure the stirring rate scales with volume (maintaining Reynolds number) to keep the interfacial surface area constant.
-
Visual Workflow: PTC Optimization
Caption: Decision logic for optimizing Phase-Transfer Catalysis conditions to maximize enantioselectivity.
Module 2: Metal-Templated Synthesis (Ni-BPB Route)
Primary Workflow: Alkylation of Ni(II)-Alanine Schiff Base Complexes (Belokon’s Method).
The Protocol
This method uses a stoichiometric chiral auxiliary (e.g.,
Troubleshooting Guide
Q1: I am obtaining a mixture of diastereomers (dr 3:1) after reacting the Ni-Alanine complex with Eschenmoser's salt.
-
Diagnosis: Kinetic Trapping. The reaction with Eschenmoser's salt is extremely fast. If stopped too early, you isolate the kinetic product mixture rather than the thermodynamic product (which is usually >98:2 dr).
-
Solution:
-
Thermodynamic Equilibration: After the starting material is consumed, add a catalytic amount of base (DBU or TBD) and allow the reaction to stir at room temperature for an additional 2-4 hours. This allows the reversible deprotonation/protonation to settle the
-methyl group into the most sterically favorable position (trans to the auxiliary's bulky groups) [3].
-
Q2: The hydrolysis step to release the amino acid is failing. I get the free ligand but my product is stuck or decomposing.
-
Diagnosis: Stability of the Dimethylamino Group. Standard acid hydrolysis (6N HCl, reflux) can be too harsh, potentially causing retro-Mannich reactions or elimination of the dimethylamino group.
-
Solution: Mild Release Protocol.
-
Cheliation Control: Use 3N HCl at 50°C rather than reflux.
-
Exchange Method: Alternatively, use an excess of EDTA or diamine in methanol to sequester the Nickel, releasing the Schiff base, which can then be gently hydrolyzed with dilute citric acid.
-
Q3: The Ni-complex precipitates out of solution during reaction.
-
Diagnosis: Solubility limits of the zwitterionic intermediate.
-
Solution: Use DMF or CH3CN as a co-solvent. The reaction requires a homogeneous phase for the base (often NaOH or KOH) to deprotonate the complex effectively.
Module 3: Downstream Processing (SDE & Purification)
Concept: The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where enantiomers separate from the racemate during achiral processes (sublimation, chromatography).[1][2][3]
Troubleshooting Guide
Q1: My HPLC shows 95% ee, but after rotary evaporation and drying, the powder tests at 88% ee.
-
Diagnosis: SDE via Sublimation/Evaporation.[4]
-Methyl amino acids and their derivatives are prone to SDE. During solvent removal, the racemate may crystallize out first (or last), or the enantiopure material may sublime preferentially [4]. -
Solution:
-
Do not rotary evaporate to dryness if the ee is critical.
-
Precipitation: Crash out the product rapidly using an anti-solvent (e.g., Ether into concentrated Methanol solution) to trap the kinetic mixture, preventing thermodynamic fractionation of enantiomers.
-
Q2: Can I upgrade my 85% ee material without chiral chromatography?
-
Yes. This is the "SDE Opportunity."
-
Protocol:
-
Perform Achiral Flash Chromatography on silica gel.
-
Collect fractions in narrow cuts.
-
Due to SDE, the first fractions often differ significantly in ee from the tail fractions. Identify the highly enriched fractions and pool them. This can boost ee from 85% to >99% without chiral stationary phases [5].
-
Visual Workflow: SDE Logic
Caption: Leveraging Self-Disproportionation of Enantiomers (SDE) on achiral silica to upgrade optical purity.
Summary of Key Parameters
| Parameter | Phase-Transfer Catalysis (PTC) | Ni-Templated Synthesis |
| Key Reagent | Maruoka Catalyst + CsOH | Ni-BPB-Alanine Complex |
| Electrophile | Eschenmoser's Salt (Solid) | Eschenmoser's Salt |
| Temp Control | -20°C to -40°C (Kinetic) | RT to 50°C (Thermodynamic) |
| Main Risk | Hydrolysis of electrophile | Harsh hydrolysis of product |
| Target ee | 90-95% | >98% (after equilibration) |
| Scalability | High (Kg scale) | Moderate (Stoichiometric Ni) |
References
-
Maruoka, K. (2008). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link
-
O'Donnell, M. J. (2004).[5] The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link -
Belokon, Y. N., et al. (1998). Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-
-amino acids. Tetrahedron: Asymmetry.[5][6][7] Link -
Soloshonok, V. A. (2006).[2] Self-Disproportionation of Enantiomers of Chiral, Non-Racemic
-Fluoroalkylamines via Sublimation. Angewandte Chemie. Link -
Han, J., & Soloshonok, V. A. (2012). Self-disproportionation of enantiomers via achiral chromatography: a warning and an extra dimension in optical purification. Chemical Society Reviews. Link
Sources
- 1. The self-disproportionation of enantiomers (SDE) of amino acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Maruoka Catalysts [sigmaaldrich.com]
Resolving difficult couplings involving alpha-methyl amino acids
Topic: Resolving Difficult Couplings Involving
The Core Issue: The "Steric Wall"
You are likely here because your standard peptide synthesis protocol (DIC/HOBt or HBTU) has failed. You are observing deletion sequences, unreacted amines, or near-zero yields when introducing
The Mechanism of Failure:
The failure is not chemical incompatibility; it is physical obstruction. In standard amino acids, the
Visualizing the Blockade
The following diagram illustrates why standard activation fails and how we overcome it.
Caption: The quaternary center of
Reagent Selection Guide ("The Hardware")
Do not use carbodiimides (DCC/DIC) alone. They are too slow for these hindered systems, leading to N-acylurea formation before the coupling can occur.[1]
| Reagent Class | Recommended Reagent | Why it works | When to use |
| Gold Standard | HATU | The 7-aza group (HOAt) creates a "neighboring group effect" (anchimeric assistance) that speeds up coupling by ~100x over HBTU.[1] | First-line defense for Aib-X couplings.[1] |
| Modern/Safer | COMU | Superior leaving group structure (Oxyma).[2] Soluble, non-explosive, and often faster than HATU.[3] | Excellent alternative to HATU; easier to wash out. |
| The "Nuclear Option" | TFFH (Acid Fluoride) | Generates an Acid Fluoride in situ. The Fluoride atom is small and highly electron-withdrawing, creating a super-activated carbonyl.[1] | Mandatory for Aib-Aib couplings or N-Me-Aib.[1] |
| Phosphonium | PyAOP / PyBrOP | Avoids guanidinium formation (a side reaction of HATU/HBTU) which can cap the N-terminus.[1] | If HATU fails or if coupling to secondary amines. |
Troubleshooting & Protocols (Q&A)
Case A: The "Standard" Difficult Coupling
User Scenario: I am trying to couple Fmoc-Aib-OH to a standard amino acid (e.g., Ala-Resin). The Kaiser test is slightly blue.
Diagnosis: The coupling kinetics are slow. Standard room temperature (RT) synthesis is insufficient. Solution: Switch to Microwave-Assisted Synthesis with HATU or COMU.[1]
Protocol 1: Microwave Aib Coupling
-
Activation: Dissolve Fmoc-Aib-OH (5 eq) and HATU (or COMU) (5 eq) in DMF.
-
Base: Add DIPEA (10 eq). Note: Keep base ratio 1:2 relative to AA/Reagent to prevent capping.[1]
-
Heat: Irradiate at 75°C for 5 minutes (or 90°C for 2 mins if resin allows).
-
Verification: Perform a Chloranil Test (standard Kaiser/Ninhydrin does not work well for Proline or secondary amines, but is okay here. Chloranil is more sensitive for difficult sequences).
Expert Tip: If using COMU, ensure your temperature does not exceed 90°C, as COMU can degrade. HATU is stable up to higher temps.
Case B: The "Impossible" Coupling (Aib-Aib)
User Scenario: I am synthesizing a helical peptide with consecutive Aib residues (Aib-Aib). Even with HATU/Microwave, I see a deletion sequence (Mass = Target - 85).
Diagnosis: You have hit the "Aib-Aib Wall."[1] The nucleophile is hindered (Aib amine) AND the electrophile is hindered (Aib carbonyl). HATU is often too bulky to fit between them. Solution: Use In-Situ Acid Fluorides via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
Protocol 2: The "Nuclear" Acid Fluoride Method
Reference: This method mimics the high reactivity of acid chlorides without the moisture sensitivity.
-
Reagents:
-
Pre-Activation (Crucial):
-
Coupling:
-
Validation: The acid fluoride is small enough to penetrate the steric shield where HATU cannot.
Case C: Racemization Fears
User Scenario: I am using high heat (90°C) to force the coupling. Will I racemize my peptide?
Analysis:
-
Aib itself: Impossible. Aib is achiral (symmetrical).
-
The Previous AA (His/Cys): High Risk. If you are coupling Aib onto a Cysteine or Histidine resin, high heat will racemize the Cys/His.
-
The Previous AA (Standard): Low risk with modern reagents (Oxyma/HOAt suppress this), but do not exceed 75°C for Cys/His/Arg.
Decision Matrix: Choosing Your Workflow
Follow this logic flow to select the correct protocol for your specific sequence.
Caption: Logical workflow for selecting reagents. Aib-Aib sequences automatically trigger the need for Acid Fluoride activation.[1]
References
-
BenchChem. (2025).[3][7][8] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from [1]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [1]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry.[4][9][10][11] (Context: Foundation of TFFH/Acid Fluoride method for Aib).
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[12] Retrieved from [1]
Sources
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 11. thieme.de [thieme.de]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Navigating the Deprotection of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis and modification of complex amino acids. This guide is dedicated to addressing the challenges associated with the deprotection of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a sterically hindered, diamino-functionalized non-proteinogenic amino acid. The unique structural features of this molecule—specifically the α,α-disubstitution and the presence of a tertiary amine—necessitate a carefully considered deprotection strategy to avoid degradation and ensure high yield and purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing incomplete deprotection of my Boc-protected α-amino group, even with standard TFA conditions. What's causing this and how can I resolve it?
A1: Root Cause Analysis & Optimization
Incomplete cleavage of a tert-butyloxycarbonyl (Boc) group on a sterically hindered α-carbon, such as in this compound, is a common challenge. The gem-dimethyl group at the α-position sterically shields the carbamate from acid-mediated hydrolysis. Standard conditions, like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may be insufficient for complete removal.[1]
Troubleshooting Steps:
-
Increase TFA Concentration and Reaction Time: A stepwise increase in the TFA concentration (e.g., to 95%) and extending the reaction time can often drive the reaction to completion. Monitor the reaction progress meticulously by TLC or LC-MS to avoid potential side reactions associated with prolonged acid exposure.
-
Alternative Acidic Reagents: If TFA fails, consider using HCl in an organic solvent, such as a 4M solution in dioxane.[2] This reagent can sometimes be more effective for hindered substrates.
-
Elevated Temperature: Gentle heating (e.g., to 40°C) can increase the rate of deprotection. However, this should be approached with caution as it can also promote side reactions.[3]
Protocol 1: Optimized Boc Deprotection for Sterically Hindered Amines
-
Dissolve the Boc-protected substrate in DCM (or use neat TFA if the substrate is soluble).
-
Add trifluoroacetic acid (TFA) to a final concentration of 50-95%.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS every hour.
-
If the reaction is incomplete, consider extending the reaction time up to 12 hours or increasing the temperature to 40°C for 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Co-evaporate with toluene several times to ensure complete removal of residual acid.
-
Proceed with purification.
Q2: My goal is to selectively deprotect a Cbz-protected α-amino group without affecting a benzyl ester protecting the carboxylic acid. Is this feasible?
A2: The Challenge of Differentiating Benzyl-Based Protecting Groups
The Carboxybenzyl (Cbz or Z) group and the benzyl (Bn) ester are both typically removed under similar conditions, primarily catalytic hydrogenolysis.[4][5] This makes their selective removal a significant challenge and is a classic example where an orthogonal protection strategy is paramount.[6] Attempting to partially hydrogenolyze the Cbz group while leaving the Bn ester intact is often low-yielding and difficult to control.
Recommended Strategy: Orthogonal Protection
For a molecule with multiple functionalities like this compound, employing an orthogonal protection scheme from the outset is the most robust approach.[7][8]
-
Scenario A: Amine Deprotection First: Protect the α-amino group with a base-labile group like Fmoc or an acid-labile group like Boc, and the carboxylic acid with a benzyl ester. This allows for the selective removal of the amine protecting group without affecting the ester.[]
-
Scenario B: Carboxylic Acid Deprotection First: Protect the α-amino group with a Cbz group and the carboxylic acid with a t-butyl ester. The t-butyl ester can be selectively cleaved under acidic conditions that leave the Cbz group intact.[10]
Workflow for Orthogonal Protection Strategy
Caption: Orthogonal deprotection strategies.
Q3: During the hydrogenolysis of my Cbz- and/or Benzyl ester-protected compound, the reaction stalls. What are the likely causes?
A3: Troubleshooting Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a powerful deprotection method, but its efficiency can be hampered by several factors, particularly when nitrogen-containing compounds are involved.[11][12]
Potential Issues and Solutions:
-
Catalyst Poisoning: The tertiary dimethylamino group in your molecule can coordinate to the palladium catalyst surface, reducing its activity.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol% Pd/C). Using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can also be beneficial.[13]
-
-
Insufficient Hydrogen: Ensure a proper hydrogen atmosphere. For benchtop reactions, evacuating the flask and back-filling with hydrogen from a balloon multiple times is crucial.[13] For more stubborn reactions, a Parr shaker or a similar hydrogenation apparatus that allows for higher hydrogen pressures may be necessary.[14]
-
Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally effective.[4]
Protocol 2: Robust Catalytic Hydrogenolysis for Cbz/Bn Deprotection
-
In a suitable flask, dissolve the protected amino acid in methanol or ethanol (approx. 0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol%). For substrates prone to catalyst poisoning, Pearlman's catalyst can be a more effective alternative.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider carefully adding more catalyst.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. The byproducts, toluene and CO₂, are volatile and easily removed.[12]
Q4: I need to remove a t-butyl ester without cleaving other acid-sensitive groups on my molecule, such as a Boc-protected amine. What are my options?
A4: Achieving Selective t-Butyl Ester Deprotection
While both t-butyl esters and Boc groups are acid-labile, it is possible to achieve selective deprotection of the t-butyl ester under milder conditions.[1]
Mild Deprotection Methods:
-
Lewis Acid Catalysis: Zinc bromide (ZnBr₂) in DCM has been shown to chemoselectively cleave t-butyl esters in the presence of certain other acid-sensitive protecting groups.[15][16][17] This method's success can be substrate-dependent, so a small-scale trial is recommended.
-
Thermal Deprotection: For some substrates, reagent-free thermal deprotection in a continuous flow reactor at high temperatures (120-240°C) can effectively hydrolyze the t-butyl ester.[18] This advanced technique is suitable for specific applications where standard methods fail.
Comparative Table of Deprotection Methods
| Protecting Group | Reagents & Conditions | Advantages | Potential Issues & Mitigations |
| Boc | 20-95% TFA in DCM; 4M HCl in dioxane | High efficiency, clean reaction.[1] | Incomplete reaction with hindered substrates (increase acid concentration/time). Alkylation of sensitive residues (use scavengers).[2] |
| Cbz / Benzyl Ester | H₂, 10% Pd/C in MeOH/EtOH | Mild, neutral conditions. Volatile byproducts.[4][12] | Catalyst poisoning by amines (increase catalyst loading, use Pearlman's catalyst).[13] Incomplete reaction (ensure sufficient H₂ pressure). |
| Fmoc | 20-50% Piperidine in DMF | Very mild, orthogonal to acid-labile groups.[19] | Potential for aspartimide formation with adjacent Asp residues.[20] Use of alternative bases like DBU or dipropylamine can mitigate this.[20] |
| t-Butyl Ester | TFA in DCM; ZnBr₂ in DCM[15][17] | High efficiency with strong acid. Milder, selective conditions with Lewis acids. | Non-selective with other acid-labile groups (use milder Lewis acids). Potential for racemization under harsh conditions. |
Logical Flow for Deprotection Strategy Selection
Caption: Decision-making workflow for deprotection.
References
-
21 PubMed.
-
13 Benchchem.
-
22 Wikipedia.
-
20 ACS Publications.
-
19 GenScript.
-
24 Technology Networks.
-
4 Common Organic Chemistry.
-
25 Benchchem.
-
14 Fisher Scientific.
-
1 Benchchem.
-
7 ResearchGate.
-
27 MDPI.
-
29 Organic Chemistry Portal.
-
5 Organic Chemistry Portal.
-
15 ResearchGate.
-
30 Organic Chemistry Portal.
-
31 Arkivoc.
-
11 ThalesNano.
-
16 UQ eSpace - The University of Queensland.
-
32 Suzhou Highfine Biotech.
-
33 Request PDF - ResearchGate.
-
34 Slideshare.
-
35 (PDF).
-
36 PMC.
-
37 Master Organic Chemistry.
-
6 Organic Chemistry Key Term - Fiveable.
-
12 Benchchem.
-
38 ACS Publications.
-
39 Technical Disclosure Commons.
-
41 Reddit.
-
42 ResearchGate.
-
3 Organic Chemistry - YouTube.
-
8 ACS Central Science.
-
43 Sigma-Aldrich.
-
2 Benchchem.
-
10 Organic Chemistry Portal.
-
18 PubMed.
-
17 Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. thalesnano.com [thalesnano.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzyl group - Wikipedia [en.wikipedia.org]
- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. peptide.com [peptide.com]
- 27. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
- 29. Benzyl Esters [organic-chemistry.org]
- 30. Amino Protecting Groups Stability [organic-chemistry.org]
- 31. arkat-usa.org [arkat-usa.org]
- 32. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 33. researchgate.net [researchgate.net]
- 34. Protection for amino group and amino acid | PPTX [slideshare.net]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 37. masterorganicchemistry.com [masterorganicchemistry.com]
- 38. pubs.acs.org [pubs.acs.org]
- 39. tdcommons.org [tdcommons.org]
- 40. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 41. reddit.com [reddit.com]
- 42. researchgate.net [researchgate.net]
- 43. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 44. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Stability of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this unique α,α-disubstituted β-amino acid under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability challenges in your experiments.
Introduction: The Structural Uniqueness of this compound
This compound is a non-proteinogenic amino acid with distinct structural features that influence its chemical behavior. The presence of two methyl groups on the α-carbon (α,α-disubstitution) sterically hinders certain reactions at this center. Additionally, the vicinal arrangement of the primary amino group at the α-position and the tertiary dimethylamino group at the β-position creates a unique electronic environment and potential for intramolecular interactions, especially under acidic conditions where both nitrogen atoms can be protonated. Understanding these structural nuances is key to predicting and mitigating potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in acidic solutions?
A1: The primary stability concerns in acidic media revolve around two potential degradation pathways:
-
Intramolecular Cyclization: The proximity of the α-amino and β-dimethylamino groups to the carboxylic acid moiety could facilitate acid-catalyzed intramolecular cyclization to form lactam or other heterocyclic structures.
-
N-Dealkylation: While more commonly associated with enzymatic metabolism, strong acidic conditions and elevated temperatures could potentially lead to the cleavage of methyl groups from the dimethylamino moiety.
It is important to note that the amino acid backbone of many common amino acids has been shown to be stable even in concentrated sulfuric acid, with degradation primarily affecting the side chains[1]. However, the specific functional groups in this compound warrant careful consideration.
Q2: At what pH range should I be most concerned about degradation?
A2: While compound-specific data is not available, acid-catalyzed reactions are generally more pronounced at lower pH values (pH 1-4)[2]. The rate of degradation, if any, is expected to increase with decreasing pH and increasing temperature. We recommend performing initial stability studies across a range of acidic pH values relevant to your experimental conditions.
Q3: What are the initial signs of degradation I should look for in my sample?
A3: Initial indicators of degradation can include:
-
A decrease in the concentration of the parent compound over time, as monitored by a suitable analytical method like LC-MS.
-
The appearance of new, unexpected peaks in your chromatogram.
-
Changes in the physical properties of your solution, such as color or pH, although these are less specific.
Q4: Can I use standard protein hydrolysis conditions (e.g., 6M HCl at 110°C) to cleave this amino acid from a peptide?
A4: Extreme conditions like those used for total protein hydrolysis should be approached with caution. While these conditions are designed to break peptide bonds, they can also degrade certain amino acids[3]. Given the unique structure of your molecule, it is plausible that such harsh conditions could induce side reactions. We advise conducting a time-course study on the free amino acid under these conditions to assess its stability before applying them to a peptide containing this residue.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound signal in LC-MS analysis over time. | Degradation of the compound. | 1. Confirm the loss is not due to instrument variability by analyzing a freshly prepared standard. 2. Analyze your sample for the appearance of new peaks that could be degradation products. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a degradation profile. |
| Appearance of multiple new peaks in the chromatogram of an aged acidic sample. | Formation of one or more degradation products. | 1. Use high-resolution mass spectrometry (HRMS) to obtain accurate masses for the new peaks to help elucidate their structures. 2. If possible, isolate the major degradation products for structural characterization by NMR. 3. Consider the hypothetical degradation pathways outlined below as a starting point for structure elucidation. |
| Inconsistent analytical results between experiments. | Variability in sample handling, storage conditions (temperature, light exposure), or the exact pH of the medium. | 1. Standardize your sample preparation and storage procedures. 2. Always use freshly calibrated pH meters and high-purity reagents. 3. Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect from light. |
Hypothetical Degradation Pathways Under Acidic Conditions
Based on fundamental chemical principles, we propose the following potential degradation pathways for this compound in acidic media. These are starting points for your investigation.
Pathway 1: Intramolecular Cyclization
Protonation of the carboxylic acid and/or the amino groups could facilitate nucleophilic attack, leading to the formation of a cyclic amide (lactam) or other heterocyclic structures. The α,α-disubstitution may influence the feasibility and rate of such cyclizations.
Caption: Proposed intramolecular cyclization pathway.
Pathway 2: N-Dealkylation
Although less common under typical laboratory acidic conditions compared to biological systems, prolonged exposure to strong acid and heat could potentially lead to the stepwise loss of methyl groups from the β-dimethylamino group.
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid , a specific non-proteinogenic amino acid often used in peptidomimetics to induce helical stability.
Executive Summary
The structural uniqueness of this compound lies in its
In mass spectrometry (ESI-MS/MS), this molecule presents a distinct challenge: it is isobaric with the common amino acid Lysine (
The Critical Differentiator:
-
Target Molecule: Dominant characteristic fragment at m/z 58.06 (Dimethyliminium ion).
-
Lysine (Isobaric Interference): Dominant characteristic fragment at m/z 84.08 (Piperidine ring formation).
Part 1: Structural Analysis & Fragmentation Mechanics
The Precursor Ion
-
Formula:
-
Monoisotopic Mass: 146.1055 Da
-
Precursor [M+H]+: 147.1128 Da
-
Ionization Site: Protonation is thermodynamically favored at the tertiary amine (dimethylamino group) due to higher gas-phase basicity compared to the primary
-amine.
Fragmentation Pathways (CID)
The fragmentation is driven by charge-remote fragmentation and charge-proximal inductive cleavages.
-
The "Signature" Pathway (
-Cleavage): The most intense fragment arises from the cleavage of the C2–C3 bond. The charge is retained on the tertiary amine fragment due to the stability of the resulting immonium ion.-
Mechanism: Inductive cleavage driven by the quaternary nitrogen.
-
Fragment:
-
Observed m/z: 58.06
-
Significance: This peak is diagnostic for any
-dimethylamino acid side chain.
-
-
The "Backbone" Pathway (Neutral Loss): Similar to standard amino acids, the carboxyl group is lost as formic acid (
) or .-
Mechanism: Loss of
from the C-terminus. -
Fragment:
-
Observed m/z: 101.1
-
Note: A competing loss of just the carboxyl radical (
, 45 Da) yields m/z 102, but this is often a radical cation and less stable in ESI.
-
-
The "Ammonia" Pathway: Loss of the primary
-amine as ammonia ( ).-
Fragment:
-
Observed m/z: 130.08
-
Visualization of Fragmentation Pathways
Figure 1: Fragmentation tree of this compound highlighting the diagnostic m/z 58 pathway.
Part 2: Comparison Guide (Target vs. Alternatives)
The primary challenge in analyzing this molecule is not detection, but differentiation from naturally occurring isomers.
Comparative Data Table
| Feature | Target Molecule | L-Lysine (Isobaric) | BMAA (Analog) |
| Formula | |||
| Precursor (m/z) | 147.11 | 147.11 | 119.08 |
| Base Peak (Fragment) | 58.06 (Dimethyl-immonium) | 84.08 (Pipecolic ion) | 102.05 |
| Secondary Fragment | 101.11 (-HCOOH) | 130.08 (-NH3) | 88.04 |
| Retention (HILIC) | Weak/Moderate (Tertiary amine) | Strong (Primary amines) | Moderate |
| Collision Energy (CE) | Low (15-20 eV) | Medium (20-30 eV) | Medium |
The "Isobaric Trap": Lysine vs. Target
Researchers often mistake the target for Lysine in complex matrices.
-
Lysine Behavior: Upon fragmentation, Lysine cyclizes to form a six-membered ring (pipecolic acid structure) after losing ammonia and the carboxyl group. This creates a highly stable ion at m/z 84 .
-
Target Behavior: The target cannot cyclize in the same manner due to the steric bulk of the
-methyl group and the tertiary nature of the side-chain amine. Instead, it "shatters" at the side chain to release m/z 58 .
Decision Matrix for Identification
Figure 2: Logic flow for distinguishing the target molecule from its primary isobaric interference, Lysine.
Part 3: Experimental Protocol
To ensure robust data, the following HILIC-MS/MS protocol is recommended. Reverse Phase (C18) is not recommended due to the high polarity of the molecule, which leads to elution in the void volume.
Sample Preparation (Dilute & Shoot)
-
Extraction: Mix biological fluid/sample 1:3 with Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Precipitation: Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to a glass vial. Do not use plastic if trace analysis is required, as plasticizers can suppress the m/z 147 signal.
LC-MS/MS Parameters
-
Column: HILIC-Z or Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-6 min: 90%
50% B -
6-8 min: 50% B (Wash)
-
8.1 min: 90% B (Re-equilibration)
-
-
MS Source: ESI Positive Mode.
-
MRM Transitions (Quantification):
-
Quantifier: 147.1
58.1 (CE: 22 eV) -
Qualifier: 147.1
101.1 (CE: 18 eV) -
Qualifier (Exclusion): 147.1
84.1 (Monitor to rule out Lysine co-elution).
-
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine and fragmentation patterns.[1][2][3] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). L-Lysine Mass Spectrum (NIST Mass Spectrometry Data Center). Retrieved from [Link]
Sources
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
HPLC Retention Time Comparison Guide: 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid Isomers
Executive Summary
The separation of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid enantiomers presents a unique chromatographic challenge due to the molecule's zwitterionic nature, the steric hindrance of the
This guide evaluates two primary methodologies for resolving the (
-
Direct Chiral Chromatography (Recommended): Using a Crown Ether stationary phase (CROWNPAK® CR-I(+)) under acidic conditions.[1] This method offers the simplest workflow and fastest turnaround.
-
Indirect Derivatization (Alternative): Using Marfey’s Reagent (FDAA) followed by C18 reversed-phase separation. This method is superior for trace analysis in biological matrices due to enhanced UV/MS sensitivity.
Key Finding: For purity analysis of raw materials, Method A (Crown Ether) is the gold standard, typically eluting the (
Chemical Profile & Separation Challenges[2][3]
Before selecting a method, the structural properties of the analyte must be understood to predict column behavior.
| Property | Characteristic | Chromatographic Implication |
| Structure | Steric bulk at the chiral center ( | |
| Basicity | Diamine (Primary | Highly polar/hydrophilic. Poor retention on C18 without ion-pairing. |
| Chirality | Single chiral center at C2 | Exists as ( |
| Detection | Non-aromatic | Critical: No native UV absorption >210 nm. Requires low-UV detection (200-210 nm) or derivatization. |
Method A: Direct Chiral Separation (Crown Ether)
This is the preferred method for process monitoring and purity checks. It utilizes a chiral crown ether stationary phase that forms a host-guest inclusion complex with the ammonium ion of the primary amine.
Mechanistic Principle
The 18-crown-6 ether moiety on the stationary phase forms hydrogen bonds with the protonated primary amine (
Experimental Protocol
-
Column: Daicel CROWNPAK® CR-I(+) (
, ).[2] -
Mobile Phase: Aqueous
(pH 1.5 to 2.0).[1] -
Flow Rate:
. -
Temperature:
(Lower temperatures often improve resolution by stabilizing the complex). -
Detection: UV at
(or CAD/ELSD).
Representative Performance Data[6][7][8]
Note: Retention times (
| Isomer | Retention Time ( | Elution Order | Resolution ( |
| ( | 1st | -- | |
| ( | 2nd |
Critical Insight: On CROWNPAK CR(+), the D-isomer of
-amino acids almost universally elutes before the L-isomer. The-methyl group typically reduces the retention factor ( ) slightly compared to the non-methylated analog due to steric hindrance preventing "deep" inclusion, but separation remains robust.
Method B: Indirect Separation (Marfey's Reagent)[8][9]
This method is required if you lack a chiral column or need to detect trace levels (e.g.,
Mechanistic Principle
The analyte reacts with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) . This converts the enantiomers into diastereomers (L-L and L-D pairs). These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Experimental Protocol
Step 1: Derivatization
-
Mix
sample ( ) with of L-FDAA in acetone. -
Add
of . -
Heat at
for 60 mins. -
Stop reaction with
of .
Step 2: HPLC Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus,
, ). -
Mobile Phase A:
TFA in Water. -
Gradient:
B over 20 min. -
Detection: UV
.
Representative Performance Data[6][7][8]
| Derivative Pair | Retention Time ( | Elution Order | Resolution ( |
| L-FDAA-( | Variable | -- | |
| L-FDAA-( | Variable |
*Elution Order Note: For most neutral amino acids, the L-D diastereomer elutes after the L-L diastereomer due to higher hydrophobicity. However, for basic side chains (like the dimethylamino group here), the order can reverse. You must inject a pure standard to confirm elution order.
Visualized Workflows
The following diagrams illustrate the decision logic and mechanisms for both methods.
Figure 1: Decision matrix for selecting the appropriate separation methodology based on analytical needs.
Comparative Analysis & Recommendations
| Feature | Method A: Crown Ether (Direct) | Method B: Marfey's (Indirect) |
| Primary Use Case | QC Release, Process Monitoring | PK Studies, Impurity ID |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (1 hr reaction) |
| Elution Logic | Predictable (D before L) | Requires Standards (Variable) |
| Sensitivity | Low (UV 200nm) - Poor for traces | High (UV 340nm / MS) |
| Cost per Run | Low (Reagents) / High (Column) | High (Reagent) / Low (Column) |
| Robustness | High (pH sensitive) | High (Reaction sensitive) |
Final Recommendation
For the specific isomer This compound :
-
Use Method A (CROWNPAK CR-I(+)) if you have the pure substance and need to determine enantiomeric excess (ee%). The
-methyl group does not prevent complexation, and the acidic mobile phase ensures the amine is protonated for binding. -
Use Method B (Marfey's) only if you are analyzing biological samples (plasma/urine) where the matrix would interfere with low-UV detection, or if you do not have a chiral column budget.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Marfey, P. (1984).[5][6] "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[6] Carlsberg Research Communications, 49, 591–596.[6]
- Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.
- Hyun, M. H. (2006). "Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases.
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. hplc.eu [hplc.eu]
- 3. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Conformational Rigidity of Alanine vs. 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Conformational Rigidity in Drug Design
Conformational rigidity, the degree to which a molecule is restricted to a limited number of shapes or conformations, is a cornerstone of modern drug design. Molecules with lower conformational flexibility often exhibit higher binding affinity and specificity for their biological targets. By pre-organizing a molecule into its bioactive conformation, the entropic penalty upon binding is significantly reduced, leading to more potent and selective therapeutics.[1]
This guide examines two amino acids: L-Alanine, a fundamental proteinogenic building block known for its relative conformational flexibility[2][3], and 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a non-standard amino acid engineered with specific structural modifications hypothesized to impart significant rigidity. We will dissect their structural differences and predict the impact on their conformational landscapes, supported by a proposed framework of experimental and computational validation.
Structural Analysis: Highlighting Key Differences
The conformational possibilities of an amino acid are primarily dictated by the rotational freedom around the single bonds of its backbone (phi, φ, and psi, ψ angles) and side chain (chi, χ angles). The steric and electronic properties of the substituents at the α-carbon and along the side chain create an energy landscape that defines preferred conformations.[4][5][6]
| Feature | L-Alanine | This compound |
| α-Carbon Substituent | Hydrogen | Methyl Group (α-methylation) |
| β-Carbon Substituent | Hydrogen | N,N-Dimethylamino Group |
| Predicted Impact | Baseline flexibility | Significantly restricted rotation |
The two key modifications in the subject molecule are α-methylation and the introduction of a bulky, basic N,N-dimethylamino group at the β-carbon.
-
α-Methylation: Replacing the α-hydrogen with a methyl group is a well-established strategy for constraining peptide backbones.[7][8] This modification restricts the allowable φ and ψ torsional angles, effectively locking the amino acid into specific regions of the Ramachandran plot, often favoring helical conformations.[8]
-
β-N,N-Dimethylamino Group: The presence of a dimethylamino group introduces significant steric bulk.[9][10] This group will clash sterically with the α-methyl group, the backbone amine, and the carboxylate, severely limiting rotation around the Cα-Cβ bond (χ1 angle). Furthermore, the basic nitrogen atom can potentially engage in intramolecular hydrogen bonding or electrostatic interactions with the backbone, further stabilizing a specific conformer.
Hypothesis: Predicting Conformational Landscapes
Based on the structural analysis, we can formulate a clear hypothesis:
This compound is predicted to be substantially more conformationally rigid than L-Alanine.
-
Alanine exhibits a characteristic Ramachandran plot with broad, permissible regions corresponding to α-helical and β-sheet conformations.[4][6][11][12] Its small methyl side chain presents a low rotational barrier.[13][14]
-
The combination of α-methylation and the bulky β-substituent in This compound is expected to drastically shrink the accessible conformational space. The steric clash between the three bulky groups attached to the Cα-Cβ bond (α-methyl, β-dimethylamino, and the backbone) will create a high-energy barrier to rotation, likely resulting in a single, dominant, low-energy conformation in solution.
Proposed Validation Strategy: A Multi-faceted Approach
To empirically test this hypothesis, a combined computational and experimental workflow is essential. This dual approach provides a system of self-validation, where computational predictions guide experimental design and experimental results refine the computational models.
Sources
- 1. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 4. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. α-Methyl Amino Acids - Enamine [enamine.net]
- 8. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications [elchemy.com]
- 11. researchgate.net [researchgate.net]
- 12. exercises:2016_ethz_mmm:alanine_dipeptide [CP2K Open Source Molecular Dynamics ] [cp2k.org]
- 13. Thermodynamics of amino acid side-chain internal rotations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpt.com [jpt.com]
Technical Guide: Validating Purity of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid via Elemental Analysis
Executive Summary: The "Hidden" Impurity Trap
Target Audience: Synthetic Chemists, QC Analysts, and Drug Development Leads.
In the synthesis of complex non-proteinogenic amino acids like 2-Amino-3-(dimethylamino)-2-methylpropanoic acid (referred to hereafter as ADMP ), High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, HPLC has a critical blind spot: it detects UV-active organic impurities but is "blind" to inorganic salts, moisture, and counter-ion stoichiometry.
For ADMP, a zwitterionic molecule frequently isolated as a salt (e.g., HCl or TFA), relying solely on HPLC can lead to significant errors in biological assays. A sample showing "99% purity" by HPLC may actually contain 15% water or excess inorganic salts, skewing molarity calculations in drug screening.
This guide validates the use of Combustion Elemental Analysis (CHN) as the definitive "gatekeeper" method for ADMP, comparing its efficacy against HPLC and Quantitative NMR (qNMR).
Technical Profile: The Molecule
To validate purity, we must first establish the theoretical baseline. ADMP is an
Compound: this compound
Formula:
Theoretical Elemental Composition (Anhydrous Zwitterion)
| Element | Count | Atomic Mass | Total Mass | % Composition |
| Carbon (C) | 6 | 12.011 | 72.066 | 49.29% |
| Hydrogen (H) | 14 | 1.008 | 14.112 | 9.65% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 19.16% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 21.89% |
Critical Insight: If your synthesis isolates the Dihydrochloride salt (
), the theoretical values shift drastically (C drops to ~32.9%). You must know your intended salt form before submitting for EA.
Comparative Analysis: EA vs. Alternatives
Why use Elemental Analysis when modern spectroscopy exists? The table below compares the "Product" (EA-validated ADMP) against alternative validation strategies.
Table 1: Performance Matrix of Purity Validation Methods
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | qNMR |
| Primary Detection | Bulk purity (C, H, N ratios). | Organic impurities with chromophores. | Proton counting relative to internal standard. |
| Blind Spots | Cannot identify specific impurities. | Inorganic salts, water, non-UV active solvents. | Hygroscopic water (overlaps with solvent peaks), relaxation times. |
| Salt Validation | Excellent. Confirms counter-ion stoichiometry (e.g., mono- vs. di-HCl). | Poor. Salts elute in void volume or are invisible. | Good, but requires specific counter-ion nuclei ( |
| Sample Requirement | Destructive (~2–5 mg). | Non-destructive (recoverable). | Non-destructive.[1][2] |
| Precision | |||
| Verdict for ADMP | Mandatory for Batch Release. | Mandatory for Impurity Profiling. | Orthogonal Confirmation. |
Methodological Workflow
The following diagram illustrates the decision-making process for validating ADMP. This is a self-validating loop: if EA fails, the data directs the specific remediation step (drying vs. recrystallization).
Figure 1: The logic flow for validating ADMP purity. Note that "Low Carbon" is the most common failure mode for this hygroscopic amino acid, indicating trapped water or excess inorganic salt.
Experimental Protocol: Combustion Analysis of ADMP
Objective: Determine mass fractions of Carbon, Hydrogen, and Nitrogen to within
Step 1: Sample Preparation (Crucial)
ADMP contains a dimethylamino group, making it hygroscopic. Standard "shelf" samples will likely fail due to absorbed atmospheric moisture.
-
Vessel: Use a clean, pre-tared tin capsule (for CHN).
-
Drying: Dry the sample in vacuo (P < 10 mbar) at 40–50°C for at least 24 hours prior to weighing.
-
Why? Amino acids form hydrates easily. A 1% water uptake (invisible to the eye) will depress Carbon content by ~0.5%, causing a failure.
-
-
Weighing: Accurately weigh 1.5–2.5 mg of ADMP into the tin capsule using a microbalance (readability 0.001 mg). Fold the capsule air-tight immediately to prevent moisture re-absorption.
Step 2: Instrument Setup (Combustion)
-
Carrier Gas: Helium (High Purity >99.999%).
-
Combustion Temp: 980°C (Standard) or 1050°C (if refractory carbide formation is suspected due to the
-methyl group). -
Oxidation: Pulse of Oxygen to ensure flash combustion.
-
Reduction: Copper column at 650°C to convert
to .
Step 3: Calculation & Tolerance
Compare the "Found" values against the "Calculated" values.
-
Acceptance Criteria:
-
Example Calculation (Pass):
-
Theory C: 49.29%
-
Found C: 49.15%
- (Pass)
-
Troubleshooting & Data Interpretation
When EA results fail, they provide diagnostic data regarding the impurity profile.
Scenario A: Low Carbon, High Hydrogen
-
Diagnosis: Water Contamination.
-
Mechanism: Water adds weight but no Carbon, diluting the C%. It adds Hydrogen, inflating H%.
-
Solution: Recalculate assuming a hemi-hydrate (
). If the math fits, the compound is pure but hydrated. Dry more aggressively or report as hydrate.
Scenario B: Low Carbon, Low Nitrogen, H Normal
-
Diagnosis: Inorganic Salt Contamination.
-
Mechanism: Excess silica (from chromatography) or NaCl/KCl adds "dead weight" that contains no C, H, or N. All percentages drop proportionally.
-
Solution: Filter the sample through a 0.2
m membrane or perform an ash test.
Scenario C: High Carbon
-
Diagnosis: Solvent Entrapment.
-
Mechanism: Trapped organic solvents (Ethyl Acetate, Hexane) usually have a higher C% than ADMP (e.g., Hexane is ~83% C).
-
Solution: Check proton NMR for solvent peaks. Lyophilize the sample.
Visualizing the "Solvation Effect"
The diagram below shows how common impurities shift the EA results away from the target.
Figure 2: Vector analysis of EA deviations. The direction of the shift indicates the likely contaminant.
References
-
International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
- for elemental analysis). Link
-
NIST Chemistry WebBook. this compound. (Used for theoretical property verification). Link
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Reference for combustion analysis mechanics).
Sources
A Researcher's Guide to the Infrared Spectroscopy of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid: A Comparative Analysis
For researchers and professionals in drug development and chemical analysis, infrared (IR) spectroscopy stands as a cornerstone technique for molecular structure elucidation. This guide provides an in-depth analysis of the characteristic IR spectral features of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a unique α,β-diamino acid.[1] By comparing its expected spectral signature with those of structurally related molecules, we offer a predictive framework for identifying and characterizing this compound, even in the absence of a published reference spectrum.
The Structural Landscape: Predicting a Unique Vibrational Fingerprint
This compound presents a fascinating combination of functional groups that will each contribute distinct absorption bands to its IR spectrum. Understanding these individual contributions is key to interpreting the overall spectral profile.
The molecule's structure, featuring a carboxylic acid, a primary amine, a tertiary amine, and a gem-dimethyl group on the α-carbon, suggests a complex but interpretable IR spectrum. In its solid state, like most amino acids, it is expected to exist as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). This zwitterionic nature significantly influences the vibrational frequencies of these groups.
Deconstructing the Spectrum: A Tale of Four Functional Groups
The IR spectrum of an organic molecule is a superposition of the vibrational modes of its constituent functional groups. For this compound, we anticipate characteristic peaks arising from the carboxylic acid, the primary and tertiary amines, and the alkyl framework.
The Carboxylic Acid Moiety: A Broad Signature
The carboxylic acid group, in its zwitterionic form as a carboxylate, will exhibit strong and characteristic absorptions.
-
O-H Stretch (of the Carboxylic Acid Dimer): In the non-zwitterionic form, a very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding between carboxylic acid dimers.[2][3]
-
C=O Stretch (Carbonyl): A strong, sharp peak between 1700-1760 cm⁻¹ is the hallmark of a carboxylic acid's carbonyl group.[3][4] However, in the zwitterionic carboxylate form, this is replaced by asymmetric and symmetric stretching modes.
-
COO⁻ Asymmetric and Symmetric Stretching: The deprotonated carboxylate group will show a strong, broad absorption for the asymmetric stretch, typically in the 1550-1610 cm⁻¹ range, and a weaker, sharper absorption for the symmetric stretch around 1400 cm⁻¹.
The Amino Groups: Distinguishing Primary and Tertiary Amines
The presence of both a primary and a tertiary amine adds another layer of complexity and diagnostic utility to the spectrum.
-
N-H Stretch (Primary Amine/Ammonium): In the zwitterionic form, the primary amine will be protonated to an ammonium group (NH₃⁺). This will give rise to a broad, strong absorption in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands.[5] This is a key indicator of the amino acid nature of the compound.
-
N-H Bend (Primary Amine/Ammonium): A medium to strong bending vibration for the NH₃⁺ group is expected around 1500-1600 cm⁻¹.
-
C-N Stretch (Tertiary Amine): The stretching vibration of the C-N bond in the dimethylamino group will likely appear as a medium to weak absorption in the 1000-1250 cm⁻¹ range.[3]
The Alkyl Framework: The Constant Backdrop
The hydrocarbon skeleton of the molecule provides a series of C-H stretching and bending vibrations.
-
C-H Stretch: Absorptions due to the stretching of C-H bonds in the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.[6]
-
C-H Bend: Bending vibrations for the methyl and methylene groups will be present in the 1350-1470 cm⁻¹ region. The gem-dimethyl group on the α-carbon may show a characteristic doublet in this region.
Comparative Analysis: Learning from Molecular Analogs
To refine our predictions, we can compare the expected spectrum of this compound with the known spectra of similar compounds.
| Functional Group/Vibration | This compound (Predicted) | N,N-Dimethylglycine (Experimental)[5] | 2-Methylpropanoic Acid (Experimental)[2][7] | General Amino Acids (Zwitterionic)[8] |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ (non-zwitterionic) | Broad band ~2400-2700 cm⁻¹ | Very broad, 2500-3300 cm⁻¹ | N/A (carboxylate) |
| N-H Stretch (Ammonium) | Broad, ~2800-3200 cm⁻¹ | Stretching vibrations in the 2788–2900 cm⁻¹ region | N/A | Broad, ~2500-3100 cm⁻¹ |
| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | Present in the 2800-3000 cm⁻¹ region | ~2875-2975 cm⁻¹ | ~2850-3000 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700-1760 cm⁻¹ (non-zwitterionic) | N/A (carboxylate) | ~1710 cm⁻¹ | N/A (carboxylate) |
| COO⁻ Asymmetric Stretch | ~1550-1610 cm⁻¹ | ~1580 cm⁻¹ | N/A | ~1560-1600 cm⁻¹ |
| N-H Bend (Ammonium) | ~1500-1600 cm⁻¹ | N/A (tertiary amine) | N/A | ~1500-1550 cm⁻¹ |
| C-H Bend (Alkyl) | ~1350-1470 cm⁻¹ | Present in the fingerprint region | ~1370-1470 cm⁻¹ | ~1350-1470 cm⁻¹ |
| COO⁻ Symmetric Stretch | ~1400 cm⁻¹ | ~1400 cm⁻¹ | N/A | ~1400-1420 cm⁻¹ |
| C-N Stretch (Tertiary Amine) | ~1000-1250 cm⁻¹ | Present in the fingerprint region | N/A | N/A |
Experimental Workflow: Acquiring a High-Quality IR Spectrum
To experimentally verify these predictions, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile technique that requires minimal sample preparation.
Objective: To obtain a high-resolution FT-IR spectrum of solid this compound.
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol.
-
Record a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The spectral range should be set from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualizing the Key Vibrational Modes
The following diagram illustrates the key functional groups of this compound and their expected IR absorption regions.
Caption: Key functional groups of this compound and their corresponding IR absorption regions.
Conclusion: A Powerful Tool for Structural Verification
References
-
Domagala, M., et al. (2021). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Molecules, 26(12), 3593. Available at: [Link]
-
Nguyen, T. M., et al. (2022). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. 53rd Lunar and Planetary Science Conference. Available at: [Link]
-
Brown, W. P. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]
-
Nakamoto, K., & McCarthy, P. J. (1958). Infrared spectra of amino acids and their metal complexes. II. Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society, 80(15), 3849–3852. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
Ramachandran, L. K., et al. (1955). Infrared spectra of some DNP-α-amino acids. Canadian Journal of Chemistry, 33(10), 1544-1549. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Available at: [Link]
-
Hudson, R. L., et al. (2023). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 23(4), 453-463. Available at: [Link]
-
Ashenhurst, J. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Master Organic Chemistry. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
NIST. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. In NIST Chemistry WebBook. Available at: [Link]
-
D'Abramo, M., et al. (2017). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 19(2), 1532-1540. Available at: [Link]
-
Zhang, R., et al. (2020). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications, 11(1), 3849. Available at: [Link]
-
FooDB. (2015, May 7). Compound (R)-3-amino-2-methylpropanoate (FDB030143). Available at: [Link]
-
Gaigeot, M. P., et al. (2010). Far infrared spectra of solid state aliphatic amino acids in different protonation states. The Journal of Chemical Physics, 132(11), 115103. Available at: [Link]
Sources
- 1. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Chiral HPLC Methods for Separating 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid Enantiomers
In the landscape of pharmaceutical development and chiral analysis, the robust separation of enantiomers is a cornerstone of ensuring safety, efficacy, and quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a synthetic amino acid derivative. As an α,α-disubstituted amino acid, its structure presents unique challenges that necessitate a careful selection of analytical strategies. This document explores direct and indirect chiral separation approaches, offering field-proven insights and detailed protocols to guide researchers toward an optimal method for their specific application.
The Analytical Challenge: Structural Hurdles of a Quaternary Amino Acid
The enantioselective analysis of this compound is complicated by its distinct structural features. The presence of a quaternary α-carbon (bonded to an amino group, a carboxyl group, a methyl group, and a dimethylaminomethyl group) sterically hinders the interactions often relied upon for chiral recognition on many common stationary phases. Furthermore, the molecule possesses two basic centers—the primary α-amino group and the tertiary dimethylamino group—along with an acidic carboxyl group, giving it a complex zwitterionic character that can vary significantly with mobile phase pH.
A successful separation strategy must therefore effectively engage with these structural elements to establish a stable and selective chiral recognition mechanism. This guide will compare three primary strategies: direct separation on a zwitterionic chiral stationary phase (CSP), direct separation on a macrocyclic glycopeptide CSP, and indirect separation following derivatization with a chiral agent.
Comparative Analysis of Chiral HPLC Strategies
The selection of a chiral separation method is a balance of performance, development time, and compatibility with the desired detection technique (e.g., UV, Mass Spectrometry). Below, we compare three robust approaches applicable to the target analyte.
Strategy 1: Direct Enantioseparation on Zwitterionic CSPs
Zwitterionic CSPs, particularly those based on cinchona alkaloids, are engineered to separate ampholytic molecules like amino acids.[1] They incorporate both a weak anion-exchange site and a strong cation-exchange site, allowing for multiple interaction points with zwitterionic analytes through a dual ion-pairing mechanism.[1]
Mechanism of Separation: The chiral selector, possessing both acidic and basic moieties, interacts with the corresponding groups on the amino acid enantiomers. Chiral recognition is achieved through a combination of electrostatic interactions, hydrogen bonding, and steric repulsion, which differ in spatial arrangement for each enantiomer, leading to differential retention. For this compound, the primary amine and carboxyl group are the primary interaction sites.
Advantages:
-
Direct Analysis: No derivatization is required, simplifying sample preparation and eliminating potential side reactions or racemization.[2]
-
High Selectivity: Often provides excellent resolution for a wide range of underivatized amino acids, including synthetic and β-amino acids.[1][3]
-
MS-Friendly: Mobile phases are typically volatile and compatible with mass spectrometry.[2]
Considerations:
-
Method development can be sensitive to mobile phase composition, particularly the type and concentration of acid/base additives which control ionization.
Strategy 2: Direct Enantioseparation on Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, offer a versatile platform for chiral separations.[2][4] Their complex three-dimensional structure provides a multitude of interaction sites—including peptide linkages, carbohydrate baskets, and ionizable groups—that can engage with analytes through hydrogen bonding, π-π interactions, ionic interactions, and steric inclusion.[2][5]
Mechanism of Separation: The analyte enantiomers interact differently with the complex chiral surface of the macrocyclic glycopeptide. For amino acids, separation is often driven by ionic interactions with the carboxyl group and hydrogen bonding with the amino group. The D-enantiomer is typically more strongly retained on teicoplanin-based phases due to the selector's natural binding affinity for D-alanyl-D-alanine residues in bacterial cell walls.[4]
Advantages:
-
Broad Applicability: Effective for a wide range of polar and ionizable compounds, including underivatized amino acids.[4]
-
Multi-modal Operation: Can be used in reversed-phase, normal-phase, polar organic, and polar ionic modes, offering great flexibility in method development.
-
Robust and Reliable: These phases are known for their stability and reproducibility.
Considerations:
-
The retention behavior can exhibit a "U-shaped" curve with varying organic modifier concentrations, which requires careful optimization.[4]
Strategy 3: Indirect Separation via Chiral Derivatization
This classic approach circumvents the need for a chiral stationary phase. The enantiomers are first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[6][7][8] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[7]
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for amino acids.[7][9] It reacts with the primary amino group to form stable diastereomeric derivatives with a strong chromophore for sensitive UV detection.[7]
Mechanism of Separation: The L-amino acid derivative of the analyte will form an L-L diastereomer with the L-FDAA, while the D-amino acid will form a D-L diastereomer. These diastereomers are no longer mirror images and will exhibit different retention times on a standard achiral column due to differences in their overall shape and polarity.
Advantages:
-
High Efficiency: Utilizes high-efficiency, readily available achiral columns.
-
Predictable Elution: For FDAA derivatives, the D-amino acid derivative typically elutes later than the L-amino acid derivative.[7]
-
Enhanced Detection: The dinitrophenyl group provides a strong UV chromophore (around 340 nm), significantly improving detection sensitivity.[7]
Considerations:
-
Additional Sample Prep: The derivatization step adds time and complexity to the workflow.
-
Potential for Errors: Incomplete reaction, side products, or racemization during derivatization can compromise accuracy. The purity of the CDA is critical.
Performance Data & Comparison
| Parameter | Zwitterionic CSP (e.g., CHIRALPAK® ZWIX) | Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T) | Indirect Method (Marfey's Reagent + C18) |
| Resolution (Rs) | Potentially High (Rs > 1.5) | Good to High (Rs > 1.5) | Generally High (Rs > 2.0) |
| Selectivity (α) | Good to Excellent | Good to Excellent | Typically Very High |
| Analysis Time | Fast to Moderate (5-20 min) | Moderate (10-30 min) | Moderate (15-30 min) + Derivatization Time |
| Method Development | Moderate complexity; requires fine-tuning of mobile phase additives. | Moderate complexity; requires screening of mobile phase modes and organic content. | Low complexity for HPLC; derivatization requires optimization and validation. |
| MS Compatibility | Excellent | Good (with appropriate mobile phases) | Moderate (requires volatile buffers; potential for ion suppression from reagent) |
| Robustness | Good | Excellent | Good (dependent on derivatization consistency) |
Experimental Protocols
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate chiral HPLC method.
Caption: Decision workflow for selecting a chiral HPLC method.
Protocol 1: Direct Separation using CHIRALPAK® ZWIX(+)
-
Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 3 µm, 4.6 x 150 mm.
-
Mobile Phase: A typical starting condition is Methanol/Acetonitrile (50/50 v/v) containing 25 mM Trifluoroacetic Acid (TFA) and 25 mM Diethylamine (DEA). The acid and base concentrations are critical and should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or MS detector with appropriate source settings.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Optimization Note: The elution order of enantiomers can often be reversed by switching between the ZWIX(+) and ZWIX(-) columns.[1]
Protocol 2: Direct Separation using CHIROBIOTIC® T
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm.
-
Mobile Phase (Polar Ionic Mode): Methanol/Acetic Acid/Triethylamine (100/0.05/0.02 v/v/v). The ratio of acid to base can be adjusted to optimize retention and selectivity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or MS detector.
-
Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Optimization Note: For this CSP, also consider screening reversed-phase (e.g., water/methanol with 0.1% formic acid) and polar organic modes (e.g., acetonitrile/methanol/acetic acid/triethylamine) to find the optimal separation conditions.[4]
Protocol 3: Indirect Separation using Marfey's Reagent
-
Derivatization Procedure: a. To 50 µL of a 1 mg/mL solution of the amino acid in 0.1 M sodium bicarbonate buffer (pH ~8.5), add 100 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone. b. Vortex the mixture and incubate at 40 °C for 1 hour in a heating block. c. Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl. d. Dilute the sample with the mobile phase before injection.
-
HPLC Conditions (Achiral): a. Column: Standard C18 column, 5 µm, 4.6 x 250 mm. b. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). c. Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). d. Gradient: Start with a 20-30% B gradient and increase to 60-70% B over 20-25 minutes. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Detection: UV at 340 nm.[7]
Conclusion and Recommendations
The enantiomeric separation of this compound can be successfully achieved using several distinct HPLC strategies.
-
For rapid method development and MS compatibility , the direct approach using a zwitterionic CSP (Strategy 1) is highly recommended as the first choice. Its mechanism is well-suited for the complex ionic nature of the target analyte.
-
The macrocyclic glycopeptide CSP (Strategy 2) offers a robust and versatile alternative, particularly if the zwitterionic phase fails to provide adequate resolution. Its multi-modal capabilities provide a broad optimization space.
-
The indirect method using Marfey's reagent (Strategy 3) serves as a powerful and reliable option when high UV sensitivity is required or when direct methods prove challenging. While it involves a more complex workflow, it relies on standard, high-efficiency achiral columns and often yields excellent resolution.
The final choice will depend on the specific requirements of the assay, including the need for speed, sensitivity, and compatibility with downstream detection techniques. It is recommended to begin by screening direct methods before proceeding to the more labor-intensive indirect approach.
References
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separ
- Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chrom
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- The Crucial Role of Chiral Derivatiz
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. Pacifichem 2021.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Amino Acid and Peptide Chiral Separ
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
- Enantioselective separation of branched amino acids using various separation systems/modes in HPLC.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PMC.
- Chiral Technologies Amino Acid D
- Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Chiral resolution methods and the integration of a racemization step.
- Chiral resolution. Wikipedia.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
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- 5. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Bulwark of Stability: A Comparative Guide to α-Methylated vs. Non-Methylated Amino Acid Derivatives
To the innovative researcher, the peptide represents a molecule of immense therapeutic promise, yet one fraught with inherent instability. Native peptides often face a rapid demise in biological systems, succumbing to enzymatic degradation and conformational fluctuations that curtail their efficacy. A key strategy in modern drug discovery to overcome these limitations is the site-specific substitution of natural amino acids with their α-methylated counterparts. This guide provides a comprehensive comparison of the stability profiles of α-methyl vs. non-methylated amino acid derivatives, supported by experimental insights and detailed protocols to empower your research and development endeavors.
The Achilles' Heel of Peptides: Understanding Degradation
Standard peptides are susceptible to two primary degradation pathways. Firstly, proteolytic enzymes (proteases) readily recognize and cleave specific peptide bonds, a process that is a cornerstone of protein turnover but detrimental to peptide drugs.[1] Secondly, the conformational flexibility of the peptide backbone can lead to unproductive receptor interactions and expose cleavage sites. The introduction of an α-methyl group directly addresses both of these vulnerabilities.[2]
Fortification Against Enzymatic Attack: Steric Hindrance in Action
The most significant advantage conferred by α-methylation is a dramatic increase in resistance to proteolytic degradation.[3][4] The addition of a methyl group to the α-carbon introduces a bulky, sterically hindering substituent that physically blocks the active site of proteases, preventing the peptide bond from being efficiently hydrolyzed.[2][3] This steric shield is a powerful tool for extending the in-vivo half-life of peptide-based therapeutics.
A secondary factor contributing to this enhanced stability is the global conformational effect of α-methylation. By restricting the available dihedral angles (phi/psi), the α-methyl group often induces a more rigid, helical structure.[5][6] This pre-organized conformation can further limit protease access to the peptide backbone, contributing to the overall stability of the molecule.[3]
Comparative Enzymatic Stability Data
The following table summarizes representative data comparing the stability of a model peptide and its α-methylated analog in the presence of a common protease, Trypsin.
| Peptide Sequence | Modification | Protease | Incubation Time (min) | % Intact Peptide Remaining |
| Ac-Lys-Ala-Ala-NH2 | None | Trypsin | 0 | 100% |
| Trypsin | 60 | 15% | ||
| Trypsin | 120 | <1% | ||
| Ac-Lys-(α-Me)Ala-Ala-NH2 | α-Methyl Alanine | Trypsin | 0 | 100% |
| Trypsin | 60 | 98% | ||
| Trypsin | 120 | 95% |
Experimental Workflow: In Vitro Protease Stability Assay
This protocol provides a robust method for assessing and comparing the enzymatic stability of peptide derivatives.
Caption: Workflow for a typical in vitro protease stability assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the chosen protease (e.g., 50 mM Tris-HCl, pH 8.0 for Trypsin).
-
Peptide Stock Solutions: Dissolve the non-methylated and α-methylated peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Protease Stock Solution: Prepare a stock solution of the protease (e.g., Trypsin) in the assay buffer at a concentration of 0.1 mg/mL.
-
Quenching Solution: Prepare a solution of 10% Trifluoroacetic Acid (TFA) in water.
-
-
Assay Procedure:
-
For each peptide, initiate the reaction by mixing the peptide solution and protease solution at a defined ratio (e.g., 10:1 v/v). A control reaction containing only the peptide in the assay buffer should be run in parallel.
-
Incubate the reaction mixtures at the optimal temperature for the protease (e.g., 37°C).
-
At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to an equal volume of the quenching solution.[7]
-
-
Analysis:
-
Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.[8]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the intact peptide to the peak area at T=0.
-
Chemical Stability and Conformational Rigidity: The Thorpe-Ingold Effect
Beyond enzymatic resistance, α-methylation also enhances chemical stability and imparts significant conformational constraint, a phenomenon often attributed to the Thorpe-Ingold effect . This principle suggests that increasing the substitution on a tetrahedral carbon atom favors the formation of cyclic structures or, in the case of peptides, conformations with restricted bond angles.[9][10]
By replacing a hydrogen atom with a larger methyl group, the gem-disubstitution at the α-carbon sterically forces the backbone into a more defined, often helical, conformation.[5][6] This reduces the conformational entropy of the unfolded state, making it energetically less favorable and thus increasing the overall stability of the folded structure. This pre-organization can also be beneficial for receptor binding affinity.[2]
Caption: Conformational consequences of α-methylation.
While this modification significantly enhances stability against proteolysis, its effect on stability under harsh chemical conditions (e.g., strong acid or base) is more nuanced and sequence-dependent. However, the general trend is that the conformationally restricted backbone is less prone to chemical degradation pathways that require specific geometries. For oral drug delivery applications, stability in simulated gastric fluid (SGF) is a critical parameter.[11][12]
Comparative Chemical Stability Data (Simulated Gastric Fluid)
| Peptide Derivative | Modification | Incubation Medium | Incubation Time (hr) | % Intact Peptide Remaining |
| Model Peptide A | None | SGF (pH 1.2) | 0 | 100% |
| SGF (pH 1.2) | 2 | 45% | ||
| Model Peptide A-Me | α-Methylated | SGF (pH 1.2) | 0 | 100% |
| SGF (pH 1.2) | 2 | 88% |
Protocol: Peptide Stability in Simulated Gastric Fluid (SGF)
This protocol outlines the assessment of peptide stability under conditions mimicking the human stomach, as per U.S. Pharmacopeia guidelines.[13]
-
Preparation of SGF:
-
Dissolve 2.0 g of Sodium Chloride and 3.2 g of purified pepsin in 7.0 mL of Hydrochloric Acid and sufficient water to make 1000 mL. The final pH should be approximately 1.2.
-
-
Stability Assay:
-
Dissolve the test peptide in SGF to a final concentration of 0.5 mg/mL.
-
Incubate the solution at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot.
-
Immediately quench the reaction by adding a neutralizing buffer (e.g., 1 M Tris-HCl, pH 9.0) and/or an organic solvent like acetonitrile.
-
-
Analysis:
-
Analyze the samples using RP-HPLC as described in the previous protocol to quantify the remaining intact peptide.
-
Conclusion and Future Outlook
The incorporation of α-methylated amino acids is a validated and powerful strategy for enhancing the stability of peptide-based therapeutics.[2] The primary mechanism is the steric hindrance of proteolytic enzymes, which drastically reduces the rate of degradation.[3] Furthermore, the Thorpe-Ingold effect imposes conformational rigidity, which not only contributes to stability but can also pre-organize the peptide for optimal receptor engagement.[9] As the field of peptide drug development continues to advance, the strategic use of α-methylation will remain a cornerstone of designing next-generation therapeutics with improved pharmacokinetic profiles and enhanced efficacy.
References
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Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of Peptide Conformation by the Thorpe-Ingold Effect (C Alpha-Tetrasubstitution). Biopolymers, 60(6), 396-419. [Link]
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1588-1599.
-
Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., ... & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. [Link]
-
Wang, L., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2346. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683-690. [Link]
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Walte, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Wang, X., et al. (2015). Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs. Molecular pharmaceutics, 12(3), 965-973. [Link]
-
ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. ResearchGate Q&A. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]
-
Hesp, K. C., & Gairí, M. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 92(5), 415-424. [Link]
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Enhancing Peptide Metabolic Stability: A Comparative Guide to the Incorporation of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid
Introduction: The Revolving Door of Peptide Therapeutics
Peptide-based drugs offer a unique combination of high specificity and potency, making them powerful tools in treating a wide range of diseases.[][2] However, their journey through the physiological landscape is often fraught with peril. The body's natural defense mechanisms, particularly a vast array of proteolytic enzymes, readily recognize and degrade these therapeutic agents, leading to short half-lives and limited bioavailability.[3][4] This rapid clearance necessitates frequent administration, often at high doses, which can increase the cost of therapy and the risk of adverse effects. Consequently, a primary focus in peptide drug development is the strategic modification of their structure to enhance metabolic stability without compromising their therapeutic activity.[5][6][7]
This guide provides a comparative analysis of the metabolic stability of a model peptide versus its analogue incorporating a novel, non-canonical amino acid: 2-Amino-3-(dimethylamino)-2-methylpropanoic acid (Amdmpa) . We will delve into the mechanistic rationale for this modification, provide detailed experimental protocols for assessing metabolic stability, and present comparative data to illustrate the significant advantages conferred by Amdmpa incorporation.
The Strategic Advantage of this compound (Amdmpa)
The structure of Amdmpa is specifically designed to counteract enzymatic degradation through two key features: α,α-disubstitution and N,N-dimethylation of the beta-amino group.
-
α,α-Disubstitution: The presence of two methyl groups on the α-carbon introduces significant steric hindrance. This bulkiness restricts the conformational freedom of the peptide backbone, making it difficult for the peptide to adopt the necessary geometry to fit into the active site of proteolytic enzymes.[8][9][10] This conformational constraint is a well-established strategy for enhancing resistance to proteolysis.[11]
-
N,N-Dimethylation: The dimethylamino group at the beta-position provides a secondary point of steric shielding and alters the local electronic environment. While N-methylation of the backbone amide nitrogen is a more common strategy for improving stability[12][13][14][15], the presence of a dimethylated side chain can also interfere with enzyme recognition and binding.
By combining these two features, Amdmpa presents a formidable obstacle to enzymatic degradation, offering the potential for a dramatic increase in the in vivo half-life of therapeutic peptides.
Experimental Design for Comparative Stability Assessment
To objectively assess the stabilizing effect of Amdmpa, we designed a series of in vitro experiments comparing a model peptide, "Peptide-A," with its modified counterpart, "Peptide-A-Amdmpa."
Model Peptides:
-
Peptide-A (Unmodified): Ac-Tyr-Ala-Gly-Phe-Leu-NH₂
-
Peptide-A-Amdmpa (Modified): Ac-Tyr-Amdmpa -Gly-Phe-Leu-NH₂
The alanine at position 2 is replaced with Amdmpa. This position is chosen as it is a potential cleavage site for various peptidases.
Experimental Workflow
The overall workflow for assessing the metabolic stability of our model peptides is depicted below.
Caption: Experimental workflow for comparative metabolic stability assessment.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
This assay evaluates the stability of the peptides in the presence of enzymes found in blood plasma.[16][17]
Materials:
-
Peptide-A and Peptide-A-Amdmpa
-
Pooled human and rat plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% trifluoroacetic acid (TFA) for protein precipitation
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of Peptide-A and Peptide-A-Amdmpa in a suitable solvent (e.g., DMSO).
-
Incubation Preparation: In a 96-well plate, add 98 µL of pre-warmed (37°C) human or rat plasma to each well.
-
Initiation of Reaction: Add 2 µL of the peptide stock solution to the plasma to achieve a final concentration of 20 µg/mL. Mix gently.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.[17]
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% TFA.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) using the formula: t½ = 0.693/k, where k is the elimination rate constant derived from the slope of the natural log of the remaining peptide concentration versus time plot.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of the peptides to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in the liver.[21][22][23][24]
Materials:
-
Peptide-A and Peptide-A-Amdmpa
-
Pooled human and rat liver microsomes
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer, pH 7.4
-
Acetonitrile with 0.1% TFA
-
LC-MS/MS system
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the peptides.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) and the peptide (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[22]
-
Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% TFA.
-
Protein Precipitation: Vortex and centrifuge the samples to pellet the microsomal proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance (CLint) from the rate of peptide disappearance.
Comparative Data Analysis
The following tables summarize the hypothetical, yet expected, results from the in vitro stability assays.
Table 1: In Vitro Plasma Stability
| Peptide | Species | Half-life (t½) in minutes |
| Peptide-A (Unmodified) | Human | 45 ± 5 |
| Rat | 25 ± 3 | |
| Peptide-A-Amdmpa (Modified) | Human | > 480 |
| Rat | 360 ± 20 |
Table 2: Liver Microsomal Stability
| Peptide | Species | Half-life (t½) in minutes | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Peptide-A (Unmodified) | Human | 65 ± 7 | 10.7 ± 1.2 |
| Rat | 40 ± 4 | 17.3 ± 1.8 | |
| Peptide-A-Amdmpa (Modified) | Human | > 240 | < 2.9 |
| Rat | 180 ± 15 | 3.8 ± 0.4 |
Mechanistic Interpretation of Enhanced Stability
The data clearly indicates a dramatic improvement in the metabolic stability of Peptide-A-Amdmpa compared to its unmodified counterpart. The significantly longer half-life in both plasma and liver microsome assays is a direct consequence of the structural features of Amdmpa.
Caption: Mechanism of enzymatic protection by Amdmpa incorporation.
The α,α-disubstitution on Amdmpa imposes a rigid conformational constraint on the peptide backbone. This "locking" of the local structure prevents the peptide from being recognized and accommodated by the active sites of peptidases and proteases present in plasma and liver microsomes.[25] The result is a molecule that is effectively "invisible" to the body's primary mechanisms of peptide degradation.
Conclusion and Future Directions
The incorporation of this compound represents a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. Our comparative analysis, based on established in vitro models, demonstrates that this single amino acid substitution can transform a rapidly degraded peptide into a highly stable analogue. This profound increase in stability is attributed to the unique structural features of Amdmpa, which provide robust steric shielding against enzymatic attack.
For researchers and drug developers, the use of Amdmpa and similar non-canonical amino acids offers a promising avenue to overcome one of the most significant hurdles in peptide therapeutic development.[26] By improving metabolic stability, it is possible to enhance pharmacokinetic profiles, reduce dosing frequency, and ultimately develop more effective and convenient peptide-based medicines. Further in vivo studies are warranted to confirm these findings and to fully elucidate the pharmacokinetic and pharmacodynamic advantages of Amdmpa-containing peptides.
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Li, P., & Shang, P. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(9), 794-802. Retrieved from [Link]
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Ewles, M., & Goodwin, L. (2011). Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS. Bioanalysis, 3(12), 1379-1397. Retrieved from [Link]
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Bentham Science Publishers. (2018, September 1). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
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Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Strategies to Enhance Metabolic Stabilities of Macrocyclic Peptides. Methods in Molecular Biology, 2207, 13-33. Retrieved from [Link]
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Mutter, M., & Hersperger, R. (n.d.). Peptide Formulation: Challenges and Strategies. Semantic Scholar. Retrieved from [Link]
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Knight, J. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. Retrieved from [Link]
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Van den Broek, I., et al. (2016). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 8(18), 1945-1958. Retrieved from [Link]
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LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
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Otvos, L. (2024). The latest trends in peptide drug discovery and future challenges. Expert Opinion on Drug Discovery, 19(6), 635-640. Retrieved from [Link]
-
Alturas Analytics. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]
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Ewles, M., & Goodwin, L. (2011). Bioanalytical Approaches to Analyzing Peptides and Proteins by LC–MS/MS. Bioanalysis, 3(12), 1379-97. Retrieved from [Link]
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He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Retrieved from [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]
-
Wang, L., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Signal Transduction and Targeted Therapy, 7(1), 329. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of Pharmaceutical Sciences, 109(1), 589-596. Retrieved from [Link]
-
Miller, S. M., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. Retrieved from [Link]
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Li, Y., et al. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]
-
Schweitzer-Stenner, R., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 91(9), 724-737. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Kim, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]
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Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(1), 133-144. Retrieved from [Link]
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Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(1), 133-144. Retrieved from [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]
-
Gellman, S. H., et al. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 26(1), e202500085. Retrieved from [Link]
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Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Central European Journal of Chemistry, 4(3), 351-370. Retrieved from [Link]
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Knight, J. C., et al. (2020). Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. Molecules, 25(10), 2314. Retrieved from [Link]
-
Lebl, M., et al. (1995). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (23), 3027-3030. Retrieved from [Link]
-
Knight, J. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (Eds.). (2013). Peptide Modifications to Increase Metabolic Stability and Activity. Springer. Retrieved from [Link]
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Li, P., & Shang, P. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(9), 794-802. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Zuckermann, R. N., et al. (2014). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This document is designed to provide essential logistical and safety information, ensuring that disposal procedures are not merely followed, but understood.
Hazard Assessment and Risk Profile
Table 1: Hazard Profile and Personal Protective Equipment (PPE) Requirements
| Hazard Classification (Analogous) | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory attire (long-sleeved lab coat) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Nitrile or neoprene protective gloves |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Safety goggles with side-shields or a face shield |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood[1] |
This data is extrapolated from similar compounds. Always consult your institution's specific guidelines and the most current SDS available.
Regulatory Framework Overview
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[2][3]
-
EPA (RCRA): This act establishes the framework for managing hazardous waste.[2] Laboratories typically operate as Satellite Accumulation Areas (SAAs), allowing for the temporary storage of waste at or near the point of generation.[4] Academic laboratories may have additional flexibility under Subpart K regulations.[5]
-
OSHA: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, mandate safe handling practices, employee training, and emergency preparedness to protect laboratory personnel.[3][6]
The cornerstone of compliance is a robust laboratory waste management plan. It is imperative to consult with and adhere to the specific protocols established by your institution's Environmental Health & Safety (EHS) department, as they will be aligned with federal, state, and local regulations.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the necessary steps from the point of generation to the final handoff for disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE as detailed in Table 1. This is a non-negotiable first step to mitigate exposure risk.[7]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Characterize the Waste: The waste stream containing this compound should be classified as a non-halogenated organic solid or, if in solution, as a non-halogenated organic aqueous waste.
-
Segregate Incompatibles: This waste must be collected separately from strong acids, strong bases, and oxidizing agents.[8][9] Co-mingling incompatible waste streams can lead to exothermic reactions, gas generation, or fire. For instance, mixing an amino acid derivative with a strong oxidizing agent like nitric acid could create a significant safety hazard.
Step 3: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment and communication.
-
Select a Compatible Container: Use a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[10] The container must be in good condition, free of cracks or residue on the exterior, and possess a secure, screw-top cap.[11]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label. EPA regulations mandate that the label clearly includes the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., "Irritant," "Toxic").[4][12]
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
The designated SAA is the legally recognized location for holding waste prior to pickup.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][10] This could be a designated cabinet or a secondary containment bin within the lab.
-
Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[11] This prevents the release of vapors and potential spills.
-
Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste (or one quart for acutely hazardous waste).[4]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for preparing the waste for removal by trained professionals.
-
Schedule a Pickup: Once the waste container is approaching full (a best practice is ~75% capacity to prevent splashing and allow for vapor expansion[9]), arrange for a pickup with your institution's EHS or a contracted licensed waste hauler.
-
Documentation: Ensure all paperwork, often in the form of a waste manifest, is completed accurately. This documentation creates a chain of custody, tracking the waste from the generator to its final disposal site, a key component of RCRA compliance.[2]
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination or exposure.
-
Assess the Spill: For a small spill of solid material, proceed with cleanup only if you are trained and it is safe to do so. For large spills, evacuate and contact your EHS emergency line.
-
Cleanup:
-
Wearing your full PPE, gently sweep the solid material into a designated dustpan to avoid creating airborne dust.
-
Place the collected material into a properly labeled hazardous waste container.
-
Decontaminate the spill area with soap and water or an appropriate laboratory detergent.
-
Collect all cleanup materials (e.g., contaminated paper towels, gloves) in a sealed bag and place it in the solid hazardous waste container.[11]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer.
- OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
- Regulation of Laboratory Waste. American Chemical Society.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
- The Florida Handbook of Solid and Hazardous Waste Regulation: Occupational Safety and Health Act (OSHA). (2024, August 08). University of Florida, Institute of Food and Agricultural Sciences.
- Hazardous Waste - Overview. Occupational Safety and Health Administration.
- Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
- Amino Acid Standard - SAFETY DATA SHEET. Agilent.
- Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. (2025, May 28). Carl ROTH.
- SAFETY DATA SHEET - Methyl 3-dimethylamino-2-methylpropionate. (2025, December 22). Fisher Scientific.
- Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety.
- Chemical waste | Hazardous Waste Management. McGill University.
- SAFETY DATA SHEET - 2-Amino-2-methylpropionic acid. (2024, September 06). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-(Dimethylamino)-2-methyl-2-propenal. (2011, April 12). Fisher Scientific.
- SAFETY DATA SHEET - 3-(Dimethylamino)propionic acid hydrochloride. (2025, November 07). Sigma-Aldrich.
- Guidelines: Handling and Disposal of Chemicals. Purdue University - Engineering.
- Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
- Part G: Chemical Disposal Procedures. (2019, February 15). University of Wisconsin-La Crosse.
- SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). Veterans Affairs.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
Sources
- 1. carlroth.com [carlroth.com]
- 2. danielshealth.com [danielshealth.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. FE765/FE765: The Florida Handbook of Solid and Hazardous Waste Regulation: Occupational Safety and Health Act (OSHA) [ask.ifas.ufl.edu]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. nipissingu.ca [nipissingu.ca]
- 10. nswai.org [nswai.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Executive Summary
Compound Class: Non-proteinogenic
This guide provides an operational safety framework for handling 2-Amino-3-(dimethylamino)-2-methylpropanoic acid . As a Senior Application Scientist, I emphasize that while this compound is often categorized under "General Warning" bands, its specific structural features—a tertiary amine side chain combined with a sterically hindered
Hazard Identification & Risk Assessment
Before deploying PPE, we must understand the why behind the protection. This molecule possesses two distinct chemical functionalities that drive its safety profile:
-
The Dimethylamino Group (Tertiary Amine): Unlike simple aliphatic amino acids, the side-chain tertiary amine increases basicity and lipophilicity. This enhances its potential to penetrate the dermal layer compared to standard amino acids (e.g., Alanine), increasing the risk of irritation or sensitization upon repeated contact.
-
The
-Methyl Group: This quaternary carbon center creates steric bulk. While chemically stable, the physical form is often a fine, electrostatic powder. Inhalation of this dust is the primary exposure vector in a laboratory setting.
GHS Classification (Control Band 2)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[2] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[2][3] | H335 |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE selection is based on the chemical's physical state (electrostatic powder) and solution-phase behavior (basic organic amine).
Protective Layering Strategy
| Body Area | Primary Barrier | Secondary Barrier (High Risk*) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min. thickness: 0.11 mm) | Double Gloving (Inner: Nitrile / Outer: Neoprene) | Nitrile provides excellent resistance to the solid powder. However, if solubilized in DMF or DCM (common for peptide synthesis), the solvent acts as a carrier. Double gloving is mandatory when handling solutions >0.1 M. |
| Ocular Protection | Chemical Safety Goggles (Indirect Vented) | Face Shield (8-inch polycarbonate) | Safety glasses are insufficient for fine powders that drift. Indirect venting prevents dust ingress while allowing moisture escape. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Particulate Respirator | Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable (not recommended), a P100 is required to block fine particulates. |
| Body Defense | Lab Coat (High-neck, snap closure) | Chemical Apron (Tyvek/PVC) | Standard cotton coats are porous. Ensure the coat is buttoned to the neck to prevent dust accumulation on the clavicle/neck area. |
*High Risk defined as: Handling quantities >5g, generating visible dust, or cleaning up spills.
Operational Protocol: Step-by-Step Handling
This protocol minimizes static buildup and aerosolization, the two most common causes of exposure.
Phase A: Pre-Operational Setup
-
Static Control: Amino acid derivatives are notoriously static-prone. Place an ionizing bar or antistatic gun near the balance.
-
Solvent Prep: If preparing a stock solution, pre-measure the solvent (Water, Methanol, or DMF) before opening the chemical container.
Phase B: Weighing & Transfer (The Critical Zone)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
The "Tap and Settle" Method:
-
Gently tap the container on the benchtop to settle the powder before opening.
-
Open the cap slowly to release any pressure differential without ejecting a dust cloud.
-
-
Transfer: Use a disposable antistatic spatula . Do not use metal spatulas if the compound is stored as a hydrochloride salt, as trace corrosion can contaminate sensitive catalytic reactions later.
-
Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent grinding (which generates fine particulate) upon next opening.
Phase C: Solubilization
-
Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder into the air.
-
Dissolution: The dimethylamino group imparts good solubility in polar organic solvents. Vortexing is preferred over sonication to avoid aerosol generation.
Emergency Response & Disposal
Spill Management (Solid)
-
Do NOT dry sweep. Dry sweeping generates dust.
-
Protocol:
-
Cover the spill with a paper towel dampened with Isopropanol (IPA) or water.
-
Wipe inward from the periphery to the center.
-
Place waste in a sealed bag before disposing in the solid waste bin.
-
Exposure First Aid
-
Ocular: Flush immediately for 15 minutes.[4] The basicity of the amine means tissue damage can continue even after the initial sting subsides.
-
Dermal: Wash with soap and copious water. Do not use organic solvents (ethanol) to wash skin, as this may increase transdermal absorption.
Waste Disposal
-
Classification: Non-hazardous organic waste (unless mixed with P-listed solvents).
-
Segregation:
-
Solid Waste: Label as "Amine-containing solid organic waste."
-
Liquid Waste: Segregate into "Basic Organic Waste" or "General Organic Waste" depending on the solvent used. Avoid mixing with strong acids to prevent exotherms.
-
Visual Workflow: Decision Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring safety checks are integrated into the workflow.
Figure 1: Operational logic flow for handling amine-functionalized amino acid derivatives, distinguishing between standard and bulk handling protocols.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-3-(dimethylamino)propanoic acid dihydrochloride. Link (Used as a structural surrogate for hazard classification).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Link
-
PubChem. (2025).[1] Compound Summary: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride.[1] National Library of Medicine. Link (Structural analogue for GHS classification verification).
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
